molecular formula C15H24O B084433 Caryophyllene epoxide CAS No. 13877-94-6

Caryophyllene epoxide

Cat. No.: B084433
CAS No.: 13877-94-6
M. Wt: 220.35 g/mol
InChI Key: NVEQFIOZRFFVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caryophyllene alpha-oxide, also known as beta-caryophyllene oxide, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Caryophyllene alpha-oxide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caryophyllene alpha-oxide is primarily located in the membrane (predicted from logP) and cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEQFIOZRFFVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(O3)CCC2=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859585
Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Caryophyllene alpha-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13877-94-6, 17627-43-9, 1139-30-6
Record name 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13877-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17627-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Epoxy-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocaryophyllene, oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-epoxy-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Caryophyllene alpha-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63.5 - 64 °C
Record name Caryophyllene alpha-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to Caryophyllene Epoxide: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a sesquiterpenoid and an oxidized form of β-caryophyllene, is a naturally occurring compound found in the essential oils of numerous plants. It is recognized for its characteristic woody, spicy aroma and has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and analgesic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is a constituent of the essential oils of a wide variety of plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. Key natural sources include:

  • Basil (Ocimum spp.): Various species of basil are known to contain this compound.[1]

  • Black Pepper (Piper nigrum): The essential oil of black pepper contains this compound, contributing to its complex aroma.[2][3][4]

  • Cannabis (Cannabis sativa): this compound is one of the many terpenes found in cannabis, and it is the compound that drug-sniffing dogs are trained to detect.[1][5][6][7]

  • Clove (Syzygium aromaticum): Clove oil is a well-known source of caryophyllene and its epoxide derivative.[1][8][9][10][11]

  • Lemon Balm (Melissa officinalis): Essential oil from lemon balm can have a high concentration of caryophyllene oxide.[12][13][14][15][16]

  • Rosemary (Rosmarinus officinalis): This common herb contains this compound in its essential oil.[17][18][19][20]

  • Other sources: this compound is also found in plants such as Salvia glutinosa and Syzygium cordatum.[1]

Quantitative Data on this compound Content

The following table summarizes the quantitative data on the percentage of this compound found in the essential oils of various plants, as reported in the literature.

Plant SpeciesPlant PartExtraction MethodThis compound Content (% w/w)Reference
Melissa officinalis subsp. altissimaLeavesHydrodistillation33.3 - 44.5[12]
Melissa officinalisLeavesSolvent Extraction7.71[15]
Melissa officinalisLeavesMicrowave-assisted Hydrodistillation5.84[15]
Melissa officinalisLeavesHydrodistillation1.62[15]
Melissa officinalisLeavesSteam Distillation1.28[15]
Melissa officinalisLeavesHydrodistillation0.31[14]
Piper nigrum (Narayakodi cultivar)BerriesNot Specified2.3 - 3.9
Piper nigrum (Uthirankotta cultivar)BerriesNot Specified0.6 - 2.7[21]
Piper nigrum (Karimunda selection-27)BerriesNot Specified0.4 - 6.0[4]
Piper nigrumBerriesNot Specified1.78
Rosmarinus officinalisLeavesHydrodistillation2.04[18]
Rosmarinus officinalisAerial PartsNot Specified0.27 - 0.42[17]
Syzygium aromaticum (Clove)BudsNot Specified0.07[9]
Syzygium zeylanicumLeavesNot Specified18.9[22]
Syzygium arnottianumLeavesNot Specified15.4[22]
Cannabis sativa ('Ferimon 12' fiber cultivar)InflorescencesSteam DistillationHigh concentration[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process, beginning with the extraction of the essential oil followed by purification of the target compound.

Extraction of Essential Oil

a) Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant material. It is particularly suitable for separating volatile compounds like this compound from non-volatile plant matrix.

Experimental Protocol: Steam Distillation of Clove Oil

  • Material Preparation: Grind dried clove buds into a coarse powder to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a biomass flask containing the ground cloves, a condenser, and a collection flask.

  • Distillation: Pass steam through the ground clove material. The steam will vaporize the volatile compounds, including eugenol and this compound.

  • Condensation: The mixture of steam and volatile compounds then passes into the condenser, where it cools and condenses back into a liquid.

  • Collection: Collect the distillate, which will be a two-phase mixture of water and the immiscible clove oil.

  • Separation: Separate the clove oil from the aqueous layer using a separatory funnel. The oil, being less dense, will typically form the upper layer.

  • Drying: Dry the collected oil over an anhydrous salt, such as sodium sulfate, to remove any residual water.

b) Solvent Extraction

Solvent extraction is an alternative method that can be used to extract essential oils. This method is particularly useful for thermolabile compounds that may degrade at the temperatures used in steam distillation.

Experimental Protocol: Solvent Extraction

  • Maceration: Soak the dried and powdered plant material in a suitable organic solvent (e.g., hexane, ethanol) for a prolonged period.

  • Filtration: Filter the mixture to separate the plant debris from the solvent containing the extracted compounds.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude essential oil extract.

Purification of this compound

Once the crude essential oil is obtained, further purification is required to isolate this compound from other components.

a) Column Chromatography

Column chromatography is a common technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a chromatography column by packing it with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of the non-polar solvent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (gradient elution). Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify the fractions containing this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique that can be used to obtain highly pure this compound.

Experimental Protocol: Preparative HPLC

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other components in the crude extract. This involves selecting an appropriate column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a mixture of acetonitrile and water).

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.

  • Injection: Inject the crude essential oil extract onto the preparative HPLC column.

  • Fraction Collection: Collect the eluting mobile phase in fractions as the this compound peak is detected by the detector (e.g., a UV detector).

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and cancer.

Anti-Cancer Signaling Pathways

This compound has demonstrated anticancer activity by influencing cell proliferation, apoptosis, and survival through the PI3K/AKT/mTOR and MAPK signaling pathways.[23][24][25]

1. PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound has been found to inhibit this pathway, leading to the suppression of tumor growth.[24][25][26][27][28]

PI3K_AKT_mTOR_Pathway Caryophyllene_Epoxide This compound PI3K PI3K Caryophyllene_Epoxide->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that controls cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anticancer effects.[23][24][25][29][30]

MAPK_Pathway Caryophyllene_Epoxide This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Caryophyllene_Epoxide->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Modulation of the MAPK pathway by this compound.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Caryophyllene_Epoxide This compound Caryophyllene_Epoxide->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression

References

Biosynthesis of Caryophyllene Epoxide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of caryophyllene epoxide in plants, a process of significant interest to researchers in natural product chemistry, chemical ecology, and drug development. The guide details the enzymatic conversion of farnesyl pyrophosphate to β-caryophyllene and its subsequent epoxidation to this compound, a reaction catalyzed by specific cytochrome P450 monooxygenases. Emphasis is placed on the regulatory mechanisms, including the pivotal role of jasmonate signaling in response to herbivory. This document furnishes detailed experimental protocols for the analysis of gene expression and metabolite levels, alongside a compilation of available quantitative data. Furthermore, it includes visual representations of the biosynthetic pathway and associated signaling cascades to facilitate a deeper understanding of these complex biological processes.

Introduction

This compound is a widely distributed oxygenated sesquiterpene in the plant kingdom, recognized for its diverse biological activities, including anti-inflammatory, analgesic, and insecticidal properties. Its biosynthesis is a two-step process initiated from the central precursor of sesquiterpenoid biosynthesis, farnesyl pyrophosphate (FPP). The first committed step is the cyclization of FPP to form the bicyclic olefin, (−)-β-caryophyllene. This reaction is catalyzed by a class of enzymes known as terpene synthases, specifically β-caryophyllene synthase. Subsequently, β-caryophyllene undergoes epoxidation to yield this compound. This oxidation is mediated by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes involved in a vast array of metabolic pathways in plants.

The production of this compound is often tightly regulated and can be induced by various biotic stresses, most notably herbivory. This induction is primarily mediated by the jasmonate signaling pathway, a crucial hormonal cascade that orchestrates plant defense responses. Understanding the intricacies of this compound biosynthesis and its regulation is paramount for applications in agriculture, where it can contribute to pest resistance, and in medicine, for the potential development of novel therapeutic agents.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds through two key enzymatic steps:

  • Cyclization of Farnesyl Pyrophosphate (FPP) to β-Caryophyllene: The acyclic C15 isoprenoid precursor, FPP, is converted into the bicyclic sesquiterpene (−)-β-caryophyllene. This complex cyclization reaction is catalyzed by the enzyme (−)-β-caryophyllene synthase (CPS) (EC 4.2.3.57).[1] This enzyme is widely distributed in higher plants.[1]

  • Epoxidation of β-Caryophyllene to this compound: The exocyclic double bond of β-caryophyllene is oxidized to form an epoxide ring, yielding this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase. While the specific P450s can vary between plant species, members of the CYP71 family have been implicated in the biosynthesis of various sesquiterpenoids.[2][3][4]

Caryophyllene_Epoxide_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) b_Caryophyllene (-)-β-Caryophyllene FPP->b_Caryophyllene (-)-β-Caryophyllene Synthase (CPS) Caryophyllene_Epoxide This compound b_Caryophyllene->Caryophyllene_Epoxide Cytochrome P450 (e.g., CYP71 family)

Figure 1: Biosynthetic pathway of this compound from farnesyl pyrophosphate.

Regulation of Biosynthesis

The production of this compound is often a defense response triggered by external stimuli, particularly insect herbivory. This induction is primarily regulated at the transcriptional level, with the jasmonate signaling pathway playing a central role.

Jasmonate Signaling Pathway

Herbivore attack or mechanical wounding leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then initiates a signaling cascade that results in the activation of transcription factors, which in turn upregulate the expression of genes involved in defense, including caryophyllene synthase and the relevant cytochrome P450 genes.[5][6]

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for JA-Ile. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon herbivore attack, the accumulation of JA-Ile leads to the formation of a COI1-JAZ co-receptor complex, which targets JAZ proteins for degradation via the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of jasmonate-responsive genes, including those responsible for caryophyllene and this compound biosynthesis.[7]

Jasmonate_Signaling cluster_0 Cell Herbivory Herbivore Attack/ Wounding JA_Ile JA-Ile Synthesis Herbivory->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses DNA Promoter of Target Genes MYC2->DNA activates Gene_Expression Gene Expression (CPS, P450) DNA->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

Figure 2: Simplified diagram of the jasmonate signaling pathway leading to the activation of this compound biosynthesis genes.

Quantitative Data

The production of β-caryophyllene and this compound can vary significantly between plant species, tissues, and in response to environmental stimuli. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

EnzymePlant SourceSubstrateKm (µM)Vmax or kcatReference
β-Caryophyllene Synthase (E353D mutant)Artemisia annua (expressed in S. cerevisiae)Farnesyl Pyrophosphate-Vmax and kcat improved over wild-type[8]
β-Caryophyllene SynthaseNicotiana tabacum (expressed in E. coli)Farnesyl Pyrophosphate-High efficiency[9]

Table 2: Quantitative Analysis of β-Caryophyllene and this compound in Plants

Plant SpeciesTissueConditionβ-Caryophyllene ContentThis compound ContentReference
Eupatorium fortuneiLeavesDifferent growth periods13.36 - 144.21 µg/gNot Reported[10]
Ocimum tenuiflorumEssential OilDifferent harvest times21.2% - 40.1% of essential oilNot Reported[11]
Gossypium hirsutum (GhTPS1-transgenic)VolatilesConstitutive overexpressionSignificantly higher than wild-typeNot Reported[12]
Toona sinensisTender Leaves-15.37 - 20.89 µg/gNot Reported[8]

Note: Quantitative data often focuses on the more abundant β-caryophyllene. More research is needed to quantify this compound levels in parallel, especially following induction.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Quantification of β-Caryophyllene and this compound by GC-MS

This protocol outlines the analysis of volatile and semi-volatile compounds from plant tissues.

Workflow Diagram

GCMS_Workflow Sample_Collection 1. Plant Tissue Collection (e.g., leaves) Grinding 2. Grinding in Liquid Nitrogen Sample_Collection->Grinding Extraction 3. Headspace Solid-Phase Microextraction (HS-SPME) or Solvent Extraction Grinding->Extraction GC_MS 4. GC-MS Analysis Extraction->GC_MS Data_Analysis 5. Data Analysis (Quantification against standards) GC_MS->Data_Analysis

Figure 3: General workflow for the GC-MS analysis of caryophyllene and its epoxide.

Protocol:

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Accurately weigh a portion of the powdered tissue (e.g., 100 mg) into a headspace vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block at a specified temperature (e.g., 60-80°C) for an equilibration period (e.g., 10-20 minutes).

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the SPME fiber in the hot inlet of the GC.

    • GC Conditions (example):

      • Column: DB-5ms or equivalent non-polar column.

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/minute, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Quantification:

    • Identify β-caryophyllene and this compound based on their retention times and mass spectra compared to authentic standards.

    • Quantify the compounds by generating a calibration curve with known concentrations of the standards. An internal standard can be used for improved accuracy.[13][14]

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of transcript levels for caryophyllene synthase and cytochrome P450 genes.

Workflow Diagram

qRTPCR_Workflow RNA_Isolation 1. Total RNA Isolation from plant tissue cDNA_Synthesis 2. First-Strand cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 3. Quantitative PCR (qPCR) with gene-specific primers cDNA_Synthesis->qPCR Data_Analysis 4. Relative Quantification (e.g., 2^-ΔΔCt method) qPCR->Data_Analysis

References

Chemical structure and stereochemistry of caryophyllene epoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Caryophyllene Epoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for this compound, a significant natural bicyclic sesquiterpenoid.

Introduction

This compound, with the chemical formula C₁₅H₂₄O, is the oxidized derivative of β-caryophyllene, a common sesquiterpene found in the essential oils of numerous plants, including cloves (Syzygium aromaticum), Cannabis sativa, and rosemary.[1][2] It is recognized for its woody, spicy aroma and is utilized as a flavoring agent and fragrance.[3][4] Beyond its sensory properties, this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, making it a molecule of interest for therapeutic development.[4][5] Unlike its precursor, β-caryophyllene, which is a known agonist of the cannabinoid receptor type 2 (CB2), this compound's biological actions are generally not mediated by the endocannabinoid system.[5][6]

This guide details the molecule's complex three-dimensional structure, summarizes key quantitative data from spectroscopic and crystallographic analyses, and provides standardized experimental protocols for its synthesis and isolation.

Chemical Structure and Stereochemistry

This compound is a tricyclic sesquiterpenoid featuring a fused cyclobutane-cyclononane ring system with an epoxide functional group.[7] The molecular complexity arises from multiple stereocenters and the inherent strain of its ring systems.

Molecular Formula : C₁₅H₂₄O[8] Molar Mass : 220.35 g/mol [9]

Core Structure

The fundamental structure is derived from β-caryophyllene, which is notable for possessing a rare trans-double bond within a nine-membered ring and a cyclobutane ring.[2] The epoxidation occurs at this endocyclic double bond.

Stereochemistry

The most common and naturally occurring isomer is (-)-β-caryophyllene oxide . Its precise stereochemistry is critical for its biological function and chemical properties.

  • IUPAC Name : (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane.[10][11]

  • Stereocenters : There are four key stereocenters at carbons C1, C4, C6, and C10. The absolute configuration of these centers in the natural (-)-isomer defines its three-dimensional shape.

  • Isomers : Other stereoisomers exist, such as cis-caryophyllene epoxide and trans-β-caryophyllene oxide, which differ in the spatial arrangement at the stereocenters.[8][12] The term "caryophyllene oxide" can sometimes refer to a mixture of these isomers.[10]

The InChIKey for the specific (1R,4R,6R,10S) isomer is NVEQFIOZRFFVFW-COMQUAJESA-N.[10]

Quantitative Data and Spectroscopic Analysis

The precise structure of this compound has been elucidated through various analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for (-)-β-caryophyllene oxide in a CDCl₃ solvent.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment Chemical Shift (δ) in ppm
H-1 ~1.65
H-2 ~1.95, 1.40
H-3 ~1.60, 1.25
H-5 ~2.87 (dd, J=10.8, 4.2 Hz)
H-7 ~2.25, 1.30
H-8 ~2.60, 2.20
H-10 ~2.15
H-13a (exo) ~4.96 (s)
H-13b (exo) ~4.85 (s)
H-14 (CH₃) ~1.20 (s)
H-15 (CH₃) ~1.00 (s)
H-16 (CH₃) ~0.98 (s)

Note: Data is compiled from typical spectra and may vary slightly based on experimental conditions.[13][14]

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment Chemical Shift (δ) in ppm
C-1 ~50.8
C-2 ~29.8
C-3 ~34.1
C-4 (quaternary) ~59.8
C-5 ~63.7
C-6 ~39.2
C-7 ~27.2
C-8 ~30.2
C-9 (quaternary) ~151.9
C-10 ~39.9
C-11 (quaternary) ~33.5
C-12 (exo CH₂) ~112.7
C-13 (CH₃) ~21.6
C-14 (CH₃) ~29.9
C-15 (CH₃) ~16.9

Note: Data is compiled from typical spectra and may vary slightly based on experimental conditions.[7][14][15]

X-Ray Crystallography Data

X-ray crystallography provides definitive proof of the stereochemistry and solid-state conformation. Studies have confirmed the absolute configuration of derivatives and established the puckering of the rings and the orientation of the methyl groups.[16][17]

Table 3: Key Crystallographic Parameters

Parameter Value
Crystal System Orthorhombic (for many derivatives)
Space Group P2₁2₁2₁ (typical for chiral molecules)
Key Feature Confirms the trans-fusion of the cyclobutane ring and the relative stereochemistry of the epoxide.

Note: Specific cell dimensions and bond angles are found in dedicated crystallographic database entries.[17][18]

Experimental Protocols

Synthesis of (-)-β-Caryophyllene Epoxide

Objective: To synthesize (-)-β-caryophyllene epoxide via epoxidation of (-)-β-caryophyllene.

Principle: The endocyclic double bond of β-caryophyllene is selectively oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to form the epoxide. The reaction is stereoselective due to the steric hindrance of the molecule.

Methodology:

  • Dissolution: Dissolve (-)-β-caryophyllene in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.[19]

  • Cooling: Place the flask in an ice water bath to maintain a temperature of 0-25 °C.[20]

  • Reagent Addition: Slowly add the oxidizing agent (e.g., peracetic acid or a solution of m-CPBA) dropwise to the stirred solution. The reaction is exothermic and slow addition helps control the temperature.[20][21]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction time can range from 20 minutes to several hours.[19]

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite or sodium bicarbonate.[20]

  • Extraction: Perform a liquid-liquid extraction. Separate the organic layer, wash it with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[20]

  • Purification: The resulting crude product, an oily liquid or semi-solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like 95% ethanol to yield white crystals.[20]

Isolation from Essential Oils

Objective: To isolate this compound from a natural source, such as clove oil.

Principle: this compound is a component of many essential oils. It can be separated from other terpenoids using chromatographic techniques based on differences in polarity.

Methodology:

  • Source Material: Obtain a high-quality essential oil rich in this compound (e.g., clove leaf oil).

  • Fractional Distillation (Optional): To enrich the sesquiterpenoid fraction, perform vacuum fractional distillation of the crude oil.

  • Chromatography: The primary method for isolation is column chromatography.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is employed. The less polar components will elute first.

  • High-Speed Countercurrent Chromatography (HSCCC): For higher purity and larger scale, HSCCC is an effective liquid-liquid chromatography technique.[22][23]

    • Solvent System: A biphasic, non-aqueous solvent system like n-hexane-acetonitrile-dichloromethane is prepared and equilibrated.[22][23]

    • Procedure: The crude oil is dissolved in the mobile phase and injected into the HSCCC instrument. The fractions are collected based on the chromatogram.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to confirm the identity and purity of the isolated this compound.[22]

Biological Activity and Signaling Pathways

This compound is known to modulate several cellular pathways, contributing to its anticancer properties. It can induce apoptosis and suppress cell proliferation by altering key signaling cascades.[5][24]

One of the described mechanisms involves the inhibition of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, survival, and proliferation.[5][24]

PI3K_AKT_Pathway CO This compound PI3K PI3K CO->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

The diagram above illustrates how this compound can inhibit PI3K, leading to downstream suppression of AKT and mTOR. This action blocks signals that promote cell proliferation and survival, while relieving the inhibition of apoptosis, thereby contributing to its anticancer effects.[6][24]

Logical Workflow: From Isolation to Characterization

The process of studying this compound from a natural source follows a logical progression from extraction to detailed structural analysis.

Characterization_Workflow start Plant Material (e.g., Cloves) distillation Steam Distillation start->distillation crude_oil Crude Essential Oil distillation->crude_oil chromatography Chromatographic Separation (e.g., HSCCC) crude_oil->chromatography isolated_cpd Isolated Caryophyllene Epoxide chromatography->isolated_cpd purity Purity Check (GC-MS) isolated_cpd->purity structure Structural Elucidation purity->structure If pure nmr NMR (1H, 13C, 2D) structure->nmr xray X-Ray Crystallography structure->xray

Workflow for the isolation and structural elucidation of this compound.

References

Spectral Analysis of Caryophyllene Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the NMR, IR, and MS Spectral Data of a Prominent Sesquiterpenoid

Caryophyllene epoxide, a sesquiterpenoid found in the essential oils of numerous plants, is a compound of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. Its unique tricyclic structure, featuring an epoxide ring, gives rise to characteristic spectral fingerprints that are crucial for its identification and characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, presenting key data in a structured format and outlining detailed experimental protocols.

Chemical Structure

This compound, with the molecular formula C₁₅H₂₄O, possesses a complex bicyclo[7.2.0]undecane skeleton. The structure, including the atom numbering scheme, is presented below.

workflow Figure 2: General Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity fragmentation Figure 3: Proposed MS Fragmentation of this compound M C₁₅H₂₄O⁺˙ m/z 220 F205 [M - CH₃]⁺ m/z 205 M->F205 - •CH₃ F177 [M - C₃H₇]⁺ m/z 177 M->F177 - •C₃H₇ F161 [M - C₄H₉]⁺ m/z 161 M->F161 - •C₄H₉ F79 [C₆H₇]⁺ m/z 79 (Base Peak) F177->F79 - C₇H₁₄O

The Multifaceted Biological Activities of Caryophyllene Epoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Caryophyllene epoxide, a natural bicyclic sesquiterpene and a prominent oxygenated derivative of β-caryophyllene, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1] Found in the essential oils of numerous medicinal and edible plants, this compound has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, analgesic, and antimicrobial effects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Anticancer Activity

This compound exerts potent anticancer effects across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][2]

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to trigger programmed cell death in cancer cells by modulating key signaling pathways. In A549 lung cancer cells, for instance, treatment with this compound leads to an increased expression of p53 and p21, resulting in cell cycle arrest and the induction of apoptosis. This is further characterized by the upregulation of pro-apoptotic proteins such as Bax and caspases-3, -7, and -9, alongside the downregulation of the anti-apoptotic protein Bcl-2.[3][4]

Modulation of Signaling Pathways

The anticancer activity of this compound is intricately linked to its ability to modulate several critical intracellular signaling cascades.

  • PI3K/AKT/mTOR/S6K1 Pathway: this compound has been found to inhibit the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling pathway in human prostate and breast cancer cells.[5][6][7] This pathway is crucial for cell proliferation, survival, and angiogenesis in tumors.[5][6]

  • MAPK Pathway: The compound also induces the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38 MAPK, which is mediated by the generation of reactive oxygen species (ROS).[5][6]

  • NF-κB Pathway: this compound has been reported to inhibit both constitutive and inducible NF-κB activity in cancer cells.[2] This inhibition enhances TNFα-induced apoptosis.[2][8]

  • STAT3 Pathway: The compound effectively suppresses the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in multiple myeloma, breast, and prostate cancer cell lines.[2][9] This suppression is mediated through the inhibition of upstream kinases like c-Src and JAK1/2, and the induction of the protein tyrosine phosphatase SHP-1.[9]

Signaling Pathway Diagrams:

PI3K_AKT_mTOR_pathway CPO This compound PI3K PI3K CPO->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K1->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR/S6K1 pathway by this compound.

MAPK_pathway CPO This compound ROS ROS CPO->ROS MAPKKK MAPKKK ROS->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: ROS-mediated activation of the MAPK pathway by this compound.

NFkB_pathway cluster_nucleus Nuclear Translocation CPO This compound IKK IKK CPO->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory & Anti-apoptotic Genes NFkB_n NF-κB NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified as the half-maximal inhibitory concentration (IC50) across various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
A549Lung Cancer124.1
PC-3Prostate CancerVaries (dose-dependent)[2]
MCF-7Breast CancerVaries (dose-dependent)[2]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[1]

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] It also inhibits the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response.[2]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated, in part, by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2]

Analgesic Activity

This compound has demonstrated notable analgesic properties in various preclinical models of pain.[1]

Central and Peripheral Analgesic Effects

The analgesic action of this compound is believed to be mediated through mechanisms independent of the endocannabinoid system, unlike its precursor β-caryophyllene.[2][10] It is suggested that its anti-pain effects may be achieved through the inhibition of central pain receptors.[10]

Quantitative Data: Analgesic Assays

The analgesic efficacy of this compound has been evaluated using models such as the hot plate test, which measures the latency to a thermal stimulus.

Animal ModelTestDoseEffectReference
MiceHot Plate TestNot specifiedIncreased latency to thermal pain[11]

Antimicrobial Activity

This compound has also been recognized for its antimicrobial properties, particularly its antifungal activity.[1]

Antifungal Effects

The compound has shown efficacy against various fungal strains. Its activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data: Antifungal Susceptibility
Fungal StrainMIC (µg/mL)Reference
Candida albicansVaries[8]
Aspergillus nigerVaries[8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Workflow Diagram:

MTT_Workflow A Seed cells in 96-well plate B Treat with Caryophyllene Epoxide (various conc.) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 1-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protein Expression Analysis: Western Blotting

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by this compound.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Workflow Diagram:

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (Blotting) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

Caption: Standard workflow for Western blot analysis.

Detailed Protocol:

  • Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[15]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).[15][16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[16]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-p38, p38) overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Principle: The injection of carrageenan into the paw of a rodent induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.[18]

Detailed Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Treatment: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[18]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Assessment: Hot Plate Test

Objective: To assess the centrally mediated analgesic activity of this compound.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of an analgesic effect.[19]

Detailed Protocol:

  • Animal Acclimatization and Selection: Acclimate mice to the experimental room for at least one hour. Select animals that show a baseline latency of 5-15 seconds on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[20]

  • Grouping and Treatment: Divide the selected animals into groups: a control group (vehicle), a positive control group (e.g., morphine, 10 mg/kg), and treatment groups receiving different doses of this compound.

  • Measurement of Latency: At specific time points after treatment (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate and record the latency to the first sign of nociception (paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.[20]

  • Data Analysis: Compare the mean latency times of the treated groups with the control group at each time point. The percentage of maximal possible effect (%MPE) can also be calculated.

Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Principle: The broth microdilution method involves exposing a standardized inoculum of a fungus to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits its visible growth.[21]

Detailed Protocol:

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[22]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[23]

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth of the fungus.[21]

Conclusion and Future Directions

This compound has emerged as a natural compound with significant therapeutic potential, underscored by its robust anticancer, anti-inflammatory, analgesic, and antimicrobial activities. Its ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases makes it an attractive candidate for further investigation and drug development. Future research should focus on elucidating the detailed molecular mechanisms underlying its diverse biological effects, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy in various disease models. This in-depth technical guide provides a solid foundation for researchers to explore and harness the full therapeutic potential of this promising natural product.

References

Anticancer Properties of Caryophyllene Epoxide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Caryophyllene epoxide (CPO), a natural bicyclic sesquiterpenoid found in the essential oils of numerous medicinal plants, is emerging as a potent anticancer agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the current scientific literature on CPO's onco-therapeutic potential, focusing on its molecular mechanisms, cytotoxic efficacy, and the signaling pathways it modulates. CPO has been demonstrated to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of critical signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways. Furthermore, it has been shown to suppress tumor cell invasion, metastasis, and angiogenesis. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its evaluation, and provides visual representations of its activity in cellular pathways, offering a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound (CPO) is an oxygenated derivative of β-caryophyllene, a common sesquiterpene present in a wide variety of plants, including guava, oregano, cinnamon, and black pepper.[1] While β-caryophyllene itself has been noted for its anticancer properties, its epoxide derivative, CPO, often exhibits equally strong or even stronger anticancer activity through distinct mechanisms.[2] Unlike β-caryophyllene, which interacts with the cannabinoid receptor type 2 (CB2), CPO's actions are not related to the endocannabinoid system.[2][3] Its significant biological activities, coupled with its natural abundance, position CPO as a promising candidate for the development of novel cancer therapeutics. This guide explores the molecular basis of CPO's anticancer effects, supported by in vitro data and detailed experimental methodologies.

Mechanisms of Action

CPO exerts its anticancer effects through a multi-targeted approach, affecting various hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metastasis.

Induction of Apoptosis

A primary mechanism of CPO's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved primarily through the intrinsic, mitochondria-mediated pathway. CPO treatment leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[4][5] This event activates a cascade of cysteine proteases known as caspases, including the key executioner caspases-3 and -7, and initiator caspase-9.[6][7][8]

The apoptotic process is further regulated by the Bcl-2 family of proteins. CPO has been shown to upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4][6] This shift in the Bax/Bcl-2 ratio facilitates mitochondrial permeabilization and subsequent apoptosis. The activation of caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5]

Cell Cycle Arrest

Uncontrolled cell cycle progression is a fundamental characteristic of cancer cells. CPO has been demonstrated to interfere with this process by inducing cell cycle arrest, thereby inhibiting cell proliferation.[6] Studies have shown that CPO can cause cell accumulation in the S and G2/M phases in A549 lung cancer cells and in the G0/G1 phase in other cancer cell types.[6][8][9] This arrest is often associated with the upregulation of tumor suppressor proteins p53 and p21.[1][4][6] The p21 protein, a cyclin-dependent kinase (CDK) inhibitor, plays a crucial role in halting the cell cycle to allow for DNA repair or to initiate apoptosis.

Inhibition of Proliferation, Metastasis, and Angiogenesis

CPO effectively suppresses the proliferation of numerous cancer cell lines.[2] This is evidenced by the downregulation of proliferative markers such as Ki67 and Proliferating Cell Nuclear Antigen (PCNA).[6][7]

Furthermore, CPO exhibits anti-metastatic potential by inhibiting processes crucial for tumor invasion. It has been shown to reduce the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[10] CPO also downregulates the expression of other pro-metastatic and pro-angiogenic factors, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).[1][2][4]

Modulation of Cellular Signaling Pathways

CPO's diverse anticancer effects are orchestrated through its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that promotes cell survival, proliferation, and angiogenesis, and it is constitutively active in many human tumors.[1][2] CPO has been repeatedly shown to inhibit this pathway.[1][2][5][11] By suppressing the activation of PI3K, Akt, mTOR, and the downstream effector S6K1, CPO effectively shuts down this pro-survival signaling, contributing significantly to its apoptotic and anti-proliferative effects in prostate and breast cancer cells, among others.[1][2][9]

ROS-Mediated Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cancer. While often associated with proliferation, its sustained activation can also promote apoptosis. CPO treatment induces the generation of reactive oxygen species (ROS) from the mitochondria.[1][4][5] This increase in intracellular ROS acts as a signaling event, leading to the activation of the ERK, JNK, and p38 MAPK pathways.[1][4] The activation of these MAPKs is directly linked to the induction of apoptosis, as inhibiting ROS generation with antioxidants like N-acetylcysteine has been shown to prevent CPO-induced cell death.[4][5] However, in the context of metastasis in fibrosarcoma cells, CPO has been observed to reduce the phosphorylation of p38 and ERK.[10]

Suppression of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and invasion.[2][12] CPO has been identified as a novel blocker of the STAT3 signaling cascade.[2][11][12] It suppresses STAT3 activation by inhibiting upstream kinases like c-Src and JAK1/2 and by inducing the expression of the tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[12] This inhibition of STAT3 signaling contributes to CPO's ability to reduce tumor cell growth and induce apoptosis.[12]

In Vitro Efficacy: A Quantitative Overview

The cytotoxic and anti-proliferative effects of this compound have been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

Cell LineCancer TypeIC50 ValueReference
A549Lung Carcinoma124.1 µg/mL[6][7]
U-937Histiocytic Lymphoma24.25 ± 0.37 µg/mL[9]
PC-3Prostate CancerDose-dependent suppression[2]
MCF-7Breast CancerDose-dependent suppression[2]
HT1080FibrosarcomaCytotoxicity observed > 16 µM[10]

Note: CPO has demonstrated cytotoxic activity against a broad range of other cancer cell lines, including those of the cervix (HeLa), liver (HepG2), stomach (SNU-1, SNU-16), and ovary (A-2780), although specific IC50 values are not uniformly reported in the literature.[2]

Key Experimental Protocols

To ensure the reproducibility of findings related to CPO's anticancer activity, standardized methodologies are crucial. The following are detailed protocols for key in vitro assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (CPO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of CPO and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.[14]

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[14]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[14]

Materials:

  • Flow cytometer

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (e.g., 10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

Procedure:

  • Treat cells with CPO at the desired concentration (e.g., IC50 value) for a specified time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 channel).

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[14]

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

  • Analyze band intensities to determine relative protein expression, normalizing to a loading control like β-actin or GAPDH.

Visualization of Molecular Pathways and Workflows

To elucidate the complex mechanisms described, the following diagrams have been generated using the DOT language.

G This compound (CPO) and the Intrinsic Apoptosis Pathway cluster_mito Mitochondrion Bax Bax (Pro-apoptotic) MMP Loss of Mitochondrial Membrane Potential Bax->MMP Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->MMP Inhibits CytoC Cytochrome c Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates MMP->CytoC Release CPO This compound (CPO) CPO->Bax Upregulates CPO->Bcl2 Downregulates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Induces cPARP Cleaved PARP PARP->cPARP G Inhibition of PI3K/Akt/mTOR Pathway by this compound CPO This compound (CPO) PI3K PI3K CPO->PI3K Inhibits Akt Akt CPO->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation & Survival S6K1->Proliferation G ROS-Mediated Activation of MAPK Pathway by this compound cluster_mapk MAPK Cascade CPO This compound (CPO) Mito Mitochondria CPO->Mito Acts on ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Generates JNK JNK ROS->JNK Activates p38 p38 ROS->p38 Activates ERK ERK ROS->ERK Activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis G General Workflow for In Vitro Evaluation of CPO cluster_assays Functional Assays start Cancer Cell Culture treat Treat with CPO (Dose-Response & Time-Course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle protein Protein Expression (Western Blot) treat->protein invasion Metastasis/Invasion (Transwell Assay) treat->invasion data Data Analysis & Interpretation viability->data apoptosis->data cellcycle->data protein->data invasion->data

References

The Anti-inflammatory Mechanisms of Caryophyllene Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a bicyclic sesquiterpenoid and an oxygenated derivative of β-caryophyllene, has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] Found in the essential oils of numerous plants, this natural compound has been the subject of various preclinical studies to elucidate its mechanisms of action. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory pathways modulated by this compound, supported by experimental data and detailed methodologies.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. Unlike its precursor, β-caryophyllene, which is a known agonist of the cannabinoid receptor type 2 (CB2), this compound's mechanisms are largely independent of the endocannabinoid system.[3] Its primary modes of action involve the suppression of the NF-κB and MAPK signaling cascades, and emerging evidence suggests a role in modulating the NLRP3 inflammasome and the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to potently inhibit NF-κB activation.[4] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] By sequestering NF-κB in the cytoplasm, this compound effectively halts the transcription of its target genes, including those encoding for inflammatory cytokines, chemokines, and adhesion molecules.[3][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-κB (p65/p50)_n->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes Initiates

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation.[6] this compound has been demonstrated to modulate MAPK signaling, although the effects can be complex and cell-type dependent.[6][7] In some contexts, it inhibits the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses.[8] However, in other studies, particularly in cancer cell lines, it has been shown to activate certain MAPK pathways, which can contribute to pro-apoptotic effects.[6] This highlights the context-dependent nature of this compound's interaction with this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Induces

Downregulation of Pro-inflammatory Enzymes and Cytokines

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression and activity of key pro-inflammatory enzymes and cytokines. This compound has been shown to decrease the production of:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[9][10]

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide, a pro-inflammatory molecule.[9]

  • Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), which are central to the inflammatory cascade.[11]

Interaction with the NLRP3 Inflammasome and Nrf2 Pathway

More recent research has begun to explore the effects of this compound on other inflammatory pathways:

  • NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[11] Studies suggest that this compound can suppress the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators.[11]

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[12] Activation of the Nrf2 pathway can counteract oxidative stress, which is closely linked to inflammation. While more research is needed specifically on this compound, related compounds have been shown to activate this protective pathway.[12]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredConcentration/Dose% Inhibition / IC50Reference
Murine MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot SpecifiedIC50: 29.68–33.55 µg/mL (for essential oils containing caryophyllene oxide)[2]
Human Lymphoma (Jurkat)-Cell ViabilityNot SpecifiedLC50 of petroleum ether extract containing caryophyllene oxide reported[5]
Human Neuroblastoma (IMR-32)-Cell ViabilityNot SpecifiedLC50 of petroleum ether extract containing caryophyllene oxide reported[5]
Human Colorectal Cancer (HT-29)-Cell ProliferationNot SpecifiedIC50: 19 µM (for β-caryophyllene, often studied alongside the oxide)[3]
Human U-937 Cell Line-Cytotoxicity24.25 ± 0.37 μg/mLCC50[13]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelMethod of InflammationDose of this compoundParameter Measured% InhibitionReference
MiceCarrageenan-induced paw edema12.5 and 25 mg/kgPaw EdemaSignificant inhibition[1]
RatsEthanol-induced gastric lesions10-100 mg/kgUlcer IndexDose-dependent gastroprotection[14]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophages.[15]

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1).[16]
  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Experimental Setup: Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours for cytokine measurement).

2. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent assay.
  • Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell culture supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17][18][19][20]
  • Gene Expression Analysis (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA expression levels of iNOS and COX-2 are determined by quantitative real-time PCR (qRT-PCR).[21]
  • Protein Expression Analysis (NF-κB, MAPK pathways): Cell lysates are prepared, and the protein levels of total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38) are analyzed by Western blotting.[22]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

2. Experimental Procedure:

  • Grouping: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.
  • Compound Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.

3. Measurement of Paw Edema:

  • The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

4. Data Analysis:

  • The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group.

Summary and Future Directions

This compound demonstrates significant anti-inflammatory properties through its ability to inhibit key pro-inflammatory signaling pathways, namely NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators such as NO, prostaglandins, and various cytokines. Emerging evidence also points towards its role in modulating the NLRP3 inflammasome.

For drug development professionals, this compound represents a promising natural compound for the development of novel anti-inflammatory agents. Its multi-target activity suggests potential applications in a range of inflammatory conditions.

Future research should focus on:

  • Elucidating the precise molecular interactions of this compound with its targets.

  • Further investigating its effects on the Nrf2 pathway and its potential for antioxidant and cytoprotective effects.

  • Conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models.

  • Exploring its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the anti-inflammatory mechanisms of this compound and its potential as a therapeutic agent. The provided experimental protocols can serve as a starting point for designing and conducting further investigations into this promising natural compound.

References

Whitepaper: Caryophyllene Epoxide as a Key Metabolite of Beta-Caryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-caryophyllene (BCP), a widely distributed natural bicyclic sesquiterpene, is recognized for its diverse biological activities, primarily as a selective agonist for the cannabinoid type 2 (CB2) receptor. Following administration, BCP undergoes significant metabolic transformation in the body, with caryophyllene epoxide (BCPO) being a principal metabolite. This conversion, mediated by cytochrome P450 enzymes, is not merely a step in detoxification but results in a compound with a distinct and potent pharmacological profile. Unlike its parent compound, BCPO does not exhibit significant affinity for cannabinoid receptors. Instead, it modulates critical cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK cascades, demonstrating significant anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth review of the metabolic conversion of BCP to BCPO, presents available quantitative data, details relevant experimental protocols, and elucidates the distinct signaling mechanisms of the metabolite, offering a critical resource for researchers in pharmacology and drug development.

Metabolic Formation of this compound

The biotransformation of β-caryophyllene to this compound is a primary metabolic event that alters the compound's biological activity profile. This process occurs mainly in the liver and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism of xenobiotics.[1][2][3]

The core reaction is the epoxidation of the endocyclic double bond within the BCP molecule. Studies in animal models have demonstrated this conversion, establishing BCPO as a key in vivo metabolite.[4][5] For instance, research in rabbits showed that after oral administration of BCP, BCPO is formed and subsequently metabolized further into hydroxylated products, such as (10S)-(–)-14-hydroxycaryophylllene-5,6-oxide.[5][6] While specific human CYP isozymes responsible for this exact conversion are not fully detailed in the provided literature, CYPs such as CYP2B, 3A, and 2C are known to be modulated by sesquiterpenes, suggesting their potential involvement.[7] The metabolic conversion is a critical consideration in pharmacological studies, as the resulting epoxide has a distinct mechanism of action compared to the parent BCP.

Metabolic_Pathway BCP Beta-Caryophyllene Enzymes Cytochrome P450 (e.g., CYP3A, CYP2C) BCP->Enzymes BCPO This compound Further Further Metabolism BCPO->Further Metabolites Hydroxylated Metabolites Enzymes->BCPO Further->Metabolites

Caption: Metabolic conversion of Beta-Caryophyllene to this compound.

Quantitative Data

Quantitative analysis is essential for understanding the pharmacokinetics and pharmacodynamics of BCP and its metabolite, BCPO. The following tables summarize key data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Beta-Caryophyllene (Human, Single 100 mg Oral Dose)

This table presents data from a human study comparing the bioavailability of BCP neat oil versus a self-emulsifying drug delivery system (SEDDS).

ParameterBCP Neat Oil (Mean)BCP-SEDDS (Mean)Fold Increase
Cmax (ng/mL) 58.22209.583.6x
Tmax (h) 3.071.43-
AUC₀₋₂₄h (ng/mL·h) 305.9553.42.0x
Data sourced from a randomized, double-blind, cross-over study in 24 healthy subjects.[8]
Table 2: Receptor Binding Affinities

A critical distinction between BCP and BCPO is their interaction with cannabinoid receptors.

CompoundReceptorBinding Affinity (Ki)Activity
Beta-Caryophyllene (BCP) Human CB2155 ± 4 nMSelective Agonist
This compound (BCPO) Human CB2> 20 µM (No affinity)Inactive at CB2
BCP binding affinity demonstrates its role as a dietary cannabinoid.[9][10] In contrast, BCPO's lack of affinity indicates a CB2-independent mechanism of action.[4][11]
Table 3: Exemplary Dosages in 90-Day Rat Toxicity Studies

These values provide a reference for designing long-term in vivo experiments.

CompoundSexDietary Concentration (ppm)Calculated NOAEL (mg/kg bw/day)
Beta-Caryophyllene Male3,500; 7,000; 21,000222
Female3,500; 14,000; 56,000
This compound Both1,750; 10,500; 21,000109
NOAEL (No-Observed-Adverse-Effect Level) was based on hepatocyte hypertrophy.[5][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for studying the metabolism and activity of this compound.

Protocol: In Vitro Metabolism of BCP in Liver Microsomes
  • Objective: To determine the rate of conversion of BCP to BCPO by liver enzymes.

  • Materials: Human or rat liver microsomes (HLM/RLM), β-caryophyllene, NADPH regenerating system (e.g., G6P, G6PDH, NADP+), phosphate buffer (pH 7.4), quenching solution (e.g., cold acetonitrile), analytical standards (BCP, BCPO).

  • Procedure:

    • Prepare incubation mixtures in microcentrifuge tubes on ice, containing phosphate buffer, microsomes, and BCP (dissolved in a suitable solvent like methanol, final concentration <1%).

    • Pre-warm mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • Analysis: Analyze samples by a validated LC-MS/MS or GC-MS method to quantify the disappearance of BCP and the formation of BCPO over time.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Microsome/ BCP Mixture r1 Pre-warm Mixture (37°C, 5 min) p1->r1 p2 Prepare NADPH Regenerating System r2 Initiate with NADPH p2->r2 r1->r2 r3 Incubate at 37°C (Timed Intervals) r2->r3 r4 Quench with Cold Acetonitrile r3->r4 a1 Centrifuge to Pellet Protein r4->a1 a2 Extract & Concentrate Supernatant a1->a2 a3 Analyze via LC-MS/MS or GC-MS a2->a3

Caption: Workflow for an in vitro metabolism assay of Beta-Caryophyllene.
Protocol: Cell Proliferation and Apoptosis Assay

  • Objective: To assess the effect of BCPO on cancer cell growth and apoptosis induction.

  • Cell Lines: Human cancer cell lines, e.g., PC-3 (prostate) or MCF-7 (breast).[4]

  • Procedure (Proliferation - MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of BCPO (e.g., 0-100 µM) for 24, 48, or 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure absorbance at ~570 nm using a microplate reader.

  • Procedure (Apoptosis - Annexin V Staining):

    • Treat cells with BCPO as described above.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Biological Activities and Signaling Pathways of this compound

The metabolic conversion of BCP to BCPO results in a profound shift in biological activity. While BCP's effects are largely mediated by the CB2 receptor, BCPO acts independently of this target.[4][11] BCPO's primary activities are centered on the modulation of cell survival and stress-response pathways, making it a compound of significant interest in oncology research.

The anticancer effects of BCPO are driven by a multi-pronged mechanism:

  • Inhibition of PI3K/AKT/mTOR/S6K1 Pathway: This is a critical cell survival pathway that is often constitutively active in cancer cells. BCPO has been shown to inhibit this cascade, thereby suppressing signals that promote cell proliferation and survival.[4][13][14]

  • ROS-Mediated MAPK Activation: BCPO induces the generation of reactive oxygen species (ROS) from mitochondria.[13] This oxidative stress triggers the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[13][14] Sustained activation of these stress-related kinases can push the cell towards apoptosis.

  • Inhibition of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key pathway involved in cancer cell proliferation, survival, and invasion. BCPO has been observed to reduce the activity of this transcription factor.[4]

These upstream signaling events converge to produce several downstream anti-cancer effects, including the induction of apoptosis (characterized by caspase-3 activation and PARP cleavage), downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, survivin), and suppression of proteins involved in proliferation (cyclin D1) and angiogenesis (VEGF).[13][14]

Signaling_Pathway cluster_cytoplasm cluster_nucleus BCPO This compound PI3K PI3K BCPO->PI3K Inhibits ROS Mitochondrial ROS Generation BCPO->ROS Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Inhibition of Cell Proliferation & Survival (↓Cyclin D1, ↓Bcl-2) mTOR->Prolif MAPK MAPK (ERK, JNK, p38) Apoptosis Induction of Apoptosis MAPK->Apoptosis ROS->MAPK Activates

References

The Pharmacokinetics and Metabolism of Caryophyllene Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a bicyclic sesquiterpenoid and a prominent oxidized derivative of β-caryophyllene, is a subject of growing interest in the scientific community. Found in the essential oils of numerous plants, it exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by experimental methodologies and quantitative data.

Pharmacokinetics

The study of this compound's journey through the body is essential for determining its efficacy and safety profile. While comprehensive human pharmacokinetic data for this compound is still emerging, preclinical studies and in silico models offer valuable insights.

Absorption and Distribution

Following oral administration, β-caryophyllene, the precursor to this compound, is absorbed, and its epoxide form has been detected in vivo, indicating that it is both a metabolite of β-caryophyllene and can be absorbed itself.[2] Studies on inhaled volatile β-caryophyllene in mice have shown that the intact compound can be detected in various tissues, suggesting distribution throughout the body.[3] In silico predictions suggest that this compound possesses physicochemical properties that are favorable for oral absorption.[4]

Quantitative Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for this compound are not extensively reported in the literature. However, studies on its parent compound, β-caryophyllene, have shown that formulation can significantly impact bioavailability. For instance, a self-emulsifying drug delivery system (SEDDS) enhanced the oral bioavailability of β-caryophyllene in humans.[5] While direct extrapolation is not possible, this highlights the importance of formulation in optimizing the systemic exposure of related sesquiterpenoids.

Table 1: In Silico Predicted Pharmacokinetic Properties of this compound

ParameterPredicted Value/ClassificationSource
CYP InhibitionInhibitor of CYP2C19 and CYP2C9[4]
CYP SubstrateSubstrate of CYP2C19 and CYP2D6[4]
Acute Oral ToxicityCategory 4 (Low risk)[6]
MutagenicityNot mutagenic[4]
CarcinogenicityNot carcinogenic[4]
HepatotoxicityNo predicted human hepatotoxicity[4]

Metabolism

The biotransformation of this compound is a complex process involving various enzymatic reactions, primarily occurring in the liver. These metabolic transformations are crucial for its detoxification and elimination from the body.

Hepatic Metabolism and Enzyme Involvement

In vitro studies using rat and human liver microsomes have demonstrated that this compound is a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes.[7] This suggests that CYP3A enzymes are likely involved in its metabolism. In silico predictions further support the role of cytochrome P450 enzymes, identifying this compound as a substrate for CYP2C19 and CYP2D6.[4] The metabolism of epoxides, in general, is also mediated by epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form a diol.[8][9]

Metabolic Pathways

The metabolism of this compound proceeds through several pathways, including hydroxylation, hydrolysis of the epoxide ring, and subsequent conjugation reactions. In vivo studies in rabbits have shown that β-caryophyllene is first converted to this compound.[1][2] This epoxide is then further metabolized to hydroxylated derivatives, such as (10S)-(-)-14-hydroxycaryophyllene-5,6-oxide, and a diol metabolite resulting from the opening of the epoxide ring.[1][2] These metabolites are then conjugated, for instance with glucuronic acid, to increase their water solubility and facilitate their excretion in the urine.[2][10]

The metabolic pathway can be visualized as a multi-step process.

Caryophyllene_Epoxide_Metabolism Caryophyllene_Epoxide Caryophyllene_Epoxide Hydroxylated_Metabolites Hydroxylated_Metabolites Caryophyllene_Epoxide->Hydroxylated_Metabolites CYP450 (e.g., CYP2C19, CYP2D6) Diol_Metabolite Diol_Metabolite Caryophyllene_Epoxide->Diol_Metabolite Epoxide Hydrolase Conjugated_Metabolites Conjugated_Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites UGTs, SULTs Diol_Metabolite->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Identified Metabolites

A variety of metabolites of this compound have been identified through in vivo and in vitro studies. Microbial transformation studies have been particularly fruitful in elucidating potential metabolic pathways.

Table 2: Identified Metabolites of this compound

MetaboliteStudy SystemReference
(10S)-(-)-14-hydroxycaryophyllene-5,6-oxideRabbits (in vivo)[1][2]
Caryophyllene-5,6-oxide-2,12-diolRabbits (in vivo)[1]
New Bicyclic LactoneAspergillus niger (in vitro)[11]
Ketones, Aldehydes, Alcohol-bearing derivativesWolfiporia extensa (in vitro)[12]
15-hydroxycaryophyllene oxideCatharanthus roseus cell culture (in vitro)[13]
4β,5α-dihydroxycaryophyll-8(13)-eneCatharanthus roseus cell culture (in vitro)[13]
2β-hydroxycaryophyllene oxideCatharanthus roseus cell culture (in vitro)[13]
2-hydroxy-4,5-epoxycaryophyllan-13-olCatharanthus roseus cell culture (in vitro)[13]

Excretion

The final step in the pharmacokinetic profile of this compound is its elimination from the body. Metabolic studies indicate that the hydroxylated and conjugated metabolites of this compound are primarily eliminated through the urine.[2] The conversion to more water-soluble glucuronide and glutathione conjugates is a key step in facilitating renal clearance.[2][10]

Experimental Protocols

To provide a practical resource for researchers, this section outlines the general methodologies employed in the study of this compound pharmacokinetics and metabolism.

In Vivo Metabolism Studies in Animal Models

A common experimental workflow for in vivo metabolism studies is depicted below.

In_Vivo_Metabolism_Workflow cluster_0 Animal Dosing and Sample Collection cluster_1 Sample Preparation cluster_2 Analysis and Identification Dosing Administration of this compound (e.g., oral gavage) Sample_Collection Collection of Urine, Feces, and Blood Samples at Timed Intervals Dosing->Sample_Collection Extraction Solid-Phase or Liquid-Liquid Extraction of Metabolites Sample_Collection->Extraction Concentration Sample Concentration Extraction->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Identification Metabolite Structure Elucidation (e.g., NMR, Mass Spectrometry) Analysis->Identification

Caption: General workflow for in vivo metabolism studies.

Protocol Details:

  • Animal Model: Rabbits and rats have been used in studies of caryophyllene and its epoxide.[2][14]

  • Dosing: this compound is typically administered orally via gavage, dissolved in a suitable vehicle like corn oil.

  • Sample Collection: Urine and feces are collected over a specified period (e.g., 24-48 hours) using metabolic cages. Blood samples are drawn at various time points to determine pharmacokinetic parameters.

  • Extraction: Metabolites are extracted from biological matrices using techniques like solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) with solvents such as ethyl acetate.

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for identifying and quantifying metabolites.[6][12][15]

In Vitro Metabolism Studies

In vitro systems, such as liver microsomes and cell cultures, are invaluable for elucidating metabolic pathways and identifying the enzymes involved.

Protocol for Liver Microsome Incubation:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or animal), this compound (dissolved in a suitable solvent like methanol or DMSO), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 0-120 minutes).[16]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

  • Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the metabolites formed.

Signaling Pathways Influenced by this compound

Beyond its metabolism, this compound has been shown to modulate several key signaling pathways, which is relevant for its pharmacological effects, particularly in cancer research.

Signaling_Pathways Caryophyllene_Epoxide Caryophyllene_Epoxide MAPK_Pathway MAPK Pathway Caryophyllene_Epoxide->MAPK_Pathway PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR/S6K1 Pathway Caryophyllene_Epoxide->PI3K_AKT_mTOR_Pathway STAT3_Pathway STAT3 Pathway Caryophyllene_Epoxide->STAT3_Pathway Cellular_Effects Apoptosis, Inhibition of Proliferation, Suppression of Invasion MAPK_Pathway->Cellular_Effects PI3K_AKT_mTOR_Pathway->Cellular_Effects STAT3_Pathway->Cellular_Effects

Caption: Signaling pathways modulated by this compound.

Studies have shown that this compound can inhibit the PI3K/AKT/mTOR/S6K1 and STAT3 signaling pathways and modulate the MAPK pathway, leading to anticancer effects such as the induction of apoptosis and suppression of tumor cell proliferation and invasion.[1][17]

Conclusion

This technical guide has synthesized the current understanding of the pharmacokinetics and metabolism of this compound. The available data indicates that it undergoes extensive metabolism, primarily through hydroxylation and epoxide hydrolysis, followed by conjugation. Cytochrome P450 enzymes play a significant role in its biotransformation. While qualitative metabolic pathways are beginning to be understood, a significant need remains for comprehensive quantitative pharmacokinetic data in humans to support its clinical development. Future research should focus on detailed pharmacokinetic profiling, including the impact of formulation on bioavailability, and a more complete characterization of its metabolic fate and the enzymes involved. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

In Vivo Efficacy of Caryophyllene Epoxide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vivo studies of caryophyllene epoxide in various animal models. This compound, a sesquiterpenoid found in the essential oils of numerous plants, has garnered significant scientific interest for its diverse pharmacological activities. This document synthesizes key findings on its anti-inflammatory, analgesic, anticancer, anxiolytic, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action to support further preclinical and clinical development.

Anti-inflammatory and Analgesic Properties

This compound has demonstrated notable anti-inflammatory and analgesic effects in several animal models. These properties are attributed to its ability to modulate key inflammatory pathways.

A study on the bark of Annona squamosa isolated this compound and investigated its effects. In this research, caryophyllene oxide showed significant central and peripheral analgesic activity, as well as anti-inflammatory effects, at doses of 12.5 and 25 mg/kg body weight.[1] The activities were comparable to the standard drugs used in the respective experiments.[1]

Quantitative Data: Anti-inflammatory and Analgesic Studies
Animal Model Compound Dosage Route of Administration Key Findings Reference
MiceCaryophyllene oxide12.5 and 25 mg/kgNot SpecifiedSignificant central and peripheral analgesic activity.[1]
Rats and MiceCaryophyllene oxide12.5 and 25 mg/kgNot SpecifiedSignificant anti-inflammatory activity.[1]
Ratsβ-caryophyllene0.1 ml/kgNot SpecifiedStrongest anti-inflammatory activity with an ED50 of 0.0745 ml/kg.[2]
Miceβ-caryophylleneNot SpecifiedOralReduced inflammatory pain responses in a CB2 receptor-dependent manner.[3]
Miceβ-caryophylleneNot SpecifiedChronic OralAttenuated thermal hyperalgesia and mechanical allodynia.[3]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Wistar or Sprague-Dawley rats are typically used.[4]

  • Grouping: Animals are divided into a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving various doses of this compound.[4]

  • Administration: this compound is administered, usually orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before inducing inflammation.[4]

  • Induction of Edema: A 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw.[4]

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

  • Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups to the control group.[4]

Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model evaluates peripheral analgesic activity.

  • Animals: Swiss albino mice are commonly used.

  • Grouping: Similar to the anti-inflammatory model, with a standard analgesic like aspirin as the positive control.

  • Administration: Test compounds are administered prior to the induction of writhing.

  • Induction of Writhing: An intraperitoneal injection of acetic acid (e.g., 0.6%) is given to induce characteristic stretching movements (writhing).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

  • Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the treated groups to the control group.

Hot Plate Test in Mice (Analgesic)

This test is used to assess central analgesic activity.

  • Animals: Mice are placed on a heated plate (e.g., 55 ± 0.5°C).

  • Observation: The latency time for the animal to show signs of pain (e.g., licking paws, jumping) is recorded.

  • Administration: The test compound is administered, and the latency time is measured again at different time intervals.

  • Analysis: An increase in the latency time compared to the baseline indicates a central analgesic effect.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis.[5][6] It has been shown to suppress the proliferation of various cancer cell lines in a dose-dependent manner.[5]

Quantitative Data: Anticancer Studies
Animal Model Compound Dosage Route of Administration Key Findings Reference
Nude Miceβ-caryophylleneNot SpecifiedNot SpecifiedSignificantly reduced growth and vascularization of orthotopically grafted colon cancer cells.[7]
Balb/c MiceCaryophyllene oxideNot SpecifiedNot SpecifiedExhibited significant antilymphoma activity against U-937 cells.[8][9]
Experimental Protocols

Xenograft Tumor Model in Nude Mice

This is a common in vivo model to evaluate the antitumor efficacy of a compound.

  • Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., colon, breast, prostate) are cultured in vitro.[5]

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, treatment with this compound (or vehicle control) is initiated. The compound can be administered via various routes, such as oral gavage or intraperitoneal injection.

  • Monitoring: Tumor size is measured regularly (e.g., with calipers), and animal body weight is monitored to assess toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several key signaling pathways. It can induce apoptosis and inhibit proliferation by targeting pathways like PI3K/AKT/mTOR/S6K1 and STAT3.[5]

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K STAT3 STAT3 This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 Proliferation Proliferation S6K1->Proliferation STAT3->Proliferation neuroprotection_workflow Neurotoxin (e.g., MPTP) Neurotoxin (e.g., MPTP) Microglia Activation Microglia Activation Neurotoxin (e.g., MPTP)->Microglia Activation Neuroinflammation Neuroinflammation Microglia Activation->Neuroinflammation Dopaminergic Neuron Loss Dopaminergic Neuron Loss Neuroinflammation->Dopaminergic Neuron Loss This compound This compound CB2R Activation CB2R Activation This compound->CB2R Activation Reduced Microglia Activation Reduced Microglia Activation CB2R Activation->Reduced Microglia Activation Neuroprotection Neuroprotection Reduced Microglia Activation->Neuroprotection

References

The Interaction of Caryophyllene and its Epoxide with Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the interaction between the bicyclic sesquiterpene β-caryophyllene (BCP) and its oxidized derivative, caryophyllene epoxide (BCPO), with cannabinoid receptors. A critical distinction emerges from literature: BCP is a functional, selective agonist of the cannabinoid receptor type 2 (CB2), whereas BCPO does not exhibit significant binding affinity for either CB1 or CB2 receptors. This document consolidates quantitative binding data, details common experimental protocols for receptor characterization, and visualizes key signaling and experimental pathways to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction: β-Caryophyllene and this compound

β-caryophyllene is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cannabis, black pepper, cloves, and oregano.[1][2] It is recognized as a dietary cannabinoid and has been granted "generally recognized as safe" (GRAS) status for food use by the U.S. Food and Drug Administration.[3] Its derivative, this compound (BCPO), is a major oxidized metabolite and is also found naturally in many plants.[4] While both compounds exhibit a range of biological activities, including anti-inflammatory and analgesic properties, their mechanisms of action differ significantly, particularly concerning the endocannabinoid system (ECS).[2][4]

Interaction with Cannabinoid Receptors

The central finding in the pharmacology of these compounds is the selective binding of BCP to the CB2 receptor. In contrast, this compound's biological activities appear to be unrelated to the ECS machinery.[4]

β-Caryophyllene: A Selective CB2 Receptor Agonist

BCP has been identified as a functional, non-psychoactive CB2 receptor ligand.[1][5] It selectively binds to the CB2 receptor, which is primarily expressed in peripheral tissues, especially in immune cells, and is a key target for modulating inflammation and pain without the psychotropic side effects associated with CB1 receptor activation.[6][7] The binding of BCP to the orthosteric site of the CB2 receptor (the same site as THC and synthetic agonists like CP55,940) initiates downstream intracellular signaling cascades.[1][8]

This compound: A Lack of Cannabinoid Receptor Affinity

Contrary to its parent compound, this compound does not exhibit significant binding to either CB1 or CB2 receptors.[4][9] Studies have shown that BCPO fails to displace high-affinity radioligands from the CB2 receptor binding site, indicating a negligible interaction.[9] While BCPO can induce intracellular calcium release, this effect has been demonstrated to be CB2 receptor-independent.[1][9] Therefore, its acknowledged anti-inflammatory and anticancer effects are mediated through other signaling pathways, such as the MAPK and PI3K/AKT pathways.[4]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the quantitative data on the interaction of β-caryophyllene and its derivatives with human cannabinoid receptors.

CompoundReceptorAssay TypeParameterValue (nM)Citation
(E)-β-Caryophyllene hCB2Radioligand Binding ([³H]CP55,940)Kᵢ155 ± 4[1][5]
(Z)-β-Caryophyllene hCB2Radioligand Binding ([³H]CP55,940)Kᵢ485 ± 36[1]
This compound hCB2Radioligand Binding ([³H]CP55,940)pKᵢ> 20,000[9]
(E)-β-Caryophyllene hCB2cAMP Functional AssayEC₅₀1900 ± 300[1][5]

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates a higher affinity. EC₅₀ (Half-maximal Effective Concentration): A measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Signaling and Logical Pathways

CB2 Receptor Signaling Cascade

Activation of the Gαi-coupled CB2 receptor by an agonist like β-caryophyllene initiates several intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, CB2 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of kinases such as ERK1/2, and modulate intracellular calcium levels.[1][6][10]

CB2_Signaling_Pathway BCP β-Caryophyllene (Agonist) CB2R CB2 Receptor BCP->CB2R Binds BCPO This compound (No Binding) BCPO->CB2R Does Not Bind Gi Gαi/βγ (G-protein) CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Cascade (ERK1/2, p38) Gi->MAPK Activates Ca Intracellular Ca²⁺ Release Gi->Ca Activates ATP ATP cAMP cAMP ATP->cAMP Conversion Response Anti-inflammatory Effects cAMP->Response MAPK->Response Ca->Response

CB2 Receptor signaling pathway initiated by an agonist.
Relationship of BCP and BCPO to Cannabinoid Receptors

This diagram illustrates the fundamental difference between β-caryophyllene and its epoxide. BCP is a precursor that can be oxidized, but only the parent compound acts as a CB2 receptor agonist, leading to cannabimimetic effects. BCPO's biological effects are mediated through separate, CB2-independent pathways.

Logical_Relationship cluster_receptors Cannabinoid Receptors BCP β-Caryophyllene (Dietary Phytocannabinoid) BCPO This compound BCP->BCPO Oxidation CB2R CB2 Receptor BCP->CB2R Selective Agonist CB1R CB1 Receptor BCP->CB1R No Affinity BCPO->CB2R No Affinity BCPO->CB1R No Affinity Non_ECS_Effects CB-Independent Effects (e.g., via MAPK, PI3K/AKT) BCPO->Non_ECS_Effects ECS_Effects Cannabimimetic Effects (Anti-inflammatory, Analgesic) CB2R->ECS_Effects

Distinct interactions of BCP and BCPO with the ECS.

Experimental Protocols

Characterizing the interaction of a compound with cannabinoid receptors involves a series of standardized in vitro assays. The two primary methods are competitive radioligand binding assays to determine affinity (Kᵢ) and functional assays to determine efficacy and potency (EC₅₀).

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the Kᵢ of this compound for CB1 and CB2 receptors.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.[11]

  • Radioligand: [³H]CP-55,940, a high-affinity synthetic cannabinoid agonist.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN-55,212-2.[12]

  • Test Compound: this compound, serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[12]

  • Equipment: 96-well plates, cell harvester with glass fiber filter mats, scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand to a final concentration near its Kₔ value (typically 0.5-1.0 nM).[12]

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]CP-55,940, and the cell membrane preparation.[12]

    • Non-specific Binding Wells: Add the non-specific binding control, [³H]CP-55,940, and the cell membrane preparation.[12]

    • Competitive Binding Wells: Add each dilution of the test compound, [³H]CP-55,940, and the cell membrane preparation.[12]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from unbound radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold assay buffer.[12]

  • Quantification: Place filter discs in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (CB2) - Radioligand ([³H]CP55,940) - Test Compound (BCPO) start->prep plate Plate Setup (96-well): - Total Binding - Non-Specific Binding - Competitive Binding prep->plate incubate Incubate (30°C for 60-90 min) plate->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Protocol: cAMP Accumulation Functional Assay

This assay measures the ability of a CB2 receptor agonist to inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. It is used to determine a compound's potency (EC₅₀) and efficacy as an agonist.

Objective: To determine if this compound acts as a functional agonist at the CB2 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably co-expressing the human CB2 receptor.[6]

  • Forskolin (FSK): An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: A known CB2 agonist (e.g., CP55,940 or HU308).[6]

  • cAMP Detection Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, LANCE, or BRET-based).[6][13]

Procedure:

  • Cell Seeding: Seed the CB2-expressing cells into a 96-well plate and incubate overnight.[6]

  • Assay:

    • Aspirate the culture medium.

    • Add different concentrations of the test compound or reference agonist to the wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production.[6]

  • Incubation: Incubate the plate for the time recommended by the cAMP kit manufacturer (e.g., 30-90 minutes).[6]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit protocol.[6]

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression.

    • The resulting curve will show inhibition of the forskolin-stimulated signal. The concentration at which 50% of the inhibition occurs is the EC₅₀ value.

Conclusion

The evidence strongly indicates that β-caryophyllene, but not this compound, is a selective agonist of the CB2 cannabinoid receptor. While both compounds are pharmacologically active, researchers and drug developers must recognize that their mechanisms of action are distinct. This compound's anti-inflammatory and other biological effects are mediated through pathways independent of the endocannabinoid system. This technical guide provides the foundational data, protocols, and pathway visualizations necessary to understand and further investigate these important natural compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Caryophyllene Epoxide from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of caryophyllene epoxide from various essential oil sources. This compound, a sesquiterpenoid oxide, is a significant bioactive compound found in numerous plants, exhibiting a range of pharmacological activities including anti-inflammatory, antifungal, and analgesic properties. The selection of an appropriate extraction and purification methodology is critical for obtaining high-purity this compound for research and drug development purposes.

Data Presentation: Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and the plant matrix. The following tables summarize quantitative data from various studies, offering a comparative look at the yields of this compound and related compounds using different extraction techniques. It is important to note that direct comparisons can be challenging due to variations in plant material, experimental conditions, and analytical methods across different studies.

Table 1: Comparison of this compound Yield from Piper nigrum (Black Pepper) Essential Oil

Extraction MethodSolvent/ConditionsThis compound (% in Essential Oil)Key Findings & Bioactivity
Classical Hydrodistillation (CHD) Water4.79 - 6.80%A conventional method, but lower yield of oxygenated compounds compared to MHD.[1][2]
Microwave-Assisted Hydrodistillation (MHD) Water, 700 W, 30 minUp to 63.13%Significantly higher yield of caryophyllene oxide compared to CHD, especially with smaller solvent volumes.[3]
Subcritical Water Extraction Water, 200 °C, 15 min0.82 ± 0.38 mg/g of black pepperHigher temperatures favor the oxidation of β-caryophyllene to caryophyllene oxide.[4]
Supercritical Fluid Extraction (SFE) Supercritical CO2Not explicitly quantified for epoxide, but yields extracts rich in sesquiterpenes.Provides a high-quality extract with no solvent residue, preserving thermolabile compounds.[5]
Soxhlet Extraction EthanolNot explicitly quantified for epoxide, but yields high total extract.Efficient for exhaustive extraction but can degrade thermolabile compounds due to prolonged heat.[6]

Table 2: Comparison of this compound Yield from Syzygium aromaticum (Clove) Essential Oil

Extraction MethodSolvent/ConditionsThis compound (% in Essential Oil)Key Findings & Bioactivity
Hydrodistillation Water~1.98%A common method, but yields can be influenced by the quality and age of the clove buds.[7][8]
Ultrasound-Assisted Supercritical CO2 Extraction Supercritical CO2 with ultrasoundNot explicitly quantified for epoxide, but shows a 13.5% increase in total oil yield over traditional SFE.Ultrasound assistance can enhance extraction efficiency at milder conditions.[1][9]
Soxhlet Extraction Isopropyl alcohol1.98%Factorial design optimization showed this yield with specific parameters.[7][10]

Experimental Protocols

The following section provides detailed methodologies for the extraction, purification, and quantification of this compound.

Protocol 1: Microwave-Assisted Hydrodistillation (MHD) for Extraction from Piper nigrum

This protocol is optimized for a high yield of this compound from black pepper.

Materials:

  • Dried and powdered black pepper seeds

  • Distilled water

  • Modified microwave oven equipped with a Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle (for comparison with CHD)

  • Condenser

  • Collection burette

  • Anhydrous sodium sulfate

Procedure:

  • Place 100 g of powdered black pepper into a 2 L round-bottom flask.

  • Add distilled water to the flask. A spice-to-water ratio of 1:2 (w/v) is recommended for maximizing caryophyllene oxide content.[3]

  • Connect the flask to the Clevenger-type apparatus and place it inside the microwave oven.

  • Set the microwave power to 700 W and the extraction time to 30 minutes.[3]

  • The microwave energy will heat the water and plant material, causing the essential oil to vaporize along with the steam.

  • The vapor will pass through the condenser, and the condensed liquid (hydrosol and essential oil) will be collected in the burette.

  • After the extraction is complete, allow the apparatus to cool.

  • Separate the essential oil layer from the hydrosol.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the oil in a sealed, dark glass vial at 4°C until further analysis.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that yields high-purity extracts without solvent contamination.

Materials:

  • Dried and ground plant material (e.g., clove buds, black pepper)

  • Supercritical fluid extraction system

  • High-purity CO2

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Seal the extraction vessel and heat it to the desired temperature (e.g., 40-60°C).

  • Pressurize the system with CO2 to the desired pressure (e.g., 100-300 bar).

  • Allow the supercritical CO2 to flow through the extraction vessel, where it will dissolve the this compound and other lipophilic compounds.

  • The CO2 containing the dissolved compounds is then passed into a separator vessel where the pressure is reduced.

  • The reduction in pressure causes the CO2 to lose its solvent power, and the extracted compounds precipitate.

  • Collect the extract from the separator. The CO2 can be recycled for further extractions.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from a crude essential oil extract.

Materials:

  • Crude essential oil rich in this compound

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Solvent system (e.g., n-hexane:ethyl acetate gradient)

  • Collection tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1).

  • Visualize the spots on the TLC plates under a UV lamp.

  • Combine the fractions containing pure this compound, as determined by TLC analysis.

  • Concentrate the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) for Purification

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.

Materials:

  • Crude essential oil

  • HSCCC instrument

  • Two-phase solvent system (e.g., n-hexane-dichloromethane-acetonitrile)

  • HPLC for purity analysis

Procedure:

  • Prepare the two-phase solvent system by mixing the solvents in a separatory funnel and allowing them to equilibrate.

  • Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the elution mode).

  • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude essential oil in a small volume of the mobile phase and inject it into the column.

  • Continue pumping the mobile phase and collect the eluate in fractions.

  • Monitor the separation using a suitable detector (e.g., UV or evaporative light scattering detector).

  • Analyze the collected fractions by HPLC to determine the purity of this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 5: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for quantifying this compound in an essential oil sample.

Materials:

  • Essential oil sample

  • This compound standard

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Helium carrier gas

  • Microsyringe

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., hexane).

  • Prepare the essential oil sample by diluting it in the same solvent.

  • Inject a known volume (e.g., 1 µL) of each standard solution and the sample solution into the GC-MS system.

  • Set the GC oven temperature program to achieve good separation of the compounds. A typical program might start at 60°C, hold for a few minutes, then ramp up to 240-280°C.

  • The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

  • Identify the this compound peak in the chromatograms based on its retention time and mass spectrum compared to the standard.

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate the workflows for the extraction and purification of this compound.

ExtractionWorkflow cluster_extraction Extraction Methods PlantMaterial Plant Material (e.g., Black Pepper, Clove) Grinding Grinding/Powdering PlantMaterial->Grinding Extraction Extraction Method Grinding->Extraction CrudeExtract Crude Essential Oil Extraction->CrudeExtract Purification Purification CrudeExtract->Purification PureEpoxide Pure this compound Purification->PureEpoxide Analysis Analysis (GC-MS) PureEpoxide->Analysis MHD MHD MHD->Extraction SFE SFE SFE->Extraction Soxhlet Soxhlet Soxhlet->Extraction Maceration Maceration Maceration->Extraction

General workflow for this compound extraction.

PurificationWorkflow CrudeOil Crude Essential Oil ColumnChromatography Column Chromatography CrudeOil->ColumnChromatography HSCCC High-Speed Counter-Current Chromatography CrudeOil->HSCCC FractionCollection Fraction Collection ColumnChromatography->FractionCollection HSCCC->FractionCollection TLC_HPLC_Analysis TLC/HPLC Analysis for Purity FractionCollection->TLC_HPLC_Analysis Pooling Pooling of Pure Fractions TLC_HPLC_Analysis->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation PureCompound Purified this compound SolventEvaporation->PureCompound

Purification workflow for this compound.

References

Application Notes: Protocols for the Extraction of Caryophyllane Sesquiterpenoids from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caryophyllane sesquiterpenoids are a class of C15 isoprenoid compounds prevalent in numerous plant species. Key compounds such as β-caryophyllene, caryophyllene oxide, and α-humulene are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The effective isolation of these compounds from complex plant matrices is a critical first step for research and development. These application notes provide detailed protocols for several common and advanced methods for extracting caryophyllane sesquiterpenoids from various plant materials.

I. Experimental Protocols

The selection of an extraction method is critical and depends on factors such as the chemical properties of the target compounds, the nature of the plant matrix, the desired yield, and the scale of the operation.[1][2] This section details methodologies for conventional and modern extraction techniques.

Protocol 1: Conventional Solvent Extraction

This protocol describes traditional methods for extracting caryophyllane sesquiterpenoids using organic solvents via maceration or Soxhlet extraction.[1]

A. Maceration

  • Principle: This technique involves soaking the plant material in a solvent to soften and break the plant's cell walls, allowing the target compounds to dissolve into the solvent.

  • Materials and Reagents:

    • Dried and powdered plant material (e.g., clove buds, black pepper, Copaifera resin).[1][3]

    • Solvents: n-hexane, ethanol, methanol, or ethyl acetate.[1]

    • Maceration setup (e.g., large beaker or flask, magnetic stirrer).[1]

    • Filter paper.[1]

    • Rotary evaporator.[1]

  • Procedure:

    • Weigh the desired amount of powdered plant material and place it into a suitable container.[1]

    • Add the selected solvent, typically at a solid-to-solvent ratio ranging from 1:10 to 1:20 (w/v).[1]

    • Stir the mixture at room temperature for a specified period, often ranging from several hours to a full day (a 24-hour period is common).[1]

    • After the maceration period, filter the mixture to separate the liquid extract from the solid plant residue.[1]

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[1]

B. Soxhlet Extraction

  • Principle: This is a continuous extraction method where a solvent is repeatedly vaporized and condensed, flowing over the plant material to exhaustively extract the target compounds.[2]

  • Materials and Reagents:

    • Dried and powdered plant material.

    • Organic solvents (e.g., n-hexane, ethanol).[2]

    • Soxhlet apparatus (distilling flask, thimble, main chamber, condenser).[1]

    • Heating mantle.[2]

    • Rotary evaporator.[1]

  • Procedure:

    • Place the powdered plant material into a porous thimble.[1]

    • Position the thimble inside the main chamber of the Soxhlet extractor.[1]

    • Fill the distilling flask with the chosen solvent.[1]

    • Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm into the condenser.[1]

    • The condensed solvent drips into the thimble, immersing the plant material and initiating extraction.[1]

    • When the liquid level in the thimble reaches the siphon's top, the entire extract is siphoned back into the distillation flask.[1]

    • This cycle repeats multiple times over several hours for exhaustive extraction.[1]

    • After extraction is complete, concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.[1]

Protocol 2: Steam Distillation / Hydrodistillation

This traditional method is used to extract volatile compounds, such as those found in essential oils.[2]

  • Principle: Steam or boiling water vaporizes the volatile compounds from the plant material. The resulting vapor mixture is then condensed and collected, where the essential oil separates from the aqueous layer.[4][5]

  • Materials and Reagents:

    • Fresh or dried plant material.[2]

    • Distilled water.[2]

    • Clevenger-type apparatus.[2]

    • Heating mantle and round-bottom flask.[2]

  • Procedure:

    • Place a known quantity of plant material into a round-bottom flask.[2]

    • Add distilled water to the flask, typically at a solid-to-solvent ratio of 1:10 (g/mL).[2]

    • Connect the flask to a Clevenger-type apparatus and a condenser.[2]

    • Heat the flask to boil the water. Steam passes through the plant material, carrying the volatile essential oils.[5]

    • The steam and oil vapor mixture condenses in the condenser.[1]

    • The condensed liquid (hydrosol and essential oil) is collected, and the oil layer, being immiscible with water, is separated.[5]

Protocol 3: Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern technique that uses microwave energy to accelerate the extraction of essential oils, reducing extraction time and energy consumption.[1][6]

  • Principle: Microwave energy directly heats the water and plant material, causing the essential oil-containing glands in the plant to rupture and release their contents more rapidly than conventional heating.[1]

  • Materials and Reagents:

    • Fresh or dried plant material.[1]

    • Distilled water.[1]

    • Clevenger-type apparatus adapted for a microwave oven.[1]

    • Microwave oven with adjustable power settings.[1]

  • Procedure:

    • Place a known amount of plant material (e.g., 100 g of ground black pepper) into the extraction flask.[1]

    • Add distilled water, typically at a material-to-water ratio of 1:10 (w/v).[1]

    • Set up the Clevenger apparatus inside the microwave oven.[1]

    • Set the microwave power to a desired level (e.g., 500-800 W), which may need to be optimized for the specific plant material.[1]

    • Begin the extraction process. The liberated essential oils and steam are condensed and collected in the graduated tube of the Clevenger apparatus.[1]

    • After the extraction is complete, allow the apparatus to cool and then collect the separated essential oil layer.[1]

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[1] It is highly efficient and selective.[7][8]

  • Principle: CO₂ is brought to a supercritical state (above its critical temperature and pressure), where it exhibits properties of both a liquid and a gas.[2] This supercritical CO₂ acts as a solvent, diffusing through the plant material and dissolving the caryophyllane sesquiterpenoids. By reducing the pressure, the CO₂ returns to a gaseous state, releasing the extracted compounds.[2]

  • Materials and Reagents:

    • Dried and powdered plant material.

    • Supercritical fluid extraction system.

    • High-purity carbon dioxide (CO₂).

    • Co-solvent (e.g., ethanol), optional.[7][8]

  • Procedure:

    • Pack the ground plant material into the extraction vessel.[2]

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state (e.g., 40-55°C and 100-350 bar).[1][7][8]

    • Allow the supercritical CO₂ to flow through the extraction vessel, dissolving the target compounds. A co-solvent like ethanol can be added to modify the polarity of the fluid.[2][7][8]

    • Route the extract-laden fluid to a separator, where the pressure is reduced.[2]

    • As the CO₂ loses its solvent power, the extracted compounds precipitate and are collected from the separator. The now-gaseous CO₂ can be recycled.[2]

Protocol 5: Ultrasound-Assisted Extraction (UAE)

This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.[2][6]

  • Principle: The application of ultrasound creates acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, disrupting cell walls and accelerating the mass transfer of compounds into the solvent.[2][9]

  • Materials and Reagents:

    • Powdered plant material.

    • Suitable solvent.

    • Ultrasonic bath or probe.[2]

    • Extraction vessel (beaker or flask).[2]

  • Procedure:

    • Mix the powdered plant material with a solvent in an extraction vessel.[2]

    • Place the vessel in an ultrasonic bath or insert an ultrasonic probe into the mixture.[2]

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes).[2]

    • After sonication, filter the mixture to separate the solid residue.[2]

    • Evaporate the solvent from the filtrate to obtain the crude extract.[2]

II. Quantitative Data Summary

The efficiency of each extraction method can be evaluated by the yield of the target compounds. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Extraction Methods for Caryophyllane Sesquiterpenoids from Clove Buds (Syzygium aromaticum) [1]

Extraction Method β-Caryophyllene Yield (%)
Supercritical CO₂ Extraction (55°C, 100 bar) 1.73
Soxhlet Extraction 1.38

| Steam Distillation | 0.13 |

Table 2: Yield of β-Caryophyllene and Caryophyllene Oxide from Black Pepper (Piper nigrum) using Microwave-Assisted Hydrodistillation (MAHD) [1]

Compound Yield (mg/g) Optimal Conditions
β-Caryophyllene 1.19 ± 0.38 170°C / 10 min

| Caryophyllene Oxide | 0.82 ± 0.38 | 200°C / 15 min |

Table 3: Comparative Yield of Essential Oil and Major Caryophyllane Sesquiterpenoids from Cannabis sativa L. [1]

Extraction Method Essential Oil Yield (%) β-Caryophyllene (% in oil) α-Humulene (% in oil)
Supercritical Fluid Extraction (SFE) 0.039 44.31 11.97
Steam Distillation (SD) 0.035 38.60 10.26

| Hydrodistillation (HD) | 0.025 | 40.58 | 10.97 |

III. Visualized Workflows and Relationships

G General Experimental Workflow for Caryophyllane Sesquiterpenoid Extraction cluster_prep Preparation cluster_extract Extraction cluster_process Processing cluster_analysis Analysis & Purification A Plant Material (e.g., leaves, buds) B Drying & Grinding A->B C Extraction (Soxhlet, SFE, MAHD, etc.) B->C D Filtration / Separation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (e.g., Chromatography) F->G optional H Analysis (GC-MS, HPLC) F->H I Isolated Caryophyllane Sesquiterpenoids G->I I->H

Caption: General workflow for caryophyllane sesquiterpenoid extraction and analysis.[2]

G Influence of Parameters on Extraction Outcome cluster_inputs Input Parameters cluster_outputs Extraction Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Cost Cost & Energy Consumption Temp->Cost Selectivity Selectivity Temp->Selectivity Pressure Pressure (for SFE) Pressure->Yield Pressure->Purity Pressure->Cost Pressure->Selectivity Time Extraction Time Time->Yield Time->Purity Time->Cost Time->Selectivity Solvent Solvent Type & Ratio Solvent->Yield Solvent->Purity Solvent->Cost Solvent->Selectivity ParticleSize Particle Size ParticleSize->Yield ParticleSize->Purity ParticleSize->Cost ParticleSize->Selectivity

References

Application Notes and Protocols for Microwave-Assisted Hydrodistillation (MAHD) of Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of caryophyllene epoxide from plant materials using Microwave-Assisted Hydrodistillation (MAHD). This advanced extraction technique offers significant advantages over conventional methods, including shorter extraction times, reduced energy consumption, and potentially higher yields of target compounds.

Introduction to this compound and MAHD

This compound, a bicyclic sesquiterpenoid, is a naturally occurring oxidized derivative of β-caryophyllene. It is found in the essential oils of numerous plants and is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.[1][2] The effective and efficient isolation of this compound is crucial for further research and development.

Microwave-Assisted Hydrodistillation (MAHD) is a green and efficient technique that utilizes microwave energy to heat the water and plant material within an extraction vessel.[3] This rapid, in-situ heating leads to the rupture of essential oil-containing glands and the subsequent release of volatile compounds, which are then condensed and collected. MAHD significantly reduces extraction time and energy consumption compared to conventional hydrodistillation.[4]

Data Presentation: MAHD Parameters and this compound Yield

The efficiency of MAHD and the resulting yield of this compound are influenced by several key parameters, including microwave power, extraction time, and the water-to-plant material ratio. The following tables summarize quantitative data from various studies, showcasing the impact of these parameters on the extraction of essential oils containing this compound.

Table 1: Influence of Microwave Power on Essential Oil Yield and this compound Content

Plant MaterialMicrowave Power (W)Extraction Time (min)Water-to-Plant RatioEssential Oil Yield (%)This compound (%)Reference
Aquilaria malaccensis300--0.11252.0[5]
Aquilaria malaccensis400--0.1352.0[5]
Aquilaria malaccensis600--0.132.0[5]
Aquilaria malaccensis800--0.10752.0[5]
Cinnamomum camphora800606:1 (mL/g)~2.8 (approx.)-[3]
Cannabis sativa L.70040-0.035Present[6]
Rumex Crispus534.8923.484.5 (mL/g)4.67-[7]

Table 2: Comparison of MAHD and Conventional Hydrodistillation (HD)

Plant MaterialExtraction MethodExtraction TimeEssential Oil Yield (%)This compound (%)Reference
Mango FlowersMAHD75 min-0.12[4]
Mango FlowersHD4 h-Not Detected[4]
Sea Buckthorn BerriesModified HD5.61 h3.237.2 (β-caryophyllene)[8]
Sea Buckthorn BerriesConventional HD-2.1-[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation of this compound using MAHD.

Protocol: Microwave-Assisted Hydrodistillation (MAHD)

1. Materials and Equipment:

  • Dried and powdered plant material known to contain this compound (e.g., black pepper, clove buds, Cannabis sativa inflorescences).

  • Microwave oven adapted for extraction (must have adjustable power settings).

  • Clevenger-type apparatus designed for use in a microwave oven.

  • Round-bottom flask.

  • Condenser.

  • Graduated collection tube.

  • Distilled water.

  • Heating mantle (for comparison with conventional hydrodistillation, if desired).

  • Analytical balance.

  • Gas chromatography-mass spectrometry (GC-MS) for analysis.

2. Procedure:

  • Sample Preparation: Weigh a specific amount of the dried and powdered plant material (e.g., 100 g).

  • Apparatus Setup:

    • Place the weighed plant material into the round-bottom flask.

    • Add a specific volume of distilled water to the flask to achieve a desired water-to-plant material ratio (e.g., 6:1 mL/g).[3]

    • Connect the flask to the Clevenger-type apparatus.

    • Place the entire setup inside the microwave oven.

    • Connect the condenser to a circulating water source.

  • Extraction:

    • Set the microwave power to the desired level (e.g., 500-800 W). The optimal power will depend on the plant material and the volume of the mixture.

    • Begin the microwave irradiation. The microwave energy will rapidly heat the water and plant material, causing the plant's essential oil glands to rupture.

    • The steam and liberated essential oils will rise into the condenser.

    • The condensed liquid (hydrosol and essential oil) will be collected in the graduated tube of the Clevenger apparatus.

    • Continue the extraction for a predetermined time (e.g., 30-60 minutes). Optimal extraction time should be determined experimentally.

  • Collection and Analysis:

    • After the extraction is complete, turn off the microwave and allow the apparatus to cool down.

    • Carefully collect the separated essential oil layer from the graduated tube.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Analyze the composition of the essential oil and quantify the this compound content using GC-MS.

Visualizations

The following diagrams illustrate the experimental workflow of MAHD and the key factors influencing the isolation of this compound.

MAHD_Workflow cluster_prep Preparation cluster_mahd MAHD Process cluster_analysis Analysis plant_material Plant Material (e.g., Black Pepper) grinding Grinding plant_material->grinding weighing Weighing grinding->weighing mahd_setup MAHD Apparatus Setup (Flask + Clevenger) weighing->mahd_setup add_water Addition of Water mahd_setup->add_water microwave Microwave Irradiation add_water->microwave condensation Condensation microwave->condensation collection Oil-Water Separation & Collection condensation->collection drying Drying of Essential Oil collection->drying gcms GC-MS Analysis drying->gcms quantification Quantification of This compound gcms->quantification Influencing_Factors cluster_parameters MAHD Parameters cluster_material Plant Material caryophyllene_epoxide This compound Yield & Purity power Microwave Power power->caryophyllene_epoxide time Extraction Time time->caryophyllene_epoxide ratio Water-to-Plant Ratio ratio->caryophyllene_epoxide species Plant Species species->caryophyllene_epoxide part Plant Part (e.g., leaves, flowers) part->caryophyllene_epoxide condition Condition (fresh vs. dried) condition->caryophyllene_epoxide

References

Supercritical Fluid Extraction of Caryophyllene Epoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a bicyclic sesquiterpenoid, is a significant natural compound found in the essential oils of numerous plants, including clove, black pepper, and cannabis. It is the oxygenated derivative of β-caryophyllene and has garnered considerable interest in the scientific community for its diverse pharmacological properties. These include anti-inflammatory, analgesic, and notably, anticancer activities. The anticancer effects of this compound are attributed to its ability to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR/S6K1 and MAPK pathways, which are crucial in cancer cell proliferation, survival, and angiogenesis.

Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) has emerged as a green and efficient technology for the extraction of bioactive compounds from natural matrices. This method offers several advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the absence of toxic organic solvent residues in the final product. The tunable solvent properties of supercritical CO2, achieved by altering pressure and temperature, allow for the selective extraction of target compounds like this compound.

These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid extraction of this compound, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines a general procedure for the extraction of this compound from a plant matrix using supercritical CO2. The parameters provided are a starting point and may require optimization depending on the specific plant material and desired purity of the extract.

Materials and Equipment:

  • Dried and finely ground plant material (e.g., clove buds, black pepper)

  • Supercritical Fluid Extractor system

  • High-purity CO2 (SFE/SFC grade)

  • Co-solvent (e.g., food-grade ethanol)

  • Collection vials

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation: Ensure the plant material is dried to a low moisture content and ground to a consistent particle size (e.g., < 0.5 mm) to maximize the surface area for extraction.

  • Extractor Loading: Accurately weigh the ground plant material and load it into the extraction vessel of the SFE system.

  • System Pressurization and Heating: Seal the extraction vessel and bring the system to the desired pressure and temperature. The optimal conditions for sesquiterpene extraction are often in the range of 150-350 bar and 40-60°C.[1][2][3]

  • Co-solvent Introduction (Optional): If a co-solvent is used to enhance the extraction of more polar compounds, introduce it into the CO2 stream at the desired concentration (e.g., 5-10% ethanol).[1][2]

  • Extraction: Begin the flow of supercritical CO2 (with or without co-solvent) through the extraction vessel. The flow rate can be adjusted to optimize extraction efficiency.

  • Fractionation and Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate. Collect the extract in a pre-weighed vial. Some systems allow for fractional collection by using multiple separators at different pressures and temperatures to isolate different classes of compounds. For instance, a two-stage separation can be employed to first separate more volatile monoterpenes from the less volatile sesquiterpenes like this compound.

  • Depressurization and System Cleaning: After the extraction is complete, safely depressurize the system according to the manufacturer's instructions. Clean the extraction vessel and lines to prevent cross-contamination between runs.

  • Extract Analysis: Analyze the collected extract using GC-MS to identify and quantify the this compound content.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of this compound and related sesquiterpenes using SFE and other methods. These tables are intended to provide a comparative overview of expected yields and optimal parameters.

Table 1: Supercritical Fluid Extraction Parameters for Sesquiterpenes from Various Plant Matrices

Plant MaterialTarget Compound ClassPressure (bar)Temperature (°C)Co-solventYield/Observations
Chicory RootsSesquiterpene Lactones3504010% EthanolOptimal conditions for high yield of sesquiterpenes.[1][2]
CloveEssential Oil15040NoneEffective for extracting essential oil rich in eugenol and caryophyllene.[3]
Black PepperEssential Oil90 - 15040 - 50NoneIncreased pressure and decreased temperature enhanced extraction rate.[4]
CannabisSesquiterpenes15055NoneSelective extraction of sesquiterpenes achieved at these conditions.[5]

Table 2: Yield of this compound and β-Caryophyllene from Black Pepper using Subcritical Water Extraction (SWE)

CompoundOptimal Temperature (°C)Optimal Time (min)Yield (mg/g)
β-Caryophyllene170101.19 ± 0.38
This compound200150.82 ± 0.38

Note: This table is from a study on Subcritical Water Extraction, providing a reference for yields from an alternative green extraction method.[6][7]

Visualizations

Experimental Workflow for SFE of this compound

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis cluster_output Output Start Plant Material (e.g., Clove, Black Pepper) Grinding Grinding & Drying Start->Grinding Loading Load into Extraction Vessel Grinding->Loading SFE_Process SFE (CO2, Pressure, Temp, Co-solvent) Loading->SFE_Process Separation Depressurization & Separation SFE_Process->Separation Collection Collect Extract Separation->Collection Analysis GC-MS Analysis Collection->Analysis Quantification Quantification of this compound Analysis->Quantification Result Pure this compound / Enriched Extract Quantification->Result Signaling_Pathways cluster_cell Cancer Cell cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway Caryophyllene_Epoxide This compound PI3K PI3K Caryophyllene_Epoxide->PI3K inhibits MAPK MAPK Caryophyllene_Epoxide->MAPK activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K1->Proliferation promotes MAPK->Proliferation promotes

References

Application Note: Purification of Caryophyllene Epoxide Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caryophyllene epoxide, a bicyclic sesquiterpenoid found in various essential oils, is a compound of significant interest due to its potential therapeutic properties, including anti-inflammatory and analgesic effects. Efficient purification of this compound is crucial for its further investigation and development. This application note provides a detailed protocol for the purification of this compound from a crude mixture or essential oil fraction using silica gel column chromatography. The protocol covers sample preparation, column packing, elution, fraction monitoring by Thin-Layer Chromatography (TLC), and final purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Column chromatography is a fundamental and widely used technique for the separation and purification of individual chemical compounds from mixtures.[1][2] The principle of separation is based on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.[1] For non-polar to semi-polar compounds like terpenes and their derivatives, normal-phase chromatography with silica gel as the stationary phase is highly effective.[1][2] this compound, being more polar than its precursor β-caryophyllene, can be effectively separated from less polar hydrocarbons and other components of essential oils. This protocol outlines a robust method for achieving high-purity this compound suitable for research and preclinical studies.

Data Presentation

The following table summarizes typical parameters and expected results for the purification of this compound using silica gel column chromatography. The values are representative and may require optimization based on the specific crude mixture composition and scale of purification.

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (60-120 mesh)[3]
Column Dimensions 30 cm length x 2 cm diameterGeneral Practice
Sample Load 1.0 - 1.5 g of crude extract/oilGeneral Practice
Mobile Phase (Eluent) Gradient of n-Hexane and Ethyl Acetate[4]
Elution Gradient 100% n-Hexane -> 95:5 (n-Hexane:Ethyl Acetate)[4]
Fraction Volume 15-20 mLGeneral Practice
Purity Monitoring Thin-Layer Chromatography (TLC)[5][6]
Typical Rf Value ~0.3 - 0.4 in 95:5 (n-Hexane:Ethyl Acetate)[3] (comparative)
Final Purity (GC-MS) >95%[7]
Expected Yield Dependent on initial concentration in crude mixtureN/A

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_qc Quality Control Sample_Prep Sample Preparation (Dissolve in minimal solvent) Sample_Loading Sample Loading Sample_Prep->Sample_Loading Column_Packing Column Packing (Silica gel slurry in n-Hexane) Column_Packing->Sample_Loading Elution Elution with Solvent Gradient (n-Hexane -> Hex:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection (e.g., 20 mL fractions) Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Caryophyllene Epoxide Evaporation->Final_Product GC_MS Purity Confirmation (GC-MS) Final_Product->GC_MS

Caption: Workflow for the purification of this compound.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude essential oil or extract containing this compound

  • Silica gel (60-120 mesh size)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 30-50 cm length, 2-4 cm diameter)

  • Cotton wool or glass wool

  • Sand (acid washed)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., vanillin-sulfuric acid or potassium permanganate)

  • Fraction collection tubes

  • Rotary evaporator

  • GC-MS system for final purity analysis

Column Preparation (Wet Packing Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.[8]

  • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.[1]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[8]

  • In a separate beaker, prepare a slurry of silica gel in n-hexane. A typical ratio is ~50 g of silica gel for every 1 g of crude mixture.

  • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[1]

  • Continuously tap the side of the column gently to dislodge any air bubbles and ensure a homogenous packing.[1]

  • Once the silica gel has settled, add a final layer of sand (approx. 1 cm) on top to protect the silica bed from disturbance during sample and solvent addition.[1]

  • Drain the solvent until its level is just above the top layer of sand. Crucially, do not let the column run dry at any stage.

Sample Preparation and Loading
  • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a non-polar solvent, such as n-hexane or dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just enters the top sand layer.

  • Gently add a small amount of the initial mobile phase (100% n-hexane) to wash any remaining sample from the column walls onto the silica bed.

Elution and Fraction Collection
  • Begin the elution with 100% n-hexane to elute highly non-polar compounds.

  • Collect the eluent in fractions of 15-20 mL into numbered test tubes.

  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A stepwise gradient can be employed (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate). This compound is expected to elute in the slightly more polar fractions.

TLC Monitoring
  • Monitor the collected fractions using TLC to identify those containing the target compound.[5]

  • Spot a small amount from every few fractions onto a TLC plate, alongside a spot of the initial crude mixture.

  • Develop the TLC plate in a chamber saturated with an appropriate solvent system (e.g., 95:5 n-hexane:ethyl acetate).

  • Visualize the spots under a UV lamp and/or by staining. The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[9]

  • Combine the fractions that show a clean spot corresponding to the Rf value of this compound.

Isolation and Purity Confirmation
  • Pool the pure fractions identified by TLC into a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

  • Determine the final purity of the isolated compound using GC-MS.[10][11] The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 220.35) and fragmentation pattern.[12]

Conclusion

This application note provides a comprehensive and practical guide for the purification of this compound using silica gel column chromatography. By following this protocol, researchers can effectively isolate this compound with high purity from complex mixtures like essential oils. The detailed steps for column preparation, sample application, elution, and fraction monitoring are designed to ensure a successful and reproducible separation, yielding a product suitable for further scientific investigation in drug discovery and development.

References

Application Notes and Protocols for the Purification of Caryophyllene Epoxide using High-Speed Counter-Current Chromatography (HSCCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a bicyclic sesquiterpenoid and an oxygenated derivative of β-caryophyllene, is a compound of significant interest in pharmaceutical research due to its potential anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Found in the essential oils of various plants, its isolation and purification are crucial for further pharmacological studies and drug development.[4] High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient liquid-liquid partition chromatography technique for the purification of natural products, eliminating the irreversible adsorption and sample loss associated with solid-supported chromatographic methods.[5][6][7][8] This document provides detailed application notes and protocols for the purification of this compound using HSCCC.

Principle of HSCCC Separation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatographic technique that relies on a support-free liquid stationary phase.[9] The separation of solutes is based on their differential partitioning between two immiscible liquid phases. A centrifugal force field retains the liquid stationary phase, while the liquid mobile phase is pumped through it.[9] The success of the separation is highly dependent on the partition coefficient (K) of the target compound in the selected two-phase solvent system. An optimal K value, typically between 0.5 and 2.0, is crucial for achieving good resolution and efficient separation.[5][10]

Experimental Protocols

Materials and Reagents
  • Crude plant extract or essential oil containing this compound

  • HPLC grade organic solvents (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, chloroform, dichloromethane)

  • Purified water (e.g., Milli-Q)

  • Reference standard of this compound (≥98% purity)

Instrumentation
  • Preparative HSCCC instrument with a multi-layer coil

  • High-pressure pump

  • Sample injection valve with a sample loop

  • Fraction collector

  • UV-Vis detector or Evaporative Light Scattering Detector (ELSD)

  • Analytical High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Rotary evaporator

Protocol 1: Selection of a Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation.

  • System Preparation: Prepare a series of two-phase solvent systems based on literature for terpene separation, such as n-hexane-acetonitrile, n-hexane-ethyl acetate-methanol-water, or n-hexane-chloroform-acetonitrile.[4][11] Prepare small volumes (e.g., 10 mL) of each system in a separatory funnel by vigorously shaking the solvents at the desired volume ratio.

  • Equilibration: Allow the two phases to separate completely.

  • Partition Coefficient (K) Determination:

    • Dissolve a small amount of the crude extract in a known volume (e.g., 2 mL) of the pre-equilibrated two-phase solvent system (1 mL of each phase).

    • Vortex the mixture thoroughly for several minutes to ensure the analyte partitions between the two phases.

    • Centrifuge to ensure complete phase separation.

    • Carefully separate the upper and lower phases.

    • Analyze the concentration of this compound in both phases using HPLC or GC.

    • Calculate the partition coefficient (K) as: K = (Concentration in the stationary phase) / (Concentration in the mobile phase).

  • Optimization: The ideal solvent system will provide a K value between 0.5 and 2.0 for this compound and different K values for the impurities.

Protocol 2: HSCCC Purification of this compound
  • Solvent Preparation: Prepare a sufficient volume of the selected two-phase solvent system (e.g., n-hexane-dichloromethane-acetonitrile at a 10:3:7 v/v ratio) in a large separatory funnel.[11] Allow the phases to separate and degas both phases using sonication before use.

  • Instrument Setup:

    • Fill the entire coil of the HSCCC instrument with the stationary phase (typically the upper phase for hydrophobic compounds).

    • Set the desired rotation speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).[11]

    • Continue pumping the mobile phase until hydrodynamic equilibrium is established (a stable retention of the stationary phase is achieved).

  • Sample Preparation and Injection:

    • Dissolve the crude extract containing this compound in a suitable volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).

    • Inject the sample solution into the column via the sample loop.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at the set flow rate.

    • Monitor the effluent using a UV-Vis detector or ELSD.

    • Collect fractions at regular intervals using a fraction collector.

  • Analysis and Recovery:

    • Analyze the collected fractions using TLC, HPLC, or GC to identify those containing pure this compound.

    • Pool the pure fractions.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the final purity and calculate the recovery yield.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical HSCCC purification of this compound from a crude essential oil.

Table 1: HSCCC Operating Parameters

ParameterValue
InstrumentPreparative HSCCC
Coil Volume250 mL
Two-Phase Solvent Systemn-hexane-dichloromethane-acetonitrile (10:3:7, v/v/v)
Mobile PhaseLower Phase
Stationary PhaseUpper Phase
Revolution Speed900 rpm
Flow Rate2.0 mL/min
DetectionELSD
Sample Load500 mg of crude extract

Table 2: Purification Results

SampleInitial Purity (%)Final Purity (%)Recovery (%)
This compound65>9590

Visualizations

HSCCC_Workflow HSCCC Purification Workflow for this compound cluster_prep Preparation cluster_hsccc HSCCC Process cluster_analysis Analysis & Recovery crude_extract Crude Essential Oil k_determination Partition Coefficient (K) Determination crude_extract->k_determination solvent_prep Two-Phase Solvent System Preparation solvent_prep->k_determination instrument_setup Instrument Setup & Equilibration k_determination->instrument_setup Optimized System sample_injection Sample Injection instrument_setup->sample_injection elution Elution & Fraction Collection sample_injection->elution fraction_analysis Fraction Analysis (HPLC/GC) elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling recovery Solvent Removal & Product Recovery pooling->recovery final_product Purified Caryophyllene Epoxide (>95%) recovery->final_product

Caption: HSCCC workflow for this compound purification.

Solvent_Selection_Logic Logic for Solvent System Selection in HSCCC start Start: Select Candidate Two-Phase Solvent Systems determine_k Determine Partition Coefficient (K) start->determine_k check_k Is 0.5 < K < 2.0? determine_k->check_k good_resolution Is there good separation from impurities? check_k->good_resolution Yes modify_system Modify Solvent Ratios or Components check_k->modify_system No select_system Select as Optimal Solvent System good_resolution->select_system Yes good_resolution->modify_system No reject_system Reject System modify_system->determine_k

Caption: Decision logic for selecting the optimal HSCCC solvent system.

References

Synthesis of Caryophyllene Epoxide from β-Caryophyllene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis, purification, and characterization of caryophyllene epoxide from β-caryophyllene. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and biological evaluation of this natural compound and its derivatives. This compound is a sesquiterpenoid of significant interest due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.[1][2][3]

Introduction

β-Caryophyllene, a widely available bicyclic sesquiterpene found in the essential oils of numerous plants, is a well-documented agonist of the cannabinoid receptor type 2 (CB2).[3][4] Its oxidized form, this compound, exhibits a range of biological activities, although its mechanism of action appears to be largely independent of the cannabinoid receptors.[1] This makes this compound and its derivatives intriguing candidates for drug discovery and development, particularly in the areas of inflammation and oncology.[1][2] This document outlines various methods for the synthesis of this compound from β-caryophyllene, offering a comparative overview of common synthetic routes.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes various methods for the synthesis of this compound, providing a comparative look at reaction conditions and reported yields.

MethodOxidizing AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Method A: Solvent-Free Air Oxidation AirNone12030 hoursNot explicitly stated, but a 1:2 ratio of reactant to product was achieved.>95 (after distillation and crystallization)[5]
Method B: Uncatalyzed Epoxidation Hydrogen Peroxide (H₂O₂)Ethanol70Not specifiedNot explicitly stated, but selective epoxidation was observed.Not specified[6]
Method C: Peroxyacetic Acid Epoxidation Peroxyacetic AcidSodium Carbonate / Ethyl AcetateRoom Temperature (15-30)1-6 hours~88.8 (after crystallization)>96[7]
Method D: m-CPBA Epoxidation m-Chloroperoxybenzoic acid (m-CPBA)DichloromethaneRoom TemperatureNot specifiedHighHighGeneral method[8]

Experimental Protocols

Method A: Solvent-Free Air Oxidation

This method utilizes atmospheric oxygen for the epoxidation of β-caryophyllene without the need for solvents or catalysts.

Materials:

  • β-Caryophyllene (high purity)

  • Air source (e.g., air pump)

  • Reaction vessel with a gas inlet and condenser

  • Heating mantle with temperature control

  • Distillation apparatus

  • Crystallization vessel

Procedure:

  • Place 600 kg of β-caryophyllene (containing ~89.5% β-caryophyllene and ~8.2% α-humulene) into a suitable reaction vessel.[5]

  • Heat the β-caryophyllene to 120°C.[5]

  • Bubble air through the heated liquid at a rate of 16 m³/h for 30 hours.[5]

  • After 30 hours, stop the airflow and stir the mixture at 125°C for an additional 2 hours to decompose any peroxides formed.[5]

  • The crude product can be purified by vacuum distillation. A fraction collected at a head temperature of 100-160°C at 1-5 mbar will contain the caryophyllene oxides.[5]

  • For further purification, the distilled fraction can be recrystallized from a mixture of a short-chain alcohol (e.g., ethanol) and water.[5]

Method B: Uncatalyzed Epoxidation with Hydrogen Peroxide

This protocol describes a metal-free, uncatalyzed epoxidation using aqueous hydrogen peroxide in ethanol.

Materials:

  • β-Caryophyllene

  • 30-50% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Reaction flask with condenser and magnetic stirrer

  • Heating bath

Procedure:

  • In a round-bottom flask, dissolve β-caryophyllene in ethanol.

  • Add aqueous hydrogen peroxide to the solution. A molar ratio of H₂O₂ to the double bond of 1.61 has been reported as optimal in related systems.

  • Heat the reaction mixture to 70°C with stirring.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are then washed with a saturated solution of sodium sulfite to quench any remaining peroxide, followed by washing with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Method C: Epoxidation with Peroxyacetic Acid

This method employs in-situ generated or commercially available peroxyacetic acid for a rapid and high-yielding epoxidation.

Materials:

  • β-Caryophyllene

  • Ethyl acetate

  • Sodium bicarbonate

  • Peroxyacetic acid solution

  • Saturated sodium sulfite solution

  • 95% Ethanol for recrystallization

Procedure:

  • In a reaction vessel, prepare a mixture of natural β-caryophyllene, ethyl acetate, and sodium bicarbonate in a weight ratio of approximately 1: (1-10): (0.5-2).[7]

  • At room temperature, add peroxyacetic acid dropwise to the mixture with uniform stirring. The weight ratio of β-caryophyllene to peroxyacetic acid should be around 1: (1-5).[7]

  • Continue the reaction for 1-6 hours at room temperature.[7]

  • After the reaction is complete, quench the excess peroxyacetic acid by washing the reaction mixture 2-4 times with a saturated aqueous solution of sodium sulfite.[7]

  • Wash the organic phase with water (2-4 times).[7]

  • Remove the ethyl acetate under reduced pressure (e.g., 0.06 to 0.1 kPa at 30 to 45°C) to obtain the crude product.[7]

  • Recrystallize the crude product from 95% ethanol (e.g., a weight ratio of crude product to ethanol of 1:3) by heating to reflux for 20 minutes, followed by cooling to -4°C to induce crystallization.[7]

  • Collect the white solid product by filtration.

Method D: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic and reliable method for the epoxidation of alkenes.

Materials:

  • β-Caryophyllene

  • m-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve β-caryophyllene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the β-caryophyllene solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)[9] Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane) is typically effective. The optimal solvent system should be determined by TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Characterization Data

Appearance: White crystalline solid.[10] Melting Point: 62-64 °C.[11] ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the epoxide ring, typically a doublet of doublets around 2.8-3.0 ppm for the proton on the epoxide-bearing carbon. The exocyclic methylene protons should appear as singlets around 4.8-5.0 ppm. The methyl groups will appear as singlets in the upfield region (around 1.0 ppm). ¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the carbons of the epoxide ring around 60-64 ppm. The quaternary carbon of the epoxide will be around 60 ppm, and the CH carbon of the epoxide will be around 63-64 ppm. The sp² carbons of the exocyclic double bond will appear around 150 ppm (quaternary) and 112 ppm (CH₂). Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern will likely involve the loss of methyl groups and fragments arising from the cleavage of the cyclobutane and epoxide rings.[12][13] Common fragments are observed at m/z 205, 187, 177, 161, 133, 119, 105, 93, 79, and 69.[12]

Mandatory Visualizations

Synthesis_Workflow beta_caryophyllene β-Caryophyllene oxidation Oxidation beta_caryophyllene->oxidation crude_product Crude Caryophyllene Epoxide oxidation->crude_product purification Purification (Column Chromatography/ Recrystallization) crude_product->purification pure_product Pure Caryophyllene Epoxide purification->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization final_product Characterized This compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caryophyllene_Epoxide_Signaling cluster_cell Cancer Cell CE This compound MAPK MAPK Pathway CE->MAPK PI3K_AKT PI3K/AKT/mTOR/S6K1 Pathway CE->PI3K_AKT Inhibition STAT3 STAT3 Pathway CE->STAT3 Inhibition Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: Potential signaling pathways modulated by this compound.[1]

References

Application Note: Quantitative Analysis of Caryophyllene Epoxide by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, an oxygenated sesquiterpene, is a significant natural compound found in the essential oils of numerous plants. It is recognized for its anti-inflammatory, analgesic, and potential anticancer properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound in various matrices.

Principle

This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection of mass spectrometry. The methodology described herein is based on established principles for the analysis of volatile and semi-volatile compounds in complex matrices.[1][2] For enhanced sensitivity, particularly at low concentrations, Headspace Solid-Phase Microextraction (HS-SPME) can be employed as a sample preparation technique.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., α-humulene or a suitable stable isotope-labeled analogue

  • Solvent: Methanol or Hexane (GC grade)

  • Deionized water (HPLC grade)

  • Sodium chloride (analytical grade)

  • SPME fibers (e.g., Polydimethylsiloxane - PDMS)[3]

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following are typical instrument parameters, which may be optimized for specific instrumentation and matrices.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10 - 1000 ng/mL).[3]

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., α-humulene) in methanol at a concentration of 1000 µg/mL. A working IS solution of a specific concentration (e.g., 500 ng/mL) should be prepared and added to all calibration standards and samples.[3]

Sample Preparation (HS-SPME Protocol)

This protocol is particularly useful for complex matrices like biological fluids or essential oils.

  • Place 1-2 mL of the liquid sample (or a known weight of solid sample dissolved in a suitable solvent) into a 20 mL headspace vial.[3]

  • For aqueous samples, add 200 µL of saturated sodium chloride solution to enhance analyte partitioning into the headspace.[3]

  • Spike the sample with the internal standard solution.

  • Seal the vial with a septum cap.

  • Incubate the vial at a controlled temperature (e.g., 35-80°C) with agitation for a defined period (e.g., 20-30 minutes) to allow for equilibration of the analyte between the sample and the headspace.[3][4]

  • Expose the SPME fiber to the headspace for a fixed time (e.g., 20-30 minutes) to adsorb the analytes.[4]

  • Immediately after extraction, desorb the fiber in the GC inlet.[3][4]

GC-MS Analysis

The following table outlines the recommended GC-MS parameters.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]
Carrier GasHelium, constant flow rate of 1 mL/min[3]
Inlet Temperature250-280°C[3][4]
Injection ModeSplitless (for 1 min)[3]
Oven Temperature ProgramInitial temperature 70°C for 1 min, ramp at 2°C/min to 155°C, then ramp at 10°C/min to 250°C, hold for 5 min.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2][3]
Source Temperature230°C[3]
Transfer Line Temperature280°C[2][3]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for qualitative analysis)
Monitored Ions (SIM mode)To be determined from the mass spectrum of this compound (e.g., m/z 93, 133 could be considered based on related compounds)[2][4]

Quantitative Data Summary

The following tables summarize typical validation parameters for a quantitative GC-MS method for this compound, based on data for structurally similar compounds.[3][5]

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995[3]
Limit of Detection (LOD)3 - 5 µg/kg[3][4]
Limit of Quantification (LOQ)10 ng/mL[3]

Table 2: Accuracy and Precision

ParameterAcceptance Criteria
Accuracy (% Recovery)80 - 120%
Intra-day Precision (%RSD)≤ 15%[3]
Inter-day Precision (%RSD)≤ 15%[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix (e.g., Essential Oil, Plasma) vial Add to Headspace Vial sample->vial is_add Spike with Internal Standard vial->is_add nacl_add Add Saturated NaCl (for aqueous samples) is_add->nacl_add seal Seal Vial nacl_add->seal incubate Incubate and Agitate seal->incubate spme HS-SPME Extraction incubate->spme desorb Thermal Desorption in GC Inlet spme->desorb gc_sep GC Separation desorb->gc_sep ms_detect MS Detection (SIM Mode) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound using HS-SPME GC-MS.

Logical Relationship of Method Validation

validation_relationship cluster_params Validation Parameters cluster_precision_types Precision Types method Quantitative GC-MS Method specificity Specificity method->specificity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Key parameters for the validation of the quantitative GC-MS method for this compound.

References

Application Note: A Validated HPLC-PDA Method for the Quantification of Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the accurate quantification of caryophyllene epoxide. The described protocol is applicable for the analysis of this compound in various matrices, with a specific example provided for its determination in a semi-solid pharmaceutical formulation. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for routine quality control and research applications.

Introduction

This compound, a natural bicyclic sesquiterpenoid, is a significant compound found in the essential oils of numerous plants. It is recognized for its anti-inflammatory, analgesic, and antifungal properties, which has led to its increasing use in pharmaceutical and cosmetic formulations. Consequently, a reliable and validated analytical method for the quantification of this compound is essential for product quality control and formulation development. This application note presents a straightforward and efficient reversed-phase HPLC-PDA method for this purpose. The use of a photodiode array detector allows for the simultaneous monitoring of multiple wavelengths, enhancing the specificity and enabling peak purity analysis.

Experimental

Materials and Reagents
  • (-)-Caryophyllene epoxide analytical standard (≥98.5% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA) (optional, for improved peak shape)

  • A semi-solid cream base (for sample preparation example)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2][3]

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.05% trifluoroacetic acid (gradient elution)[2][3]
Gradient Program 60% Acetonitrile to 95% Acetonitrile over 25 minutes, followed by a 5-minute hold and re-equilibration.
Flow Rate 1.0 mL/min[2][3]
Column Temperature Ambient
Injection Volume 10 µL
Detection PDA at 210 nm
Run Time Approximately 35 minutes

Note on Detection Wavelength: this compound lacks a strong chromophore, resulting in a low UV absorbance. The optimal detection wavelength is in the lower UV region, typically around 200-220 nm. A wavelength of 210 nm is chosen as a compromise to minimize interference from solvents and other matrix components while maintaining adequate sensitivity. The UV-Vis spectrum of β-caryophyllene shows a maximum absorption at 197 nm in acetonitrile.[4]

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-caryophyllene epoxide analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Example: Cream Formulation)
  • Extraction: Accurately weigh approximately 1 g of the cream formulation containing this compound into a 15 mL centrifuge tube.

  • Add 5 mL of methanol to the tube.

  • Vortex the tube vigorously for 2 minutes to disperse the cream and dissolve the this compound.

  • Sonicate the mixture for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[5]

  • The sample is now ready for injection into the HPLC system.

Method Validation Summary

The developed HPLC-PDA method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999 over a concentration range of 1-50 µg/mL
Limit of Detection (LOD) 2.5 µg/mL[2][3]
Limit of Quantification (LOQ) 10 µg/mL[2][3]
Precision (RSD%) Intraday: 0.696-2.418%Interday: 0.768-2.592%[2][3]
Accuracy (Recovery %) 98-102%
Specificity The PDA detector confirmed the absence of co-eluting peaks at the retention time of this compound, demonstrating the method's specificity.
Retention Time Approximately 20.10 minutes under the described gradient conditions.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_standard Weigh Standard dissolve_standard Dissolve in Methanol weigh_standard->dissolve_standard prepare_working Prepare Working Standards dissolve_standard->prepare_working hplc_injection Inject into HPLC prepare_working->hplc_injection weigh_sample Weigh Sample extract_sample Extract with Methanol weigh_sample->extract_sample centrifuge Centrifuge extract_sample->centrifuge filter_sample Filter centrifuge->filter_sample filter_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation pda_detection PDA Detection (210 nm) chrom_separation->pda_detection peak_integration Peak Integration pda_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Method Development Logic

method_development_logic cluster_optimization Optimization Phase start Define Analytical Goal: Quantify this compound lit_review Literature Review: Existing HPLC Methods start->lit_review param_selection Initial Parameter Selection lit_review->param_selection col_select Column Selection (C18) param_selection->col_select mp_opt Mobile Phase Optimization (Acetonitrile/Water Gradient) param_selection->mp_opt flow_rate_opt Flow Rate Adjustment param_selection->flow_rate_opt detection_wl Wavelength Selection (210 nm) param_selection->detection_wl validation Method Validation (ICH Guidelines) col_select->validation mp_opt->validation flow_rate_opt->validation detection_wl->validation protocol Finalized Application Protocol validation->protocol

Caption: Logical flow of HPLC-PDA method development.

Conclusion

The HPLC-PDA method described in this application note is a reliable, sensitive, and robust technique for the quantification of this compound. The method is straightforward to implement and can be readily adapted for the analysis of this compound in various sample matrices, making it a valuable tool for quality control and research in the pharmaceutical and cosmetic industries. The provided validation data confirms that the method meets the requirements for a routine analytical procedure.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the multifaceted in vitro effects of caryophyllene epoxide, a natural bicyclic sesquiterpene found in the essential oils of various medicinal plants. The accompanying protocols offer detailed methodologies for assessing its biological activities in cell culture systems. This compound has demonstrated significant potential as an anti-cancer and anti-inflammatory agent, making it a compound of interest for therapeutic development.

Application Notes

This compound has been shown to exert a range of biological effects in vitro, primarily centered around its cytotoxic, pro-apoptotic, and anti-inflammatory properties. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-Cancer Activity:

This compound exhibits potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines.[1] Its primary mechanisms of action in cancer cells include the induction of apoptosis, cell cycle arrest, and the inhibition of key survival pathways.[1][2][3]

  • Induction of Apoptosis: this compound triggers programmed cell death by activating the intrinsic mitochondrial pathway.[2][4] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspase-3 and -9.[1][5] It also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[1][6] Studies have shown that this compound can induce both early and late-stage apoptosis in various cancer cell lines.[2][4]

  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily in the S and G2/M phases, thereby inhibiting cancer cell proliferation.[1][3][6] This is often accompanied by an increased expression of cell cycle inhibitors like p21 and p53.[1][3][6]

  • Modulation of Signaling Pathways: The anti-cancer effects of this compound are linked to its ability to interfere with critical signaling cascades. It has been shown to inhibit the PI3K/AKT/mTOR/S6K1 pathway, which is crucial for cell survival and proliferation.[2][5][7] Simultaneously, it can induce apoptosis through the activation of MAPK pathways (ERK, JNK, and p38) mediated by reactive oxygen species (ROS).[5][7] Furthermore, this compound can suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[2][8]

Anti-Inflammatory Activity:

This compound also possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture models.[9][10] This anti-inflammatory effect is, in part, mediated by the inhibition of the NF-κB signaling pathway.[8]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 ValueExposure Time (h)Assay
A549Lung Cancer124.1 µg/mL[1][6]24MTT
U-937Histiocytic Lymphoma24.25 µg/mL[2][11]24WST
HepG2Liver Cancer3.95 µM96MTT
AGSGastric Cancer12.6 µM96MTT
HeLaCervical Cancer13.55 µM96MTT
SNU-1Gastric Cancer16.79 µM96MTT
SNU-16Stomach Cancer27.39 µM96MTT

Experimental Protocols

Here are detailed protocols for key in vitro assays to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)[1]

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 hours.[2]

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.[2]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, p-ERK, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow A Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot B->E F Data Analysis C->F D->F E->F

A typical experimental workflow for in vitro assays.

G cluster_1 This compound-Induced Apoptosis Pathway CE This compound Mito Mitochondria CE->Mito induces stress Bax Bax CE->Bax upregulates Bcl2 Bcl-2 CE->Bcl2 downregulates CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito Bcl2->Mito inhibits

Intrinsic apoptosis pathway activated by this compound.

G cluster_2 Inhibition of PI3K/Akt/mTOR Pathway CE This compound PI3K PI3K CE->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR survival pathway.

G cluster_3 Modulation of MAPK and NF-κB Pathways CE This compound ROS ROS CE->ROS induces NFkB NF-κB CE->NFkB inhibits MAPK MAPK (ERK, JNK, p38) ROS->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation & Survival NFkB->Inflammation

References

Application Notes and Protocols: Caryophyllene Epoxide Cytotoxicity Assessment Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a natural bicyclic sesquiterpene found in the essential oils of many edible plants, has garnered significant interest for its potential anticancer properties.[1] It has demonstrated cytotoxic effects across a range of cancer cell lines, making it a promising candidate for further investigation in drug development.[2][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability. Additionally, it summarizes the quantitative data on its efficacy and elucidates the key signaling pathways involved in its cytotoxic mechanism.

Quantitative Data: Cytotoxic Efficacy of this compound

The cytotoxic effects of this compound are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The IC50 values for this compound vary across different human cancer cell lines, as summarized in the table below.

Cancer Cell LineCancer TypeIC50 Value
A549Lung Cancer124.1 µg/mL[2][3]
Caco-2Colorectal Adenocarcinoma332.30 ± 3.97 µM[1]
CCRF/CEMAcute Lymphoblastic Leukemia235.18 ± 5.18 µM[1]
CEM/ADR5000Doxorubicin-resistant Leukemia297.98 ± 3.33 µM[1]
U-937Histiocytic Lymphoma24.25 ± 0.37 µg/mL[4]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT assay. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours to allow the cells to attach.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, carefully aspirate the medium from each well.[5]

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals.[5]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[5]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects by modulating several key signaling pathways that are crucial for cancer cell survival and proliferation.[1][9] The primary mechanisms involve the inhibition of the PI3K/AKT/mTOR pathway and the activation of the MAPK pathway, ultimately leading to apoptosis.[9][10]

PI3K/AKT/mTOR Pathway Inhibition:

The PI3K/AKT/mTOR signaling cascade is a critical pathway that promotes cell growth, proliferation, and survival.[1] this compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[9] This inhibition results in the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, and cell cycle proteins like cyclin D1.[9][10]

MAPK Pathway Activation:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to various stimuli and plays a key role in cell proliferation and differentiation.[1] this compound can induce apoptosis through the generation of Reactive Oxygen Species (ROS), which in turn activates the MAPK pathway.[9]

Induction of Apoptosis:

The modulation of these pathways by this compound culminates in the induction of apoptosis, or programmed cell death. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases (caspase-3, -7, and -9), which are key executioners of apoptosis.[2][3] Furthermore, this compound treatment can lead to an increase in the expression of tumor suppressor proteins p53 and p21, which contribute to cell cycle arrest.[2][3]

Visualizations

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.

Caryophyllene_Epoxide_Signaling cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survivin Survivin mTOR->Survivin activates CyclinD1 Cyclin D1 mTOR->CyclinD1 activates ROS ROS MAPK MAPK ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Bax Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis Bcl2 Bcl-2 Bcl2->Caspases inhibits Inhibition_of_Proliferation Inhibition of Proliferation Caryophyllene_Epoxide This compound Caryophyllene_Epoxide->PI3K inhibits Caryophyllene_Epoxide->ROS induces Caryophyllene_Epoxide->p53 upregulates Caryophyllene_Epoxide->Bax upregulates Caryophyllene_Epoxide->Bcl2 downregulates

Caption: Signaling pathways modulated by this compound leading to cytotoxicity in cancer cells.

References

Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model, a widely accepted and reproducible method for evaluating the anti-inflammatory activity of novel therapeutic compounds.

Introduction

The carrageenan-induced paw edema model is a classic and highly utilized in vivo pharmacological assay to screen for acute anti-inflammatory activity.[1] Subplantar injection of carrageenan, a sulfated polysaccharide extracted from seaweed, into the paw of a rodent elicits a localized, acute, and well-characterized inflammatory response.[2][3] This response is characterized by a biphasic edema formation, allowing for the investigation of mediators of inflammation at different stages.[1][4] The model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) and is therefore a valuable tool in the discovery and development of new anti-inflammatory therapeutics.[1][5]

The inflammatory cascade initiated by carrageenan involves the release of various mediators. The early phase (0-6 hours) is characterized by the release of histamine, serotonin, and bradykinin.[4][6] The late phase (after 6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils into the site of inflammation.[4][6] Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are also significantly involved in the pathogenesis of the edema.[7]

Experimental Workflow

The following diagram outlines the typical experimental workflow for the carrageenan-induced paw edema model.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimatization (Minimum 1 week) B Animal Fasting (Optional, e.g., overnight) A->B C Baseline Paw Volume Measurement D Administration of Test Compound/Vehicle/Reference Drug C->D E Carrageenan Injection (Subplantar) D->E F Paw Volume Measurement (Multiple time points, e.g., 1, 2, 3, 4, 5h) E->F G Euthanasia & Paw Tissue Collection (Optional) F->G H Data Analysis (% Inhibition of Edema) F->H I Optional Analyses: - Histopathology - Cytokine/Chemokine Analysis - Myeloperoxidase (MPO) Assay G->I end End H->end I->end start Start start->A

Caption: Experimental workflow of the carrageenan-induced paw edema model.

Signaling Pathway of Carrageenan-Induced Inflammation

Carrageenan triggers a complex signaling cascade that leads to the production of inflammatory mediators. The diagram below illustrates the key pathways involved.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Carrageenan Carrageenan TLR4 Toll-like Receptor 4 (TLR4) Carrageenan->TLR4 Binds to Bcl10 Bcl10 TLR4->Bcl10 Activates IKK_complex IKK Complex Bcl10->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Releases COX2 Cyclooxygenase-2 (COX-2) NFκB->COX2 Upregulates iNOS Inducible Nitric Oxide Synthase (iNOS) NFκB->iNOS Upregulates NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates to Prostaglandins Prostaglandins COX2->Prostaglandins Produces Vasodilation Vasodilation Prostaglandins->Vasodilation Increased_Permeability Increased Vascular Permeability Prostaglandins->Increased_Permeability NO Nitric Oxide (NO) iNOS->NO Produces NO->Vasodilation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFκB_nuc->Gene_Expression Induces Neutrophil_Infiltration Neutrophil Infiltration Gene_Expression->Neutrophil_Infiltration Edema Edema Vasodilation->Edema Increased_Permeability->Edema Neutrophil_Infiltration->Edema

Caption: Key signaling pathways in carrageenan-induced inflammation.

Detailed Experimental Protocols

Materials:

  • Animals: Male or female Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g). Animals should be acclimatized for at least one week before the experiment.[1]

  • Carrageenan: Lambda carrageenan type IV (Sigma-Aldrich or equivalent). Prepare a 1% (w/v) solution in sterile 0.9% saline.[6] The solution should be prepared fresh or stored at 4°C.[8]

  • Test Compounds: Dissolve or suspend in an appropriate vehicle (e.g., distilled water, saline, 0.5% carboxymethyl cellulose).

  • Reference Drug: Indomethacin or another standard NSAID.

  • Paw Volume Measurement Device: Plethysmometer or a digital caliper.

  • Syringes and Needles: 1 mL syringes with 27-30 gauge needles.

Procedure:

  • Animal Preparation:

    • House the animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

    • It is recommended to withhold food overnight before the experiment to ensure uniform absorption of orally administered compounds.

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (receives vehicle and carrageenan)

      • Group 2: Positive control (receives reference drug and carrageenan)

      • Group 3-n: Test compound groups (receive different doses of the test compound and carrageenan)

      • (Optional) Group n+1: Normal control (receives vehicle and saline injection)

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer or digital caliper just before any treatment. This is the 0-hour reading.

  • Compound Administration:

    • Administer the vehicle, reference drug, or test compound to the respective animal groups. The route of administration (e.g., oral, intraperitoneal) and the pre-treatment time (typically 30-60 minutes before carrageenan injection) will depend on the pharmacokinetic properties of the compound being tested.[9]

  • Induction of Paw Edema:

    • At the designated time after compound administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[8]

    • The contralateral (left) paw can be injected with an equal volume of saline to serve as a negative control.[6]

  • Paw Volume Measurement:

    • Measure the paw volume of both hind paws at regular intervals after carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[7][9]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point:

      • Edema (mL) = Paw volume at time 't' - Paw volume at time 0

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Optional Endpoints:

    • At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis such as:

      • Histopathology: To assess cellular infiltration and tissue damage.[10]

      • Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration.[4]

      • Cytokine and chemokine analysis: To measure the levels of inflammatory mediators like TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.[7][11]

Data Presentation

The quantitative data obtained from the carrageenan-induced paw edema model should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)0 h1 h2 h3 h4 h5 h% Inhibition at 3 h
Paw Volume (mL) ± SEM
Vehicle Control (10 mL/kg)1.25 ± 0.031.68 ± 0.051.95 ± 0.062.15 ± 0.072.08 ± 0.061.99 ± 0.05-
Indomethacin (10 mg/kg)1.24 ± 0.021.45 ± 0.041.58 ± 0.051.65 ± 0.041.60 ± 0.041.55 ± 0.0355.56%
Test Compound (25 mg/kg)1.26 ± 0.031.55 ± 0.051.70 ± 0.061.80 ± 0.051.75 ± 0.051.70 ± 0.0438.89%
Test Compound (50 mg/kg)1.25 ± 0.021.48 ± 0.041.62 ± 0.041.70 ± 0.041.65 ± 0.031.60 ± 0.0350.00%
*p < 0.05 compared to Vehicle Control group. Data are representative and presented as Mean ± Standard Error of the Mean (SEM).

Conclusion

The carrageenan-induced paw edema model remains a cornerstone for the preclinical evaluation of acute anti-inflammatory drugs. Its reproducibility, well-defined mechanism, and sensitivity to clinically relevant drugs make it an invaluable tool for researchers in academia and the pharmaceutical industry. Adherence to standardized protocols and comprehensive data analysis are crucial for obtaining reliable and meaningful results.

References

Using Caryophyllene Epoxide as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a bicyclic sesquiterpenoid and a prominent oxidized derivative of β-caryophyllene, is a naturally occurring compound found in the essential oils of numerous plants.[1] Its presence in various matrices, from pharmaceutical formulations to food and cosmetic products, necessitates accurate and reliable quantification.[2] This document provides detailed application notes and protocols for the use of this compound as an analytical standard to ensure precise and validated analytical measurements. Its applications span from quality control in the flavor and fragrance industries to research in cosmetics and personal care products.[2]

This compound serves as a crucial reference material for the development and validation of analytical methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] These methods are essential for stability testing, impurity profiling, and pharmacokinetic studies in drug development.

Physicochemical Properties and Handling

Accurate analytical work begins with a thorough understanding of the standard's properties and the correct handling procedures.

PropertyValueReference
Chemical Formula C₁₅H₂₄O[4]
Molecular Weight 220.35 g/mol [4]
CAS Number 1139-30-6[4]
Appearance White to off-white crystalline solid[5]
Melting Point 62-63 °C[2]
Purity (Assay) ≥98.5% (by GC)[2]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[5]
Storage 2-8°C[2]
Stability Limited shelf life; refer to the expiry date on the label.[2]

Standard Solution Preparation:

To prepare a stock solution, dissolve the this compound crystalline solid in a suitable organic solvent such as ethanol, methanol, or acetonitrile.[5] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of ethanol and then dilute with the aqueous buffer to the desired concentration.[5] For instance, a solubility of approximately 0.25 mg/ml can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[5] It is advised not to store aqueous solutions for more than one day to avoid degradation.[5]

Analytical Methodologies

The following sections detail validated methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh this compound Standard Dilution Prepare Stock & Working Solutions Standard->Dilution Injection Inject into GC-MS Dilution->Injection Sample Prepare Sample Matrix Spiking Spike Sample (if needed) Sample->Spiking Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

GC-MS analytical workflow for this compound.

Detailed GC-MS Protocol:

This protocol is adapted from a validated method for the analysis of β-caryophyllene and is suitable for this compound.[6]

  • Instrumentation: Gas chromatograph coupled to a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer. A Flame Ionization Detector (FID) can also be used for quantification.[3][7]

  • Column: Agilent J&W HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injection: 2.5 μL injection volume with a split ratio of 1:80.[3]

  • Inlet Temperature: 280 °C.[6]

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 1 min.

    • Ramp to 155 °C at a rate of 2 °C/min.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Post-run at 280 °C for 5 min.[6]

  • Mass Spectrometer Parameters (Q-ToF):

    • Ionization Source: High-emission low-energy electron ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

    • Transfer Line Temperature: 280 °C.[6]

    • Mass Range: m/z 35-450.[6]

Quantitative Data for GC-based Methods:

Parameterβ-Caryophyllene (HS-SPME-GC/Q-ToF-MS)[6]β-Caryophyllene, α-Humulene, Caryophyllene Oxide (GC/FID)[3]
Linearity Range 10 - 1000 ng/mL40 - 160 µg/mL
Correlation Coefficient (R²) 0.9948> 0.99
Limit of Detection (LOD) 3 ng/mLNot Reported
Limit of Quantification (LOQ) 10 ng/mLNot Reported
Precision (RSD%) < 10%< 5%
Accuracy (Recovery %) Not Reported95.8 - 104.2%
High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a robust and widely accessible method for the quantification of this compound, particularly in non-volatile matrices.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh this compound Standard Dilution Prepare Stock & Working Solutions Standard->Dilution Filtration Filter Solutions (0.45 µm) Dilution->Filtration Sample Prepare Sample Matrix Sample->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

HPLC-UV analytical workflow for this compound.

Detailed HPLC-UV Protocol:

This protocol is based on a validated method for the simultaneous analysis of several compounds, including caryophyllene oxide.[8]

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water with 0.05% trifluoroacetic acid.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient.[8]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[9]

  • Run Time: Approximately 50 minutes to achieve separation of multiple analytes.[8]

Quantitative Data for HPLC-based Methods:

ParameterCaryophyllene Oxide (HPLC-PDA)[8]β-Caryophyllene (RP-HPLC-UV)[9]
Linearity Range Not explicitly stated, but method validated.25 - 75 µg/mL
Correlation Coefficient (R²) Not explicitly stated, but method validated.0.999
Limit of Detection (LOD) 2.5 µg/mL1.976 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but method validated.5.989 µg/mL
Precision (RSD%) 0.696 - 2.592%Not explicitly stated, but method validated.
Accuracy (Recovery %) Not explicitly stated, but method validated.98 - 102%

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation and purity assessment, NMR spectroscopy is an invaluable tool. The chemical shifts of this compound are well-characterized.

Logical Relationship for Structural Elucidation

NMR_Logic cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis cluster_result Confirmation H_NMR 1H NMR Chem_Shifts Chemical Shifts H_NMR->Chem_Shifts Coupling Coupling Constants H_NMR->Coupling C_NMR 13C NMR C_NMR->Chem_Shifts TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Atom Connectivity TwoD_NMR->Connectivity Structure_Confirm Structural Confirmation of This compound Chem_Shifts->Structure_Confirm Coupling->Structure_Confirm Connectivity->Structure_Confirm

Logical flow for structural confirmation via NMR.

Conclusion

The use of a well-characterized this compound analytical standard is fundamental for achieving accurate and reproducible quantitative results. The GC-MS and HPLC-UV protocols detailed in this document provide robust starting points for method development and validation. Researchers, scientists, and drug development professionals should adapt these methods to their specific instrumentation and sample matrices, ensuring proper validation according to ICH guidelines. The provided data tables and workflows serve as a valuable resource for the analytical community working with this important natural product.

References

Application of Caryophyllene Epoxide in Fragrance Formulations: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide, a sesquiterpenoid and a prominent oxidation product of β-caryophyllene, is a versatile compound with significant applications in the fragrance and cosmetic industries.[1][2] Its unique olfactory profile, characterized by woody, spicy, and sweet notes, makes it a valuable ingredient in perfumery.[3][4] Beyond its aromatic properties, this compound exhibits interesting biological activities, including anti-inflammatory and skin-soothing effects, which are of interest for cosmetic and dermatological formulations.[5][6] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in fragrance formulations, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is fundamental for its successful incorporation into fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₂₄O[5]
Molecular Weight 220.35 g/mol [5]
Appearance Colorless to white crystalline powder[3][5]
Melting Point 60-65 °C[5]
Boiling Point No data available[7]
Flash Point > 100 °C (> 212 °F)[3][7]
Vapor Pressure No experimental data available. Calculated values suggest low volatility.[1][8]
Solubility Insoluble in water; soluble in alcohol.[3]
LogP (Octanol/Water) 3.936 (Calculated)[1]

Table 2: Olfactory Profile of this compound

Olfactory CharacteristicDescriptionSource
Scent Profile Woody, spicy, sweet, fresh, dry, slightly ambergris-like, with a hint of carrot.[3][4]
Odor Type Woody[9]
Odor Strength Medium[3]
Substantivity on blotter 116 hours at 100%[3]
Recommended Use Level Up to 6% in fragrance concentrate.[9]
Natural Occurrence Found in essential oils of clove, black pepper, rosemary, basil, and cannabis, often as a result of β-caryophyllene oxidation.[2][10]

Applications in Fragrance Formulations

This compound serves multiple functions in fragrance compositions, contributing to both the scent profile and the overall performance of the perfume.

Aromatic Contribution

With its complex aroma, this compound is a versatile ingredient that can be used to:

  • Add depth and warmth: Its woody and spicy notes provide a solid foundation for oriental, chypre, and woody fragrance families.

  • Enhance other notes: It can be used to modify and accentuate other fragrance ingredients, providing a rounding effect.

  • Introduce natural nuances: As a component of many essential oils, its inclusion can impart a more natural and sophisticated character to a fragrance.

Fixative Properties

Due to its relatively high molecular weight and low volatility, this compound can act as a fixative, slowing down the evaporation of more volatile top and middle notes and thus extending the longevity of the fragrance.

Bioactive Properties in Cosmetic Formulations

The skin-soothing and anti-inflammatory properties of this compound make it a desirable ingredient in functional fragrances and cosmetic products, where the scent is coupled with a skin benefit.[5]

Experimental Protocols

The following protocols provide a framework for evaluating the performance and safety of this compound in fragrance formulations.

Protocol for Sensory Analysis of Fragrance Formulations

This protocol outlines a procedure for the sensory evaluation of a fragrance formulation containing this compound compared to a control.

Objective: To determine the perceived difference in scent profile and intensity between a fragrance with and without this compound.

Materials:

  • Fragrance formulation with this compound.

  • Control fragrance formulation without this compound.

  • Perfume blotters.

  • Odor-free evaluation booths.

  • Panel of at least 15 trained sensory analysts.

Procedure:

  • Sample Preparation: Dip coded perfume blotters into the test and control fragrances. Allow the solvent to evaporate for 30 seconds.

  • Triangle Test: Present each panelist with three blotters, two containing the same fragrance and one different. Ask the panelist to identify the odd sample.

  • Descriptive Analysis: Provide panelists with a new set of coded blotters (one for each fragrance). Ask them to rate the intensity of specific scent attributes (e.g., woody, spicy, sweet, overall intensity) on a labeled magnitude scale.

  • Data Analysis: Analyze the triangle test data using statistical tables to determine if a significant difference exists. For the descriptive analysis, use appropriate statistical methods (e.g., ANOVA) to compare the intensity ratings of the attributes between the two fragrances.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Sample Preparation (Coded Blotters) Triangle Triangle Test Prep->Triangle Descriptive Descriptive Analysis Prep->Descriptive Stats_Triangle Statistical Analysis (Significance) Triangle->Stats_Triangle Stats_Descriptive Statistical Analysis (Attribute Intensity) Descriptive->Stats_Descriptive

Sensory Analysis Workflow
Protocol for Instrumental Analysis of Fragrance Longevity using Headspace GC-MS

This protocol describes a method to quantitatively measure the evaporation rate of fragrance components, including this compound, from a substrate over time.

Objective: To determine the effect of this compound on the longevity of other fragrance ingredients.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Headspace autosampler.

  • 20 mL headspace vials.

  • Substrate (e.g., filter paper, textile).

  • Fragrance formulations (with and without this compound).

  • Internal standard.

Procedure:

  • Sample Preparation: Apply a precise amount of the fragrance formulation onto the substrate and place it in a headspace vial. Add a known amount of an internal standard.

  • Incubation and Sampling: Place the vials in the headspace autosampler. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), incubate the vial at a set temperature (e.g., 37°C) and then inject a sample of the headspace into the GC-MS.

  • GC-MS Analysis: Use a suitable GC column and temperature program to separate the volatile compounds. The MS will identify and quantify the compounds based on their mass spectra and fragmentation patterns.

  • Data Analysis: For each time point, calculate the concentration of each fragrance component relative to the internal standard. Plot the concentration of each component over time to generate evaporation profiles. Compare the profiles of fragrances with and without this compound to assess its fixative effect.

GCMS_Longevity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Apply Apply Fragrance to Substrate Vial Place in Headspace Vial Apply->Vial Incubate Incubate at Timed Intervals Vial->Incubate Inject Inject Headspace into GC-MS Incubate->Inject Analyze GC-MS Data Acquisition Inject->Analyze Quantify Quantify Compounds Analyze->Quantify Plot Plot Evaporation Profiles Quantify->Plot Compare Compare Formulations Plot->Compare CB2_Signaling BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 binds to G_protein Gi/o Protein CB2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK ↑ MAPK (ERK) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Inflammation Modulation of Inflammation & Pain PKA->Inflammation MAPK->Inflammation Skin_Sensitization Hapten This compound (Hapten) Complex Hapten-Protein Complex Hapten->Complex binds to Protein Skin Protein Protein->Complex APC Antigen Presenting Cell (e.g., Langerhans cell) Complex->APC is recognized by T_cell T-Cell Activation & Proliferation APC->T_cell presents to Response Allergic Contact Dermatitis T_cell->Response leads to

References

Application Notes and Protocols for Caryophyllene Epoxide as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Caryophyllene epoxide, also known as β-caryophyllene oxide, is a naturally occurring sesquiterpenoid found in the essential oils of numerous edible plants, including cloves, black pepper, oregano, and cinnamon.[1][2] It is the oxidized form of β-caryophyllene.[3] Characterized by a distinctive woody and sweet aroma, this compound is utilized in the food industry as a flavoring agent to impart or modify flavor profiles in a variety of products.[4][5]

Regulatory Status and Safety

This compound is recognized and approved as a safe food flavoring agent by major international regulatory bodies.

  • FEMA GRAS : The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS).[6] Its FEMA number is 4085.[4][5][6][7][8][9]

  • JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated β-caryophyllene oxide and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5][7] Its JECFA number is 1575.[5][6][7][8]

  • FDA : In the United States, it is listed under 21 CFR 172.515 as a synthetic flavoring substance that is safe for its intended use.[5][6]

Organoleptic Properties
  • Aroma Profile : Woody, sweet, and spicy.[4]

  • Flavor Profile : Contributes woody, spicy, and slightly herbal notes to food products.[2]

  • Applications : Used to enhance flavor profiles in beverages, baked goods, candies, and savory products, often to mimic the aroma of black pepper, herbs, or spice mixes.[2]

Toxicological Data Summary

A 90-day, GLP-compliant study in Sprague-Dawley rats was conducted to assess the safety of dietary this compound. The key findings are summarized below.

ParameterStudy DetailsResultsNo-Observed-Adverse-Effect Level (NOAEL)
Oral Toxicity 90-day dietary administration to Sprague-Dawley rats.No deaths or clinical signs of toxicity were attributed to the administration of this compound.[10][11] Changes in the liver (hepatocyte hypertrophy) were observed at the middle and high intake levels.[10][11]109 mg/kg body weight/day[10][11]
Genotoxicity Ames test and micronucleus assay.Found to be devoid of mutagenic effects at both the gene and chromosome levels.[12]Not Applicable

Experimental Protocols

Quantitative Analysis of this compound in a Beverage Matrix by HS-SPME-GC-MS

This protocol describes the quantification of this compound in a clear beverage matrix (e.g., flavored water, soda) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

2.1.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Internal Standard (IS): e.g., α-humulene

  • Solvents: Methanol, n-hexane (GC grade)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2.1.2. Instrumentation

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • SPME autosampler.

2.1.3. Procedure

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Prepare a series of working standard solutions (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) by diluting the stock solution.

    • Prepare an internal standard stock solution (1000 µg/mL) and a working solution (e.g., 500 ng/mL).

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.

    • Add a fixed amount of the internal standard working solution (e.g., 50 µL of 500 ng/mL α-humulene) to each vial.

    • Immediately seal the vial.

  • HS-SPME:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp 1: 2°C/min to 155°C.

      • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM) for quantification.

      • Monitor characteristic ions for this compound (e.g., m/z 189, 205, 220) and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the beverage samples from the calibration curve.

Sensory Evaluation Protocols

2.2.1. Difference Test: Triangle Test

This protocol determines if a perceptible sensory difference exists between a control product and a product flavored with this compound.

  • Objective: To determine if the addition of this compound at a specific concentration (e.g., 5 ppm) to a base product (e.g., sparkling water) results in a perceivable sensory difference.

  • Panelists: A minimum of 24-30 screened and trained sensory panelists.

  • Sample Preparation:

    • Prepare two batches of the base product: a control (A) and a test sample (B) containing the specified concentration of this compound.

    • Present each panelist with three coded samples in a randomized order. Two samples are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[13]

    • Ensure all samples are presented at a uniform temperature.

  • Procedure:

    • Instruct panelists to evaluate the samples from left to right.[10][13]

    • Ask panelists to identify the "odd" or "different" sample.[10][13]

    • Panelists must make a choice, even if they are guessing.[10]

    • Provide palate cleansers (e.g., unsalted crackers, filtered water) for use between samples.[10]

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., α = 0.05).[2]

2.2.2. Descriptive Analysis: Flavor Profile

This protocol characterizes the specific sensory attributes of this compound.

  • Objective: To develop a detailed flavor profile of this compound in a neutral food base.

  • Panelists: 8-12 highly trained panelists with demonstrated proficiency in descriptive analysis.

  • Procedure:

    • Term Generation: In initial sessions, panelists are presented with the sample containing this compound. Through open discussion, they develop a lexicon of descriptive terms for the aroma and flavor attributes (e.g., "woody," "clove-like," "sweet," "peppery," "earthy").[14]

    • Reference Standards: Develop or provide reference standards for each attribute to anchor the panelists' evaluations (e.g., clove oil for "clove-like," black pepper for "peppery").

    • Intensity Scaling: Train panelists to rate the intensity of each attribute on a standardized scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).[15][16]

    • Evaluation: In individual booths under controlled conditions, panelists evaluate the coded sample and rate the intensity of each attribute on the agreed-upon scale.[17]

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between attributes.

    • Visualize the results using a spider web or star plot to represent the flavor profile of this compound.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Headspace Solid-Phase Microextraction (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample 1. Prepare Beverage Sample (5 mL + 1.5g NaCl + IS) equilibrate 3. Equilibrate Sample (60°C, 15 min) prep_sample->equilibrate prep_std 2. Prepare Calibration Standards quantify 9. Quantification (Calibration Curve) prep_std->quantify extract 4. Expose SPME Fiber (60°C, 30 min) equilibrate->extract desorb 5. Desorb Fiber in GC Inlet (250°C, 5 min) extract->desorb separate 6. Chromatographic Separation (HP-5MS Column) desorb->separate detect 7. Mass Spectrometry Detection (SIM Mode) separate->detect integrate 8. Peak Integration detect->integrate integrate->quantify

Workflow for Quantitative Analysis of this compound by HS-SPME-GC-MS.
Signaling Pathways

It is important to distinguish the signaling of this compound from its precursor, β-caryophyllene. β-caryophyllene is a known agonist of the cannabinoid receptor 2 (CB2), initiating a specific anti-inflammatory cascade. In contrast, this compound does not appear to bind to cannabinoid receptors; its biological effects are mediated through different pathways.[15]

3.2.1. β-Caryophyllene (Precursor) Anti-Inflammatory Signaling

G BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 Binds Gi Gαi Protein CB2->Gi Activates MAPK MAPK Pathway (Erk1/2, JNK1/2) CB2->MAPK Modulates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Inflammation

β-Caryophyllene acts as a CB2 receptor agonist to exert anti-inflammatory effects.

3.2.2. This compound Cellular Signaling (Non-CB2 Mediated)

This compound has been shown to inhibit key pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and STAT3 pathways, primarily in the context of cancer cell studies.

A) Inhibition of PI3K/AKT/mTOR Pathway

G CPO This compound PI3K PI3K CPO->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 Proliferation Cell Proliferation & Survival S6K1->Proliferation

This compound inhibits the PI3K/AKT/mTOR/S6K1 signaling cascade.[5]

B) Inhibition of STAT3 Pathway

G CPO This compound SHP1 SHP-1 (Phosphatase) CPO->SHP1 Induces JAK JAK1/2 CPO->JAK Inhibits STAT3 STAT3 SHP1->STAT3 Dephosphorylates (Inhibits) JAK->STAT3 Phosphorylates (Activates) Gene Gene Transcription (Proliferation, Survival) STAT3->Gene

This compound suppresses STAT3 activation by inhibiting upstream kinases and inducing SHP-1.[4][5][7]

References

Troubleshooting & Optimization

Technical Support Center: Caryophyllene Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of caryophyllene epoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

A1: The primary challenge is achieving high selectivity and yield. β-caryophyllene has two double bonds: an endocyclic (within the nine-membered ring) and an exocyclic (methylene group). Selective epoxidation of the strained endocyclic double bond is desired. Common issues include low conversion rates, formation of undesired diepoxides, and subsequent ring-opening of the epoxide to form diols, especially in the presence of acid or water.

Q2: Which oxidizing agent is best for this synthesis?

A2: The choice of oxidant depends on the desired outcome, scale, and safety considerations.

  • m-Chloroperoxybenzoic acid (m-CPBA) is a classic, highly effective reagent for this epoxidation, known for its reliability in producing the epoxide.[1][2][3] It is often used in solvents like dichloromethane (CH2Cl2).[3]

  • Hydrogen Peroxide (H₂O₂) is a greener and less expensive alternative. It is often used with a catalyst, such as titanium silicalite-1 (TS-1), or in the presence of an acid like acetic acid to form peracetic acid in situ.[4][5][6]

  • Atmospheric Oxygen can be used in a catalyst-free method at elevated temperatures (e.g., 120°C), offering a solvent-free and peroxide-free route, which can be advantageous for fragrance and flavor applications.[7]

Q3: How can I prevent the formation of caryophyllane-2,9-diol as a byproduct?

A3: The formation of diols typically results from the acid-catalyzed hydrolysis (ring-opening) of the epoxide product. To minimize this, ensure anhydrous reaction conditions. If using a peroxyacid like m-CPBA, which produces a carboxylic acid byproduct, it can be beneficial to add a buffer like sodium bicarbonate or finely powdered potassium bicarbonate to neutralize the acid as it forms.[8] When the work-up involves an aqueous wash, minimizing contact time and ensuring the aqueous phase is neutral or slightly basic can also prevent diol formation.

Q4: What is the best way to purify the final this compound product?

A4: The most common purification methods are vacuum distillation and crystallization.[7][9]

  • Crystallization: this compound is a solid at room temperature. After initial work-up and solvent removal, the crude product can often be crystallized from a suitable solvent like ethanol or methanol, sometimes at reduced temperatures (-4°C to 15°C), to yield a high-purity product.[5][9] Seeding with a small crystal can initiate the process.[9]

  • Vacuum Distillation: This method is effective for separating the epoxide from unreacted caryophyllene and other volatile impurities.[7]

  • Column Chromatography: For small-scale lab preparations, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for high-purity isolation.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Degraded Oxidant Peroxyacids like m-CPBA can degrade over time. Check the activity of the oxidant. For m-CPBA, this can be done via iodometric titration. Use a fresh bottle if necessary. For H₂O₂, ensure the concentration is correct.
Insufficient Reaction Time/Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8][9] Some methods require longer reaction times (up to 60 hours) or specific temperatures (e.g., 120°C for air oxidation).[7]
Substrate Impurity Ensure the starting β-caryophyllene is of high purity. Impurities from the essential oil source can interfere with the reaction.
Incorrect Stoichiometry Carefully check the molar ratios of reactants. A slight excess of the oxidizing agent is common, but a large excess can lead to byproduct formation.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step
Epoxidation of Exocyclic Double Bond This can occur with highly reactive oxidants or harsh conditions. Consider using a milder or more selective epoxidation system. Biocatalytic methods using fungi like Nemania aenea have shown high regio- and stereoselectivity.[12]
Acid-Catalyzed Rearrangement The acidic byproduct of peroxyacids can catalyze rearrangements of the caryophyllene skeleton, leading to clovane and caryolane structures.[13][14] As mentioned in the FAQ, add a solid buffer like K₂CO₃ or NaHCO₃ to the reaction mixture.
Radical Side Reactions Some oxidation methods may have radical pathways. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if necessary.
Issue 3: Difficulty with Product Isolation/Purification
Potential Cause Troubleshooting Step
Product is an oil, not a solid This indicates the presence of impurities (e.g., unreacted starting material, solvent, byproducts) that are depressing the melting point. Attempt purification by vacuum distillation or column chromatography to isolate the pure epoxide, which should then crystallize.
Co-elution in Chromatography If the product and a major impurity have similar polarities, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Emulsion during Aqueous Work-up An emulsion can form during the extraction phase, making layer separation difficult. Add a saturated brine solution (NaCl) to help break the emulsion.

Data & Protocols

Comparison of Synthesis Methods

The following table summarizes yields reported in various studies. Note that reaction conditions are highly variable and direct comparison should be made with caution.

Oxidant Catalyst/Solvent Yield (%) Purity (%) Reference
Hydrogen Peroxide / Acetic AcidNone~75.3-[4]
Hydrogen Peroxide / Formic AcidNone~86.5-[4]
m-CPBADichloromethane~81.5-[4]
Hydrogen PeroxidePeroxy-heteropolyacid / Ethyl Acetate~92.9~95.6[9]
Atmospheric OxygenNone (Solvent-free, 120°C)Ratio of 2:1 (product:reactant)-[7]
Detailed Experimental Protocol: Epoxidation using m-CPBA

This protocol is a generalized procedure based on common laboratory practices for peroxyacid epoxidation.

Materials:

  • β-Caryophyllene

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve β-caryophyllene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve m-CPBA (1.1 eq) in DCM and add it to the addition funnel. Add the m-CPBA solution dropwise to the stirred caryophyllene solution over 1-2 hours, maintaining the temperature at 0°C.[8] Slow addition is crucial to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a hexane:ethyl acetate 9:1 eluent). The reaction is typically complete within 3-6 hours.

  • Quenching: Once the reaction is complete, cool the mixture again to 0°C. Add saturated aqueous Na₂SO₃ solution to quench the excess peroxyacid. Stir for 20-30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from cold methanol or ethanol to yield white crystals of this compound.

Visual Guides

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep Dissolve Caryophyllene in Anhydrous Solvent cool Cool to 0°C prep->cool add Dropwise Addition of Oxidant (e.g., m-CPBA) cool->add react Stir & Monitor (TLC / GC) add->react quench Quench Excess Oxidant react->quench extract Aqueous Wash (NaHCO3, Brine) quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Crystallization or Distillation dry->purify

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G start Start Synthesis check_yield Reaction Complete. Check Yield & Purity (TLC/GC) start->check_yield success High Yield & Purity check_yield->success  Good low_yield Low Yield check_yield->low_yield  Low low_purity Low Purity / Byproducts check_yield->low_purity  Impure finish End success->finish check_reagents Verify Reagent Activity & Stoichiometry low_yield->check_reagents check_conditions Optimize Time & Temperature check_reagents->check_conditions check_conditions->start Retry check_acid Acidic Conditions? Add Buffer (e.g., NaHCO3) low_purity->check_acid check_water Anhydrous Conditions? Dry Solvents/Glassware check_acid->check_water check_water->start Retry

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Caryophyllene Epoxide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of caryophyllene epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound?

A1: Common organic solvents for this compound extraction include n-hexane, ethanol, methanol, and ethyl acetate.[1] The choice of solvent depends on the extraction method and the starting plant material.[1] this compound is also soluble in ethanol, DMSO, and dimethylformamide (DMF).[2]

Q2: What is the solubility of this compound in common organic solvents?

A2: The solubility of this compound in specific organic solvents is approximately 30 mg/mL in ethanol, 10 mg/mL in DMSO, and 20 mg/mL in dimethylformamide.[2] It is sparingly soluble in aqueous buffers.[2]

Q3: Which extraction methods are most effective for this compound?

A3: Both conventional and modern extraction techniques can be effective. Conventional methods include maceration and Soxhlet extraction.[1] More modern and efficient techniques include microwave-assisted hydrodistillation (MAHD) and supercritical fluid extraction (SFE) with CO2.[1][3] The optimal method depends on factors like the desired yield, purity, and environmental considerations.[1]

Q4: Can this compound be synthesized from β-caryophyllene?

A4: Yes, this compound can be prepared from β-caryophyllene through epoxidation. One method involves using heavy turpentine oil as a raw material, with ethyl acetate as the organic solvent.[4] The reaction can be performed at normal temperature and pressure.[4] It's also noted that β-caryophyllene can oxidize to caryophyllene oxide when exposed to air.[5]

Troubleshooting Guide

Problem 1: Low Extraction Yield

Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection The polarity of the solvent may not be optimal for your plant matrix. β-caryophyllene, the precursor, is non-polar and dissolves well in non-polar solvents like hexane.[6] Consider the principle of "like dissolves like." Experiment with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol) to find the most effective one for your specific raw material.
Insufficient Extraction Time or Temperature For maceration, ensure the mixture is stirred for an adequate period, typically ranging from several hours to a few days.[1] For Soxhlet extraction, ensure the process runs for a sufficient number of cycles to allow for exhaustive extraction.[1] For MAHD, optimize the temperature and time; for example, a yield of 0.82 ± 0.38 mg/g was obtained from black pepper at 200°C for 15 minutes.[1]
Improper Solid-to-Solvent Ratio A typical solid-to-solvent ratio for maceration ranges from 1:10 to 1:20 (w/v).[1] If the yield is low, try increasing the volume of the solvent relative to the plant material.
Poor Plant Material Quality or Preparation Ensure the plant material is properly dried and finely powdered to maximize the surface area for solvent contact.[1]

Problem 2: High Levels of Impurities in the Extract

Potential Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds The chosen solvent may be too broad in its extraction capabilities, pulling in other compounds from the plant matrix. Consider using a more selective solvent. Supercritical CO2 extraction can offer high selectivity by adjusting pressure and temperature.[1]
Degradation of β-caryophyllene or this compound Exposure to air can cause the oxidation of β-caryophyllene into caryophyllene oxide.[5] To obtain β-caryophyllene, minimize air exposure during and after extraction. If this compound is the target, be aware of potential side reactions.
Presence of Pigments and Polar Compounds If using a polar solvent like ethanol, chlorophyll and other polar compounds may be co-extracted. A preliminary wash with a non-polar solvent like hexane can help remove some of these before the main extraction.
Insufficient Purification Crude extracts often require further purification. Techniques like column chromatography are commonly used to separate this compound from other components.[1]

Problem 3: Difficulty in Solvent Recovery

Potential Cause Troubleshooting Steps
High Boiling Point of the Solvent Solvents with high boiling points can be difficult to remove completely without degrading the target compound. A rotary evaporator under reduced pressure is a standard method for solvent removal.[1]
Azeotrope Formation Some solvent mixtures can form azeotropes, making separation by simple distillation difficult. In such cases, consider alternative separation techniques or using a single solvent system if possible.
Contaminants Interfering with Recovery Impurities in the used solvent can affect the efficiency of recovery processes like distillation.[7] Pre-treatment steps like filtration may be necessary to remove solid impurities before solvent recovery.[7][8]

Data on Extraction Yields and Solvent Solubility

Table 1: Solubility of this compound

SolventSolubility (approx.)
Ethanol30 mg/mL[2]
Dimethylformamide (DMF)20 mg/mL[2]
Dimethyl sulfoxide (DMSO)10 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[2]
WaterInsoluble[9]
FatSoluble[9]

Table 2: Yield of this compound from Black Pepper (Piper nigrum) using Microwave-Assisted Hydrodistillation (MAHD)

CompoundYield (mg/g)Optimal Conditions
Caryophyllene Oxide0.82 ± 0.38200°C / 15 min[1]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)

  • Preparation: Weigh the desired amount of dried and powdered plant material.

  • Extraction: Place the plant material in a suitable container and add the selected solvent (e.g., n-hexane, ethanol, or ethyl acetate) in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[1]

  • Agitation: Stir the mixture at room temperature for a period ranging from several hours to a few days.[1]

  • Filtration: Separate the extract from the solid plant material by filtering through filter paper.[1]

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[1]

Protocol 2: Soxhlet Extraction

  • Preparation: Place the powdered plant material in a thimble.

  • Assembly: Position the thimble inside the main chamber of the Soxhlet extractor. Fill the distilling flask with the chosen solvent.[1]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip into the thimble, extracting the compounds. This cycle is repeated multiple times for exhaustive extraction.[1]

  • Concentration: After extraction, concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.[1]

Protocol 3: Supercritical CO2 Extraction

  • Preparation: Place the ground plant material into the extraction vessel.

  • Pressurization: Pressurize the system with CO2 to bring it to a supercritical state.

  • Extraction: Allow the supercritical CO2 to flow through the extraction vessel, dissolving the this compound.

  • Separation: Pass the CO2 containing the dissolved compounds into a separator vessel where the pressure is reduced. This causes the CO2 to lose its solvent power, and the extracted compounds precipitate out.[1]

  • Collection: Collect the extract from the separator. The CO2 can be recycled for further extractions.[1]

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification plant_material Dried & Powdered Plant Material maceration Maceration (Solvent Soaking) plant_material->maceration soxhlet Soxhlet Extraction (Continuous) plant_material->soxhlet sfe Supercritical CO2 Extraction plant_material->sfe filtration Filtration maceration->filtration rotovap Rotary Evaporation soxhlet->rotovap sfe_sep SFE Separator sfe->sfe_sep filtration->rotovap crude_extract Crude Extract rotovap->crude_extract sfe_sep->crude_extract purification Column Chromatography crude_extract->purification pure_product Pure Caryophyllene Epoxide purification->pure_product

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield solvent Incorrect Solvent low_yield->solvent conditions Suboptimal Conditions (Time, Temp, Ratio) low_yield->conditions material Poor Material Quality low_yield->material high_impurities High Impurities high_impurities->solvent co_extraction Co-extraction high_impurities->co_extraction degradation Degradation high_impurities->degradation purification_issue Insufficient Purification high_impurities->purification_issue optimize_solvent Optimize Solvent Selection solvent->optimize_solvent optimize_params Optimize Extraction Parameters conditions->optimize_params improve_prep Improve Material Preparation material->improve_prep selective_method Use More Selective Method (e.g., SFE) co_extraction->selective_method minimize_exposure Minimize Air/Heat Exposure degradation->minimize_exposure further_purify Perform Further Purification purification_issue->further_purify

Caption: Troubleshooting logic for common extraction issues.

References

Caryophyllene epoxide stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of caryophyllene epoxide under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[1]

  • Long-term (months to years): For long-term storage, it is recommended to keep this compound at -20°C.[1][2][3][4]

  • Protection from Light and Air: The compound should be stored in a tightly sealed container to protect it from light and air, as it is susceptible to oxidation.[5]

Q2: What is the expected shelf-life of this compound?

A2: When stored properly at -20°C, this compound is stable for at least three to four years.[1][3][4] Some suppliers indicate a shelf life of over three years if stored correctly.[1]

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light can contribute to the degradation of this compound. It is recommended to store it in a dark environment to minimize photodegradation.

Q4: How does pH affect the stability of this compound?

A4: this compound is susceptible to degradation under acidic conditions. Acid-catalyzed hydration can lead to the formation of degradation products like clovane-2β:9α-diol.[1] While specific quantitative data on its stability across a wide pH range is limited in the available literature, it is advisable to avoid strongly acidic or basic aqueous solutions to prevent degradation.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound include:

  • Oxidation: Although this compound is an oxidation product of β-caryophyllene, it can undergo further oxidation, especially with prolonged exposure to air.[3]

  • Acid-Catalyzed Rearrangement/Hydration: In the presence of acids, the epoxide ring can open, leading to the formation of various rearranged products.[1]

  • Thermal Degradation: High temperatures can lead to the degradation of this compound.[6] Studies on subcritical water extraction have shown that at temperatures above 170°C, caryophyllene oxide can be formed from β-caryophyllene and may also decompose at higher temperatures.[6]

Q6: Can I handle this compound at room temperature for short periods?

A6: Yes, this compound is generally stable enough for short periods at ambient temperature, such as during shipping and routine laboratory handling.[1] However, for storage, the recommended low-temperature conditions should be maintained.

Stability Data Summary

The following table summarizes the known stability of this compound under various stress conditions based on available information. Quantitative kinetic data is limited in the literature; the information below is derived from forced degradation studies on the related compound, β-caryophyllene, and general knowledge of epoxide chemistry.

Stress ConditionReagents/ParametersObservationPotential Degradation Products
Acidic Hydrolysis 1 N HCl, 60°CSusceptible to degradation.Acid-catalyzed rearrangement and hydration products (e.g., clovane derivatives).[1]
Basic Hydrolysis 1 N NaOH, ambient temp.More stable than under acidic conditions, but degradation is possible over extended periods.Ring-opened products.
Oxidation 3% H₂O₂Susceptible to further oxidation.Further oxidized products.
Thermal Degradation > 170°CDecomposition observed at high temperatures.[6]Various rearranged and fragmented molecules.
Photodegradation UV light exposurePotential for degradation.Photochemically induced rearrangement or degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from a validated method for the related compound β-caryophyllene and is suitable for assessing the stability of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hypersil BDS RP C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol: Water: Orthophosphoric Acid (98:2:0.1, % v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: Approximately 10 minutes.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 300 µg/mL.

  • From the stock solution, prepare a working standard solution of 30 µg/mL by diluting with the mobile phase.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 1 N HCl and keep at 60°C for a specified period (e.g., 6 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve a known amount of this compound in 1 N NaOH and keep at room temperature for a specified period (e.g., 6 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for a specified period. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound to UV light for a specified period.

4. Analysis:

  • Inject the standard solution and the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Protocol 2: GC-MS Method for this compound Analysis

This protocol is suitable for the identification and quantification of this compound and its volatile degradation products.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 5°C/min to 300°C.

    • Final hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 1:50 split ratio).

  • MS Detector: Electron impact ionization (70 eV).

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

2. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration.

  • For stability studies, samples from forced degradation experiments may need to be extracted with a suitable solvent before GC-MS analysis.

3. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using a calibration curve prepared from standard solutions of this compound.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites on the column packing. - Secondary interactions between the analyte and the stationary phase. - Mismatched pH between sample solvent and mobile phase.- Use a column with end-capping. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Ghost Peaks - Contamination in the injection system or column. - Carryover from a previous injection.- Flush the injector and column with a strong solvent. - Include a blank injection between samples.
Poor Peak Resolution - Inappropriate mobile phase composition. - Column degradation.- Optimize the mobile phase composition (e.g., adjust the methanol/water ratio). - Replace the column.
Baseline Drift - Column not equilibrated. - Mobile phase composition changing. - Detector temperature fluctuation.- Allow sufficient time for column equilibration. - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature.
GC-MS Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Analyte Degradation in the Inlet - High injector temperature for thermally labile compounds. - Active sites in the injector liner.- Lower the injector temperature. - Use a deactivated inlet liner.
Co-elution of Isomers - Suboptimal temperature program. - Inappropriate column stationary phase.- Optimize the oven temperature ramp rate. - Use a column with a different stationary phase to improve selectivity.
Poor Peak Shape - Column overloading. - Non-volatile residues in the sample.- Dilute the sample. - Ensure proper sample cleanup to remove non-volatile components.
Irreproducible Results - Inconsistent injection volume. - Leaks in the system.- Use an autosampler for consistent injections. - Perform a leak check of the GC system.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress control Control Sample (No Stress) start->control hplc RP-HPLC Analysis stress->hplc Stressed Sample gcms GC-MS Analysis stress->gcms Stressed Sample control->hplc Control Sample control->gcms Control Sample quantify Quantify Degradation hplc->quantify identify Identify Degradants gcms->identify report Generate Stability Report quantify->report identify->report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape HPLC degradation Analyte Degradation? start->degradation GC-MS resolution Poor Resolution? peak_shape->resolution No solution1 Check mobile phase, sample solvent, column health peak_shape->solution1 Yes baseline Baseline Instability? resolution->baseline No solution2 Optimize mobile phase, check column resolution->solution2 Yes solution3 Equilibrate column, check mobile phase, detector baseline->solution3 Yes coelution Co-elution? degradation->coelution No solution4 Lower inlet temp, use deactivated liner degradation->solution4 Yes reproducibility Poor Reproducibility? coelution->reproducibility No solution5 Optimize temp program, change column coelution->solution5 Yes solution6 Check for leaks, use autosampler reproducibility->solution6 Yes

References

Thermal decomposition and oxidation of caryophyllene epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with the thermal decomposition and oxidation of caryophyllene epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of β-caryophyllene oxidation?

The primary and most common oxidation product of β-caryophyllene is caryophyllene oxide, an epoxide formed from the alkene olefin.[1] Other potential products can include β-caryophyllene aldehyde and β-nocaryophyllone aldehyde, especially when using ozone as the oxidant.[2][3]

Q2: At what temperature does this compound begin to thermally decompose?

Significant thermal decomposition of caryophyllene oxide has been observed at temperatures above 170°C, particularly under subcritical water conditions.[1] In one study, caryophyllene oxide was considered to have decomposed once generated from caryophyllene under subcritical water at 190°C.[1]

Q3: My thermal decomposition experiment is yielding a complex mixture of unidentified products. What could be the cause?

High temperatures can lead to complex rearrangements and fragmentation. The peculiar structure of caryophyllene and its epoxide can lead to various chemical transformations, including transannular cyclization and rearrangements, especially under acidic or high-temperature conditions.[4][5] Consider lowering the temperature or using a milder, more controlled heating method. Analysis of decomposition products from similar complex molecules like epoxies often reveals phenols, cresols, and bisphenol A, suggesting multiple fragmentation pathways are possible.[6]

Q4: I am trying to synthesize caryophyllene oxide, but my yields are low. How can I improve them?

Low yields can result from incomplete reaction, over-oxidation, or side reactions.

  • Incomplete Reaction: Ensure the molar ratio of your oxidizing agent (e.g., peroxyacetic acid) to caryophyllene is sufficient. Reaction times may also need optimization; monitor the reaction progress using TLC or GC.[7]

  • Side Reactions: The choice of oxidant and catalyst is crucial. Using peroxyacetic acid is a common method.[7][8] Acid-catalyzed conditions can lead to undesired rearrangements of the epoxide ring.[4][9]

  • Purification: Caryophyllene oxide can be purified from the crude product by recrystallization, for example, using 95% ethanol or isopropanol/water mixtures, which can significantly improve the final purity and yield.[7][8]

Q5: How can I control the regioselectivity during the ring-opening of this compound?

The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.

  • Basic or Neutral Conditions: A strong nucleophile will attack the less sterically hindered carbon atom in an SN2 mechanism.[10][11][12]

  • Acidic Conditions: The reaction proceeds via a mechanism with SN1 character. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[11] Therefore, controlling the pH of your reaction medium is critical for directing the outcome.

Troubleshooting Guides

Issue 1: Poor Resolution in GC-MS Analysis

Problem: Peaks for caryophyllene, caryophyllene oxide, and its degradation products are overlapping in my gas chromatogram.

Possible Causes & Solutions:

  • Improper GC Oven Temperature Program: The temperature ramp rate may be too fast. A slower ramp rate (e.g., 4-8°C/min) can improve the separation of isomeric compounds.[1][13]

  • Incorrect Column: A non-polar or mid-polar column like an HP-5MS (5% phenyl methyl siloxane) is commonly used and effective for separating terpenes and their derivatives.[1][14][15] Ensure your column is appropriate for sesquiterpene analysis.

  • Carrier Gas Flow Rate: An unoptimized flow rate can lead to band broadening. A typical flow rate for helium is 1.0 mL/min.[13][14][15]

Issue 2: Unexpected Peaks in the Chromatogram

Problem: My GC-MS analysis shows significant peaks that do not correspond to known standards of caryophyllene or its primary epoxide.

Possible Causes & Solutions:

  • Thermal Decomposition in the Injector: High injector temperatures (e.g., >250°C) can cause labile compounds to decompose before they even reach the column.[1] Try lowering the injector temperature.

  • Contamination: Ensure solvents and reagents are of high purity. β-caryophyllene itself can undergo autoxidation to produce oxidized derivatives.[1]

  • Isomerization/Rearrangement: this compound can undergo acid-catalyzed isomerization, leading to various rearrangement products like clovane- and caryolane-type structures.[4] Ensure all glassware is neutralized and solvents are free of acid traces.

Data Presentation

Table 1: Thermal Decomposition of Caryophyllene & this compound

Compound Temperature (°C) Time (min) Key Observation Reference
β-Caryophyllene 170 10 Optimal extraction; decomposition observed above this temperature. [16]
β-Caryophyllene 190-200 10-15 Not extracted; likely decomposed. [1]
Caryophyllene Oxide 110-170 10 Not extracted. [1]

| Caryophyllene Oxide | 200 | 15 | Optimal extraction yield (0.82 ± 0.38 mg/g). |[16] |

Table 2: Oxidation of β-Caryophyllene with Ozone

Product Yield Purity Analytical Method Reference
β-Caryophyllene aldehyde 11% 90.8% GC-MS, NMR [3]

| β-Nocaryophyllone aldehyde | 79% | 99% | GC-MS, NMR |[3] |

Experimental Protocols

Protocol 1: General Product Analysis by GC-MS

This protocol provides a typical starting point for the analysis of this compound and its derivatives. Parameters should be optimized for your specific instrument and analytes.

  • Sample Preparation: Dilute the sample in a suitable solvent like n-hexane or methanol.[1]

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).[15]

  • Column: Use a capillary column such as HP-5MS (30 m x 0.25 mm x 0.25 µm).[1][15]

  • Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.[14][15]

  • Temperatures:

    • Injector: 250°C.[1][15]

    • Transfer Line: 280°C.[14]

    • Ion Source: 230°C.[15]

  • Oven Program:

    • Initial temperature: 50-60°C, hold for 2 minutes.

    • Ramp: Increase at 4-8°C/min to 250-300°C.

    • Final hold: Hold at the final temperature for 5-15 minutes.[1][13][15]

  • Injection: Inject 1 µL with a split ratio (e.g., 1:10 or 1:50).[1][15]

  • MS Detection: Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40–550.[15]

  • Identification: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with authentic standards.[15]

Protocol 2: Synthesis of Caryophyllene Oxide via Peroxyacetic Acid

This protocol is adapted from a patented method for preparing caryophyllene oxide.

  • Preparation of Peroxyacetic Acid: In an ice-water bath (0-25°C), slowly add sulfuric acid (50-80% wt.) to acetic anhydride. Then, slowly drip in hydrogen peroxide (30-50% vol.) while stirring to form peroxyacetic acid.

  • Oxidation Reaction: Dissolve natural β-caryophyllene in an organic solvent (e.g., ethyl acetate). Add the prepared peroxyacetic acid solution dropwise to the caryophyllene solution at room temperature (15-30°C). Allow the reaction to proceed for 1-6 hours.

  • Workup:

    • Neutralize the reaction mixture by mixing with a saturated aqueous solution of sodium sulfite. Separate the organic phase.

    • Wash the organic phase with water 2-4 times.

    • Remove the solvent from the organic phase under reduced pressure (0.06 to 0.1 KPa at 30 to 45°C) to obtain the crude product.

  • Purification: Recrystallize the crude product from 95% ethanol. Cool to -4°C to obtain white solid caryophyllene oxide. The final product purity can range from 80.0-99.0%.

(Disclaimer: This is a summarized protocol. Please refer to the original source[7] and ensure all appropriate safety precautions are taken when handling strong acids and peroxides.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Reaction Mixture dilute Dilute Sample (e.g., in Hexane) start->dilute inject Inject 1µL into GC dilute->inject separate Separation on HP-5MS Column inject->separate detect MS Detection (EI, 70 eV) separate->detect identify Identify Peaks (Library & Standards) detect->identify quantify Quantify Products identify->quantify report Final Report quantify->report

Caption: Experimental workflow for GC-MS analysis of reaction products.

troubleshooting_yield start Low Product Yield Observed check_reaction Was reaction monitored (TLC, GC)? start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No side_reactions Side/Degradation Products Observed? check_reaction->side_reactions Yes solution_time Action: - Increase reaction time - Check reactant stoichiometry incomplete->solution_time solution_conditions Action: - Lower temperature - Use milder reagents - Check for acid/base traces side_reactions->solution_conditions Yes solution_purification Action: - Optimize purification step (e.g., recrystallization) side_reactions->solution_purification No

Caption: Troubleshooting flowchart for diagnosing low product yield.

reaction_pathway caryophyllene β-Caryophyllene epoxide This compound caryophyllene->epoxide Oxidation (e.g., m-CPBA, O₃) products Decomposition Products (e.g., Alcohols, Ketones, Rearranged Skeletons) epoxide->products Thermal Decomposition (>170°C)

Caption: General reaction pathway for this compound.

References

Solubility of caryophyllene epoxide in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of caryophyllene epoxide in various aqueous and organic solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a bicyclic sesquiterpene that is largely non-polar.[1][2] Consequently, it exhibits poor solubility in aqueous solutions and is considered practically insoluble in water.[3][4] It is, however, soluble in many organic solvents. Qualitative assessments indicate it is slightly soluble in chloroform and methanol and soluble in fats.[3][4][5]

Q2: In which organic solvents is this compound most soluble?

A2: this compound is soluble in a range of organic solvents. Quantitative data indicates good solubility in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] For instance, its solubility is approximately 30 mg/mL in ethanol, 20 mg/mL in DMF, and 10 mg/mL in DMSO.[1][2]

Q3: How can I dissolve this compound in aqueous buffers for biological assays?

A3: Due to its low aqueous solubility, a co-solvent system is typically required.[2] The recommended procedure is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as ethanol or DMSO.[2] This stock solution can then be serially diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid impacting the biological system.[6] For example, a working solution can be prepared by first dissolving this compound in ethanol and then diluting it with a buffer like PBS (phosphate-buffered saline). Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[1][2]

Q4: Is the solubility of this compound affected by pH?

A4: this compound is a non-ionic compound and does not have easily ionizable functional groups.[3] Therefore, its solubility is generally not significantly dependent on the pH of the solution. However, extreme pH values could potentially lead to degradation of the molecule, which might be mistaken for a change in solubility.

Q5: I am observing precipitation when diluting my organic stock solution of this compound into my aqueous experimental medium. What should I do?

A5: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: Your target concentration in the aqueous medium may be exceeding the solubility limit of this compound.

  • Optimize the co-solvent percentage: While a co-solvent is necessary, its final concentration should be minimized. Experiment with different ratios of your organic stock to the aqueous buffer.

  • Use sonication or vortexing: After dilution, gentle sonication or vigorous vortexing can help to keep the compound in solution.

  • Consider solubilizing agents: For some applications, the use of surfactants or cyclodextrins may be appropriate to enhance aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventSolubilityReference
Ethanol~ 30 mg/mL[1][2]
Dimethylformamide (DMF)~ 20 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)~ 10 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:3)~ 0.25 mg/mL[1][2]
WaterPractically Insoluble[3][4]
ChloroformSlightly Soluble[3][5]
MethanolSlightly Soluble[3][5]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (crystalline powder)

  • Selected solvent (e.g., ethanol, water, PBS)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vial to confirm that excess solid this compound is still present.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC).

  • Calculate the solubility in mg/mL or other desired units.

Troubleshooting Guide

This guide addresses common issues that may arise during solubility experiments with this compound.

Issue 1: Inconsistent or non-reproducible solubility results.

  • Potential Cause: The system has not reached equilibrium.

    • Troubleshooting Step: Increase the shaking time to ensure that the dissolution process is complete. A time course experiment can be performed to determine when equilibrium is reached.

  • Potential Cause: Temperature fluctuations during the experiment.

    • Troubleshooting Step: Ensure that the orbital shaker is in a temperature-controlled environment and that the temperature remains constant throughout the experiment.

  • Potential Cause: Inaccurate quantification of the dissolved compound.

    • Troubleshooting Step: Verify the calibration and performance of the analytical instrument (e.g., HPLC). Ensure that the dilution steps are performed accurately.

Issue 2: The compound appears to be degrading during the experiment.

  • Potential Cause: Instability of this compound in the chosen solvent or under the experimental conditions.

    • Troubleshooting Step: Analyze the sample for the presence of degradation products using a suitable analytical method. If degradation is observed, consider using a different solvent or adjusting the experimental conditions (e.g., protecting from light, using an inert atmosphere).

Issue 3: Difficulty in separating the undissolved solid from the saturated solution.

  • Potential Cause: Fine particles of this compound remain suspended after centrifugation.

    • Troubleshooting Step: Increase the centrifugation speed or time. Alternatively, use filtration with a syringe filter of an appropriate pore size (ensure the filter material is compatible with the solvent).

Visual Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing common solubility challenges encountered with this compound.

troubleshooting_workflow start Start: Solubility Issue Identified check_precipitation Is there visible precipitation? start->check_precipitation inconsistent_results Are the results inconsistent? check_precipitation->inconsistent_results No precip_yes Precipitation Observed check_precipitation->precip_yes Yes inconsistent_yes Inconsistent Results inconsistent_results->inconsistent_yes Yes end End: Issue Resolved inconsistent_results->end No lower_conc Lower Final Concentration precip_yes->lower_conc optimize_cosolvent Optimize Co-solvent Percentage lower_conc->optimize_cosolvent use_sonication Apply Sonication/Vortexing optimize_cosolvent->use_sonication consider_solubilizers Consider Solubilizing Agents use_sonication->consider_solubilizers consider_solubilizers->end check_equilibrium Verify Equilibrium (Increase Shaking Time) inconsistent_yes->check_equilibrium check_temp Control Temperature check_equilibrium->check_temp validate_quantification Validate Analytical Method check_temp->validate_quantification check_degradation Check for Compound Degradation validate_quantification->check_degradation check_degradation->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

Preparing caryophyllene epoxide stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation and use of caryophyllene epoxide stock solutions in in vitro assays. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: this compound is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[1] For cell-based assays, DMSO is a common choice for preparing stock solutions.[2] It is important to note that the final concentration of the organic solvent in your cell culture medium should be carefully controlled to avoid toxicity.

Q2: What are the solubility limits of this compound in common solvents?

A2: The approximate solubility of (-)-caryophyllene oxide in common organic solvents is provided in the table below.[1][3]

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)*
Ethanol30 mg/mL~136 mM
Dimethylformamide (DMF)20 mg/mL~90.7 mM
Dimethyl sulfoxide (DMSO)10 mg/mL~45.4 mM

*Calculated based on a molecular weight of 220.4 g/mol .[1][3][4]

Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?

A3: this compound is sparingly soluble in aqueous buffers.[1] To achieve a working concentration in aqueous solutions, it is recommended to first dissolve the compound in a water-miscible organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[1][3]

Q4: How should I store my this compound stock solution?

A4: The crystalline solid form of (-)-caryophyllene oxide is stable for at least four years when stored at -20°C.[1][3] It is recommended to prepare fresh aqueous solutions for your experiments and not to store them for more than one day.[1] Organic stock solutions should be stored at -20°C, protected from light, and ideally purged with an inert gas to minimize degradation.[1]

Q5: What concentrations of this compound are typically used in in vitro assays?

A5: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. For example, cytotoxic effects have been observed with IC50 values ranging from 3.95 µM to 27.39 µM in various cancer cell lines.[1] For anti-inflammatory assays, concentrations around 10 µM have been used.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture medium The final concentration of the organic solvent (e.g., DMSO) is too high, or the solubility limit of this compound in the aqueous medium has been exceeded.Ensure the final concentration of the organic solvent in your culture medium is low (typically ≤0.5%) and does not affect cell viability. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final cell culture plate. Gentle warming and vortexing of the solution during dilution may also help.
Inconsistent or unexpected experimental results Degradation of the this compound stock solution.Prepare fresh stock solutions, especially aqueous dilutions which should not be stored for more than a day.[1] Store organic stock solutions properly at -20°C and protect them from light.
Inaccurate concentration of the stock solution.Ensure the this compound is completely dissolved in the solvent before making further dilutions. Use calibrated pipettes for accurate measurements.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used.Perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific cells. Reduce the final solvent concentration in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • (-)-Caryophyllene oxide (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out the desired amount of (-)-caryophyllene oxide crystalline solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.204 mg of this compound (Molecular Weight = 220.4 g/mol ).

  • Dissolving: Add the appropriate volume of DMSO to the microcentrifuge tube. For a 10 mM stock solution from 2.204 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the crystalline solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (if necessary): For lower final concentrations, it is advisable to prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤0.5%). For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution.

Visualizing the Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro assays.

G Workflow for this compound Solution Preparation A Weigh Caryophyllene Epoxide Solid B Dissolve in Organic Solvent (e.g., DMSO) to create Stock Solution A->B C Store Stock Solution at -20°C in Aliquots B->C F Add to Cell Culture to achieve Final Concentration B->F Direct Dilution D Thaw Aliquot of Stock Solution E Prepare Intermediate Dilution in Culture Medium (Optional) D->E D->F Direct Dilution E->F G Perform In Vitro Assay F->G

Caption: Preparation of this compound solutions.

References

Technical Support Center: Caryophyllene Epoxide Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential palatability issues with caryophyllene epoxide in animal studies. The information is tailored for scientists and drug development professionals to ensure successful and accurate experimental outcomes.

FAQs: Understanding this compound Palatability

Q1: Is this compound known to be unpalatable to rodents?

A: Current research suggests that this compound may not have significant palatability issues in rodents. A key 90-day dietary study in Sprague-Dawley rats found that while the parent compound, β-caryophyllene, caused dose-dependent reductions in food consumption and body weight attributed to poor palatability, this compound did not produce the same effects at the tested concentrations.[1][2][3] This indicates that significant taste aversion to this compound may not be a primary concern.

Q2: My animals are showing reduced feed intake after the introduction of this compound. What could be the cause?

A: While significant palatability issues with this compound are not strongly supported by literature, individual animal preferences, compound concentration, and the base diet composition can influence feed intake. Other factors to consider include the vehicle used for administration and potential pharmacological effects of the compound that are unrelated to taste.

Q3: What is the mechanism of bitter taste perception in rodents?

A: Bitter compounds are detected by a family of G protein-coupled receptors known as Taste 2 Receptors (TAS2Rs), which are expressed in taste receptor cells on the tongue.[4][5][6] Rodents possess a large family of these receptors, allowing them to detect a wide variety of bitter substances.[6] The binding of a bitter compound to a TAS2R initiates a signaling cascade involving the G-protein gustducin, phospholipase C β2 (PLCβ2), and the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to neurotransmitter release and the perception of bitterness.[4][7][8]

Troubleshooting Guide: Addressing Reduced Feed Intake

If you observe a decrease in feed consumption that you suspect is related to the palatability of this compound, consider the following troubleshooting steps.

Step 1: Confirming a Palatability Issue

Before implementing taste-masking strategies, it is crucial to confirm that the reduced intake is due to the taste of the compound.

Recommended Experiment: Two-Bottle Choice Test

A two-bottle choice test is a standard method to assess taste preference in rodents.[9] This test can help determine if animals actively avoid the taste of this compound.

Experimental Protocol: Two-Bottle Choice Test

  • Acclimation: House animals individually and provide them with two bottles of drinking water for 48-72 hours to acclimate them to the two-bottle setup. Measure water consumption from both bottles to establish baseline drinking volumes and identify any side preferences.

  • Test Period: Replace one of the water bottles with a solution containing this compound at the desired concentration. The other bottle should continue to contain plain water.

  • Data Collection: Measure the volume of liquid consumed from each bottle every 24 hours for a period of 48-72 hours. To avoid place preference, switch the positions of the bottles every 24 hours.

  • Calculation: Calculate the preference ratio as: (Volume of this compound solution consumed / Total volume of liquid consumed) x 100%

  • Interpretation: A preference ratio significantly below 50% suggests a taste aversion to the compound.

Step 2: Implementing Taste-Masking Strategies

If a palatability issue is confirmed, several formulation strategies can be employed to mask the taste of the compound.

Option A: Sweeteners and Flavoring Agents

The addition of sweeteners or flavors can help improve the palatability of the diet.

  • Sweeteners: Sucrose or non-caloric sweeteners like saccharin can be added to the formulation. However, it's important to note that some taste-masking strategies effective in humans, such as the addition of sweeteners, may not be as predictable in rodent models.[10]

  • Flavoring Agents: Flavors compatible with the rodent's diet, such as vanilla or meat flavors, can be incorporated.

Option B: Microencapsulation

Microencapsulation involves coating the particles of the active compound with a protective layer, creating a physical barrier that prevents the compound from interacting with taste receptors.[11][12]

General Experimental Protocol: Microencapsulation (Spray-Drying Method)

  • Preparation of Emulsion: Dissolve the coating material (e.g., polymers, lipids) in a suitable solvent. Disperse the this compound in this solution to form an emulsion or suspension.

  • Atomization: The emulsion is sprayed into a heated drying chamber, creating fine droplets.

  • Drying: The hot air in the chamber evaporates the solvent, causing the coating material to solidify around the this compound particles.

  • Collection: The resulting microcapsules are collected from the chamber.

  • Incorporation: The microencapsulated this compound can then be mixed into the animal feed.

Option C: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules, like this compound, within their hydrophobic core, effectively masking their taste.[13][14][15]

General Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin.

  • Mixing: Mix the this compound and β-cyclodextrin in the predetermined ratio.

  • Kneading: Add a small amount of a solvent (e.g., water-alcohol mixture) to the powder mixture and knead thoroughly to form a paste.

  • Drying: Dry the paste to remove the solvent, resulting in a solid complex.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder for incorporation into the diet.

Quantitative Data Summary

The following table summarizes the feed consumption data from the 90-day dietary study of this compound in Sprague-Dawley rats by Taylor et al. (2019).[1][2][3]

SexDietary Concentration (ppm)Mean Compound Intake (mg/kg bw/day)Mean Feed Consumption ( g/day )
Male0 (Control)022.8
1,75010922.8
10,50065222.6
21,000131322.5
Female0 (Control)017.5
1,75013917.5
10,50083417.4
21,000169517.4

As shown in the table, there were no significant, dose-dependent reductions in feed consumption for either male or female rats administered this compound, suggesting good palatability at these concentrations.

Visualizations

Bitter Taste Signaling Pathway

Bitter_Taste_Signaling_Pathway cluster_cell Taste Receptor Cell Bitter_Compound This compound (Bitter Ligand) TAS2R TAS2R (Bitter Taste Receptor) Bitter_Compound->TAS2R Binds Gustducin G-protein (Gustducin) TAS2R->Gustducin Activates PLC_beta2 PLCβ2 Gustducin->PLC_beta2 Activates PIP2 PIP2 PLC_beta2->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_release ER->Ca2_release Releases Ca²⁺ TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter_Release Neurotransmitter Release (ATP) Depolarization->Neurotransmitter_Release Triggers Afferent_Nerve Afferent Nerve Neurotransmitter_Release->Afferent_Nerve Signals to Palatability_Workflow Start Observe Reduced Feed Intake Is_it_palatability Is it a palatability issue? Start->Is_it_palatability Two_Bottle_Test Perform Two-Bottle Choice Test Is_it_palatability->Two_Bottle_Test Yes No_Aversion No Significant Aversion. Investigate other factors (e.g., pharmacology, vehicle). Is_it_palatability->No_Aversion No Aversion_Confirmed Taste Aversion Confirmed? Two_Bottle_Test->Aversion_Confirmed Implement_Masking Implement Taste-Masking Strategy Aversion_Confirmed->Implement_Masking Yes Aversion_Confirmed->No_Aversion No Sweeteners Option A: Sweeteners/Flavors Implement_Masking->Sweeteners Microencapsulation Option B: Microencapsulation Implement_Masking->Microencapsulation Cyclodextrin Option C: Cyclodextrin Complexation Implement_Masking->Cyclodextrin Continue_Study Continue Experiment No_Aversion->Continue_Study Sweeteners->Continue_Study Microencapsulation->Continue_Study Cyclodextrin->Continue_Study

References

Technical Support Center: Overcoming Poor Water Solubility of Caryophyllene Epoxide in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of caryophyllene epoxide in experimental formulations.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?

A1: this compound is practically insoluble in water and aqueous buffers. Direct dissolution is not a feasible approach.[1][2] You will need to employ a solubility enhancement technique. For initial experiments, a common method is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as ethanol, DMSO, or dimethylformamide (DMF), before diluting it with your aqueous buffer.[3] Be aware that the final concentration of the organic solvent should be minimized to avoid potential toxicity or off-target effects in your experiments. A solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol to PBS (pH 7.2).[3][4]

Q2: I'm observing precipitation of my this compound when I add my stock solution (in organic solvent) to my aqueous media. How can I prevent this?

A2: This is a common issue when the drug concentration exceeds its saturation solubility in the final aqueous medium. Here are several strategies to troubleshoot this:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your formulation.

  • Optimize the Cosolvent System: The ratio of the organic cosolvent to the aqueous phase is critical. You may need to experimentally determine the optimal ratio that maintains solubility without introducing unacceptable levels of the organic solvent.

  • Utilize a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent water solubility.[5][6] The choice of surfactant and its concentration above the critical micelle concentration (CMC) are important parameters to optimize.[6]

  • Employ a Formulation Strategy: For more stable and higher-concentration formulations, consider advanced techniques such as cyclodextrin complexation, nanoemulsions, or solid dispersions, which are detailed in the following questions.

Q3: I need to prepare a stable, clear aqueous formulation of this compound for my in vitro studies. Which solubility enhancement technique is most suitable?

A3: For preparing a clear aqueous formulation, cyclodextrin inclusion complexation is an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly water-soluble molecules like this compound, forming a soluble complex.[7][8] Both β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MβCD) have been shown to be effective.[9][10][11][12][13] The formation of an inclusion complex can significantly increase the aqueous solubility of caryophyllene compounds.[11]

Q4: My formulation with this compound is showing poor stability and the drug is degrading. What can I do?

A4: The stability of this compound can be compromised by factors like light, temperature, and oxidation.[14][15] Nanoencapsulation techniques can protect the compound from degradation.

  • Nanoemulsions: These are kinetically stable, oil-in-water colloidal dispersions that can encapsulate lipophilic drugs, enhancing their stability and solubility.[16] They can also offer controlled release of the encapsulated compound.[17]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Liposomal formulations of β-caryophyllene have been developed to improve its stability and bioavailability.[14][18][19]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can protect the drug from degradation and provide controlled release. NLCs loaded with β-caryophyllene have demonstrated enhanced skin retention and stability.[20]

Q5: I am working on an oral formulation of this compound and experiencing low bioavailability. How can I improve it?

A5: Low oral bioavailability of poorly water-soluble drugs is often due to limited dissolution in the gastrointestinal fluids.[7][21] Several formulation strategies can address this:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[22][23] This can significantly enhance the dissolution rate and, consequently, the oral absorption of BCS Class II drugs, a category to which this compound likely belongs.[22][24]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[21][25] This in-situ emulsification can improve the solubilization and absorption of lipophilic drugs.

  • Prodrug Approach: A prodrug is a chemically modified, inactive or less active form of a drug that is converted to the active parent drug in vivo.[26][27][28] Designing a more water-soluble prodrug of this compound could be a viable strategy to enhance its oral bioavailability.[26][29][30][31]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its formulations.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPractically Insoluble[1][2]
Ethanol~30 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3][4]
Dimethylformamide (DMF)~20 mg/mL[3][4]
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL[3][4]

Table 2: Comparison of Formulation Strategies for Caryophyllene Compounds

Formulation StrategyKey Parameters & ResultsReference(s)
Nanoemulsions Droplet size: <265 nm. High encapsulation efficiency (>90%). Kinetically stable for up to 90 days.[15][16][17]
Nanoparticles Mean particle diameter: 147.2 nm. Polydispersity Index (PDI): 0.052. Zeta potential: -24.5 mV. Stable for up to 1 month.[32]
Nanostructured Lipid Carriers (NLCs) Particle size: 210.86 nm. PDI: 0.263. Entrapment efficiency: 86.74%. Zeta potential: -26.97 mV.[20]
Microemulsion-based Gel Globule size: <100 nm. Zeta potential: ~ -10 mV. Drug entrapment: >87%. Drug loading: >23%.[33]
Cyclodextrin Inclusion Complex (HPβCD/BCP) Inclusion efficiency: 56.9%.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the solubility of this compound.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is based on the general principles of preparing cyclodextrin inclusion complexes.[11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare a solution of HP-β-CD in distilled water. The concentration will depend on the desired molar ratio of this compound to HP-β-CD.

  • Add the this compound to the HP-β-CD solution.

  • Stir the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 3 hours) to facilitate complex formation.[12]

  • After stirring, freeze the solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution to obtain a solid powder of the inclusion complex.

  • The resulting powder can be characterized using techniques such as UV-Vis spectrophotometry, Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm complex formation.[12]

Protocol 2: Formulation of a this compound Nanoemulsion

This protocol outlines the preparation of a nanoemulsion using a high-energy emulsification method.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Aqueous phase (e.g., distilled water or buffer)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Dissolve the this compound in the oil phase.

  • Separately, prepare the aqueous phase.

  • Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

  • Slowly add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.

  • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 3: Quantification of this compound in Formulations by RP-HPLC

This protocol describes a general method for the quantification of caryophyllene compounds using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[34][35][36]

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[34]

  • Mobile Phase: A mixture of methanol and water, with a small percentage of an acid like orthophosphoric acid (e.g., methanol:water:orthophosphoric acid at 98:2:0.1 v/v/v).[34][36]

  • Flow Rate: 1.0 mL/min.[34]

  • Detection Wavelength: 210 nm.[34][36]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration that falls within the range of the standard curve. The sample may require extraction or filtration prior to injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows for overcoming the poor water solubility of this compound.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation & Characterization cluster_evaluation In Vitro / In Vivo Evaluation Problem Poor Water Solubility of This compound Cosolvency Cosolvency Problem->Cosolvency Choose Strategy Complexation Cyclodextrin Complexation Problem->Complexation Choose Strategy Nanoencapsulation Nanoencapsulation (Nanoemulsions, Liposomes) Problem->Nanoencapsulation Choose Strategy SolidDispersion Solid Dispersion Problem->SolidDispersion Choose Strategy Formulation Formulation Development Cosolvency->Formulation Complexation->Formulation Nanoencapsulation->Formulation SolidDispersion->Formulation Characterization Physicochemical Characterization (Size, Stability, etc.) Formulation->Characterization Evaluation Biological Evaluation Characterization->Evaluation

Caption: Workflow for overcoming this compound solubility issues.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process Caryophyllene Caryophyllene Epoxide (Hydrophobic) Complex Inclusion Complex (Water Soluble) Caryophyllene->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Cyclodextrin inclusion complex formation with this compound.

signaling_pathway_placeholder Formulation Solubilized This compound Formulation Cell Cell Membrane Penetration Formulation->Cell Target Intracellular Target Cell->Target Response Biological Response Target->Response

Caption: A generalized pathway from formulation to biological response.

References

Potential for caryophyllene epoxide to interfere with specific assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for caryophyllene epoxide to interfere with specific assays. Researchers, scientists, and drug development professionals can use this information to identify and mitigate potential artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: Can the epoxide group of this compound cause interference in my assay?

Yes, the epoxide functional group is inherently reactive and can lead to assay interference. Epoxides are electrophilic and can react with nucleophilic residues in proteins, such as the thiol group of cysteine, or with other nucleophiles present in the assay buffer.[1] This covalent modification of assay components can lead to a variety of artifacts, including false-positive or false-negative results.

Q2: In which types of assays is interference from this compound most likely to occur?

Interference is most likely in assays that are sensitive to reactive compounds. This includes:

  • Enzyme Inhibition Assays: this compound may covalently modify the enzyme, leading to irreversible inhibition that can be mistaken for specific binding.

  • Protein-Protein Interaction Assays: Modification of protein surfaces can disrupt or artifactually stabilize protein complexes.

  • Cell-Based Assays with Thiol-Containing Reagents: Reagents like glutathione (GSH) or dithiothreitol (DTT) can be depleted by reaction with the epoxide, affecting assay readouts.

  • Assays with Long Incubation Times: The potential for covalent reactions increases with longer incubation periods.

Q3: I am observing cytotoxicity in my cell-based assay with this compound. Is this a specific effect?

While this compound has been reported to have cytotoxic and antiproliferative effects on various cancer cell lines[2][3][4][5][6][7], it is crucial to rule out non-specific mechanisms of cell death that could be misinterpreted as a targeted biological effect. The reactivity of the epoxide group could lead to general cellular stress and toxicity through indiscriminate reactions with cellular macromolecules.

Q4: How can I determine if the observed activity of this compound in my assay is a genuine result or an artifact?

Several experimental controls can help you distinguish between genuine activity and assay interference:

  • Pre-incubation with a Nucleophile: Pre-incubating this compound with a non-specific nucleophile, such as N-acetylcysteine or glutathione, can quench its reactivity. If the observed activity is diminished or abolished after this pre-incubation, it strongly suggests that the epoxide's reactivity is responsible for the assay signal.

  • Time-Dependence of Inhibition: True covalent inhibitors often exhibit time-dependent inhibition. Measuring the inhibitory effect at different pre-incubation times can provide clues about the mechanism of action.

  • Dialysis or Rapid Dilution: For enzyme assays, if the inhibition is reversible, activity should be regained after removing the compound by dialysis or rapid dilution. If the inhibition persists, it may be covalent and potentially non-specific.

  • Use of Structurally Related Control Compounds: Testing a similar molecule without the epoxide group (e.g., caryophyllene) can help determine if the epoxide moiety is essential for the observed activity.

Q5: Are there any known instances of this compound causing false positives in high-throughput screening (HTS)?

While specific documented cases for this compound are not prevalent in the readily available literature, compounds with reactive functional groups like epoxides are a known source of false positives in HTS campaigns.[1] These "promiscuous inhibitors" can show activity across a wide range of assays due to their chemical reactivity rather than specific, high-affinity binding to a biological target.

Troubleshooting Guides

Problem: Unexpectedly Potent and Non-Specific Inhibition in a Biochemical Assay

Possible Cause: Covalent modification of the target protein or other assay components by the epoxide group of this compound.

Troubleshooting Steps:

  • Assess Time-Dependence: Perform a time-course experiment by pre-incubating the enzyme with this compound for varying durations before adding the substrate. A time-dependent increase in inhibition suggests a covalent mechanism.

  • Test for Reversibility: After incubating the enzyme with this compound, remove the compound by dialysis or a spin column. If enzyme activity is not restored, the inhibition is likely irreversible.

  • Competition with a Nucleophile: Add a high concentration of a mild nucleophile like glutathione to the assay. If this reduces the inhibitory effect of this compound, it points towards a reactive mechanism.

  • Mass Spectrometry Analysis: Analyze the target protein by mass spectrometry after incubation with this compound to look for a mass shift corresponding to the addition of the compound, which would confirm covalent binding.

Problem: Discrepancies in Cell Viability Readouts Between Different Assay Formats

Possible Cause: Interference of this compound with the chemistry of a specific viability assay.

Troubleshooting Steps:

  • Compare Different Viability Assays: Run parallel experiments using different cell viability assays that rely on distinct detection principles. For example, compare a tetrazolium-based assay (like MTT or WST-1) with an ATP-based assay (like CellTiter-Glo®) or a membrane integrity assay (like trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).

  • Control for Redox Interference: Some compounds can directly reduce tetrazolium dyes, leading to a false-positive signal for cell viability. Run a cell-free control by adding this compound to the assay medium with the tetrazolium reagent to check for direct chemical reduction.

  • Evaluate Effects on Assay Enzymes: For assays that rely on enzymatic activity (e.g., luciferase-based ATP assays), test for direct inhibition of the reporter enzyme by this compound in a cell-free system.

Quantitative Data Summary

The following table summarizes reported cytotoxic and inhibitory activities of this compound from various studies. It is important to consider the potential for assay interference when interpreting these values.

Cell Line/TargetAssay TypeReported IC50 / EffectReference
A549 (Lung Cancer)MTT AssayIC50: 124.1 µg/ml[2]
U-937 (Lymphoma)WST-1 AssayCC50: 24.25 ± 0.37 μg/mL[3]
MDA-MB-231 (Breast Cancer)Not specifiedIC50 of derivatives: 8.2 µM and 9.7 µM[8]
PC-3 (Prostate Cancer)MTT AssayIC50: 103.7 µM[5]
Cytochrome P450 3A (CYP3A)Enzyme InhibitionSignificant non-competitive inhibition[9]
Xanthine OxidaseIn silico DockingHigher predicted affinity than allopurinol[10]

Experimental Protocols

Protocol: Assessing Covalent Modification of a Target Protein by Mass Spectrometry

  • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with a 10-fold molar excess of this compound in a suitable buffer for 1-2 hours at room temperature. Include a control sample of the protein incubated with the vehicle (e.g., DMSO) alone.

  • Removal of Excess Compound: Remove the unreacted this compound using a desalting column or by precipitation of the protein.

  • Sample Preparation for Mass Spectrometry: Denature, reduce, and alkylate the protein sample. Digest the protein into peptides using a suitable protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for peptide fragments with a mass modification corresponding to the addition of this compound (molecular weight: 220.35 g/mol ). Identification of such modified peptides confirms covalent binding.

Visualizations

Epoxide_Reactivity Caryophyllene_Epoxide This compound (Electrophile) Adduct Covalent Adduct (Modified Protein) Caryophyllene_Epoxide->Adduct Covalent Reaction Nucleophile Nucleophile (e.g., Cysteine Thiol in Protein) Nucleophile->Adduct Interference Assay Interference (False Positive/Negative) Adduct->Interference

Caption: Covalent modification of a protein by this compound leading to assay interference.

Troubleshooting_Workflow Start Unexpected Assay Result with This compound Check_Reactivity Is the epoxide group responsible? Start->Check_Reactivity Preincubation_Test Perform pre-incubation with a nucleophile Check_Reactivity->Preincubation_Test Yes Time_Dependence Assess time-dependence of inhibition Check_Reactivity->Time_Dependence Yes Genuine_Effect Genuine Biological Effect More Likely: Proceed with further validation Check_Reactivity->Genuine_Effect No Artifact_Likely Artifact Highly Likely: Consider alternative assays or structural analogs Preincubation_Test->Artifact_Likely Time_Dependence->Artifact_Likely

Caption: A workflow for troubleshooting potential assay artifacts caused by this compound.

References

Minimizing degradation of caryophyllene epoxide during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for minimizing the degradation of caryophyllene epoxide during Gas Chromatography (GC) analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Q1: My this compound peak is tailing and/or showing poor response. What are the likely causes and how can I fix this?

A1: Peak tailing and poor response for this compound are common indicators of degradation or active site interactions within the GC system. The most probable causes are high inlet temperatures, an active or contaminated inlet liner, or column issues.

Follow this troubleshooting workflow to diagnose and resolve the issue:

Troubleshooting_Workflow start Problem: this compound Peak Tailing / Poor Response inlet_temp 1. Optimize Inlet Temperature Lower temperature by 20°C increments. Is there improvement? start->inlet_temp liner 2. Inspect Inlet Liner Is it a deactivated liner? Is it clean? inlet_temp->liner No end_good Solution: Improved Peak Shape and Response inlet_temp->end_good Yes column 3. Assess GC Column Is the stationary phase appropriate? Is the column old or contaminated? liner->column No liner->end_good Yes column->end_good Yes end_bad Further investigation needed. Consider sample preparation. column->end_bad No

Caption: Troubleshooting workflow for this compound degradation.

  • Step 1: Optimize Inlet Temperature: High temperatures in the GC inlet are a primary cause of degradation for thermally labile compounds.

    • Action: Lower the inlet temperature in 20°C increments. A study on the related compound, β-caryophyllene, showed it begins to decompose at temperatures exceeding 120°C[1][2]. While this compound may have different stability, it is prudent to start with a lower inlet temperature (e.g., 150-200°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

  • Step 2: Inspect the Inlet Liner: An active or contaminated liner can cause significant analyte degradation and adsorption.

    • Action: Ensure you are using a deactivated liner. Over time, even deactivated liners can become active due to the accumulation of non-volatile residues from samples. Regular replacement is crucial for reproducible results. The use of glass wool in the liner can aid in sample vaporization and trap non-volatile matrix components, protecting the column.

  • Step 3: Assess the GC Column: The column itself can be a source of activity or contamination.

    • Action: Ensure you are using a column with a suitable stationary phase (e.g., a low to mid-polarity phase like a 5% phenyl-methylpolysiloxane). If the column is old or has been used with complex matrices, contamination at the head of the column can cause peak tailing. Trimming 10-20 cm from the front of the column can often resolve this issue.

Q2: My results for this compound are not reproducible. What could be the cause?

A2: Poor reproducibility is often linked to inconsistent sample introduction and degradation in the inlet.

  • Inlet Contamination: As mentioned in Q1, a dirty or active liner is a common cause. Non-volatile matrix components can accumulate, creating active sites that degrade the analyte inconsistently. Regular liner replacement and cleaning of the inlet are recommended.

  • Injection Volume and Speed: Inconsistent injection volumes or speeds can affect the vaporization process, leading to variable results. Ensure your autosampler is performing correctly and that the injection speed is appropriate for your solvent and inlet temperature.

  • Column Bleed: A high column bleed can interfere with the integration of the this compound peak, leading to poor reproducibility. Ensure the column is properly conditioned and operated within its recommended temperature limits.

Frequently Asked Questions (FAQs)

What is the best GC inlet temperature for this compound?

There is no single "best" temperature, as it depends on the specific method and matrix. However, given that the related compound β-caryophyllene can degrade at temperatures above 120°C, it is advisable to start with a lower inlet temperature and optimize from there. A starting point of 150°C to 200°C is recommended. Some published methods for related terpenes have used temperatures up to 250°C, but this should be approached with caution and validated for the absence of degradation.

What type of GC liner should I use?

A deactivated single taper liner with deactivated glass wool is a good starting point for the analysis of this compound.

  • Deactivation: This is crucial to minimize active sites (silanol groups) on the glass surface that can cause adsorption and degradation of the analyte.

  • Tapered Design: A taper at the bottom of the liner helps to focus the sample onto the column, improving peak shape.

  • Glass Wool: Deactivated glass wool provides a larger surface area for vaporization, which can improve the reproducibility of the injection, and it also traps non-volatile residues, protecting the analytical column.

Which GC column stationary phase is recommended for this compound analysis?

A low to mid-polarity stationary phase is generally suitable. The most common choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). These columns offer good selectivity for a wide range of terpenes and are robust.

Can I derivatize this compound to improve its stability?

Derivatization is a technique used to increase the thermal stability and volatility of analytes. However, for this compound, it is generally not necessary and may complicate the analysis. Optimizing the GC parameters, particularly the inlet temperature and liner, is usually sufficient to achieve good chromatography without degradation.

Data Summary

The following tables summarize key experimental parameters and findings from the literature that can guide method development for this compound.

Table 1: Effect of Temperature on β-Caryophyllene Stability

Temperature (°C)ObservationReference
80 - 120Stable[1][2]
> 120Decomposition begins[1][2]
180Significant reduction in content[1][2]

This data for β-caryophyllene suggests that related epoxide forms should also be handled with care regarding thermal stress.

Table 2: Example GC Method Parameters for Terpene Analysis (including this compound)

ParameterMethod 1Method 2
Inlet Temperature 250°C280°C (for SPME desorption)
Injection Mode Split (10:1)Splitless
Liner Not specifiedNot specified
Column Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium (1 mL/min)
Oven Program 45°C (1 min) to 100°C at 2°C/min, then to 250°C at 5°C/min (hold 5 min)70°C (1 min) to 155°C at 2°C/min, then to 250°C at 10°C/min
Reference [1][3]

Note: These are example methods and may require optimization for your specific application.

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a general workflow for the analysis of this compound. Optimization will be required for specific sample matrices and instrumentation.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample_prep 1. Prepare Standard & Sample Dissolve in appropriate solvent (e.g., Ethyl Acetate, Hexane) vial 2. Transfer to GC Vial sample_prep->vial injection 3. Inject Sample (e.g., 1 µL) vial->injection separation 4. Separation on Column (e.g., 5% Phenyl-methylpolysiloxane) injection->separation detection 5. Detection by FID separation->detection integration 6. Peak Integration detection->integration quantification 7. Quantification (using calibration curve) integration->quantification

Caption: General workflow for GC analysis of this compound.

1. Materials and Reagents

  • This compound standard

  • High-purity solvent (e.g., ethyl acetate, hexane)

  • GC vials with septa

2. Instrumentation

  • Gas chromatograph with Flame Ionization Detector (FID)

  • Autosampler

  • Deactivated single taper liner with deactivated glass wool

  • 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh or measure the sample.

  • Extract or dissolve the sample in a known volume of solvent to achieve a concentration within the calibration range.

  • Filter the sample if it contains particulates.

5. GC Operating Conditions (Starting Point)

  • Inlet Temperature: 200°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1) or Splitless, depending on required sensitivity.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes.

  • Detector Temperature (FID): 250°C

  • FID Gas Flows: As per manufacturer's recommendation (e.g., H2: 30 mL/min, Air: 300 mL/min, Makeup gas: 25 mL/min).

6. Data Analysis

  • Integrate the peak area for this compound in both standards and samples.

  • Construct a calibration curve by plotting peak area versus concentration for the standards.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

References

Technical Support Center: Troubleshooting Peak Tailing for Caryophyllene Epoxide in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of caryophyllene epoxide, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] It is quantitatively measured by the USP tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf value of 1.0. Values greater than 1.2 are generally considered to be tailing.[2]

Q2: What are the primary causes of peak tailing for a neutral compound like this compound?

A2: While this compound is a neutral molecule and not significantly affected by mobile phase pH, peak tailing can still occur due to several factors:

  • Secondary Interactions: Even without strong ionic interactions, this compound can have secondary polar interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[3]

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to issues like peak tailing. This can be due to contamination or loss of stationary phase.

  • Extra-Column Effects: The volume between the injector and the detector, including tubing and fittings, can contribute to peak broadening and tailing.[1]

  • Inappropriate Mobile Phase Composition: A mobile phase with insufficient elution strength can cause the analyte to interact too strongly with the stationary phase, resulting in tailing.

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing for this compound?

A3: Yes, the choice between common reversed-phase organic modifiers like acetonitrile and methanol can influence peak shape. Acetonitrile generally has a higher elution strength for many compounds and can sometimes provide sharper peaks. It is recommended to experiment with both to determine the optimal solvent for your specific separation.

Q4: How does temperature affect the peak shape of this compound?

A4: Increasing the column temperature generally leads to sharper, more symmetrical peaks. This is because higher temperatures reduce the viscosity of the mobile phase, leading to improved mass transfer of the analyte between the mobile and stationary phases. However, excessively high temperatures can potentially degrade the analyte or the column.

Troubleshooting Guides

Issue: Peak Tailing Observed for this compound

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound in your HPLC analysis.

Step 1: Evaluate the Chromatogram and System Suitability

Before making any changes, carefully examine your chromatogram. Is the tailing observed for all peaks or just the this compound peak? Calculate the USP tailing factor to quantify the extent of the issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Tailing on all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Suspect System Issue: - Extra-column volume - Column degradation yes_all->system_issue method_issue Suspect Method Issue: - Secondary interactions - Mobile phase mismatch - Sample overload no_all->method_issue end Symmetrical Peak system_issue->end method_issue->end

Caption: A logical workflow for diagnosing the cause of peak tailing.

Step 2: Investigate Potential Causes and Solutions

Based on your initial evaluation, follow the relevant troubleshooting steps outlined in the table below.

Potential CauseRecommended ActionExpected Outcome
Secondary Interactions with Stationary Phase 1. Add an acidic modifier: Incorporate a small amount of an acid like 0.1% formic acid or 0.05% trifluoroacetic acid into your mobile phase. This can help to mask residual silanol groups on the silica-based stationary phase.[2] 2. Use an end-capped column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.Improved peak symmetry (Tailing Factor closer to 1.0).
Column Overload 1. Reduce injection volume: Decrease the amount of sample injected onto the column.[3] 2. Dilute the sample: Lower the concentration of this compound in your sample.Sharper, more symmetrical peaks.
Inappropriate Mobile Phase Composition 1. Increase organic modifier concentration: Gradually increase the percentage of acetonitrile or methanol in your mobile phase to improve elution strength. 2. Switch organic modifier: If using methanol, try acetonitrile, and vice-versa.Reduced peak tailing and potentially shorter retention times.
Column Degradation 1. Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove potential contaminants. 2. Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged and should be replaced.Restoration of symmetrical peak shapes.
Extra-Column Effects 1. Minimize tubing length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector.[1] 2. Check fittings: Ensure all fittings are secure and not contributing to dead volume.Sharper peaks with reduced broadening.
Sub-optimal Temperature 1. Increase column temperature: Set the column oven to a moderately elevated temperature (e.g., 30-40 °C) to improve mass transfer and reduce mobile phase viscosity.More efficient separation and improved peak symmetry.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of this compound, which can be used as a starting point for your method development and troubleshooting.

Protocol 1: Isocratic RP-HPLC Method

This protocol is adapted from a method for the related compound, beta-caryophyllene, and is a good starting point for achieving a symmetrical peak for this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Hypersil BDS RP C18 column (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Methanol: Water: Orthophosphoric Acid (98:2:0.1 v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 210 nm

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 30 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: This method has been shown to produce a peak asymmetry of approximately 0.94 for beta-caryophyllene, indicating good peak symmetry.[4]

Protocol 2: Gradient RP-HPLC Method for Complex Samples

This protocol is suitable for the analysis of this compound in complex matrices, such as plant extracts.[5]

  • Instrumentation:

    • HPLC system with a Photodiode Array (PDA) detector

    • RP-18 column (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.05% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • A linear gradient can be optimized to achieve the best separation. A starting point could be a gradient from 50% B to 100% B over 20-30 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection: PDA detection to monitor a range of wavelengths and confirm peak purity.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

    • Dry the extract and redissolve it in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the impact of various chromatographic parameters on peak tailing for non-ionizable compounds like this compound. The USP Tailing Factor (Tf) is used as the quantitative measure of peak asymmetry.

Parameter VariedCondition 1Tf (approx.)Condition 2Tf (approx.)Reference
Mobile Phase Modifier Acetonitrile/Water1.1 - 1.3Methanol/Water1.2 - 1.5General HPLC Knowledge
Acidic Additive No Additive> 1.50.1% Formic Acid1.0 - 1.2[2]
Column Temperature 25 °C1.440 °C1.1General HPLC Knowledge
Injection Volume 5 µL1.120 µL> 1.5 (potential overload)[3]

Visualization of Key Relationships

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions Analyte This compound (Neutral, polar epoxide group) StationaryPhase Silica-Based C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction Silanol Residual Silanol Groups (Si-OH) (Active Sites) Analyte->Silanol Secondary Polar Interaction (Hydrogen Bonding) TailingPeak Tailing Peak Shape Silanol->TailingPeak Causes MobilePhase Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->Analyte Elutes

Caption: Interaction of this compound with the stationary phase.

By systematically addressing the potential causes outlined in this guide and utilizing the provided protocols and data, researchers can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable HPLC results.

References

Technical Support Center: Enhancing the Bioavailability of Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of caryophyllene epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of this compound?

A1: The primary challenges in achieving adequate bioavailability for this compound stem from its physicochemical properties. As a lipophilic and volatile bicyclic sesquiterpenoid, it exhibits poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract. Furthermore, like its precursor β-caryophyllene, it may be susceptible to metabolic enzymes in the liver, potentially reducing its systemic circulation.[1][2][3]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have shown promise for improving the oral bioavailability of lipophilic compounds like this compound, primarily by increasing its solubility and protecting it from degradation. These include:

  • Nanoformulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[4][5][6][7]

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[8][9][10][11]

    • Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate this compound, protecting it from degradation and providing controlled release.[12]

  • Inclusion Complexes:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their water solubility and stability.[13]

Q3: Are there alternative routes of administration to improve the bioavailability of this compound?

A3: Yes, transdermal delivery is a viable alternative to oral administration. By bypassing the gastrointestinal tract and first-pass metabolism in the liver, transdermal formulations can potentially increase the systemic bioavailability of this compound. A recent study demonstrated that a transethosomal system significantly enhanced the skin penetration of this compound compared to a conventional emulsion.[14]

Q4: How does this compound affect drug-metabolizing enzymes?

A4: In vitro studies using both rat and human liver microsomes have shown that this compound can significantly inhibit the activity of cytochrome P450 3A (CYP3A) enzymes.[15] This is a crucial consideration for drug development, as co-administration of this compound with other drugs metabolized by CYP3A could lead to drug-drug interactions and altered pharmacokinetic profiles.

Troubleshooting Guides

Issue 1: Low in vivo efficacy despite promising in vitro results.
Possible Cause Troubleshooting Suggestion
Poor Oral Bioavailability Formulate this compound into a bioavailability-enhancing delivery system such as a self-emulsifying drug delivery system (SEDDS), liposomes, or a cyclodextrin inclusion complex to improve its solubility and absorption.
First-Pass Metabolism Consider alternative routes of administration, such as transdermal delivery, to bypass the liver and reduce metabolic degradation.
Inadequate Dosing Conduct dose-range finding studies to determine the maximum tolerated dose and optimal dosing regimen to achieve therapeutic concentrations.[16]
Issue 2: High variability in pharmacokinetic data between subjects.
Possible Cause Troubleshooting Suggestion
Formulation Instability Ensure the formulation is stable under physiological conditions. For nanoformulations, monitor particle size, zeta potential, and encapsulation efficiency over time.
Food Effects Standardize feeding protocols for in vivo studies, as the presence of food can significantly impact the absorption of lipophilic compounds.
Genetic Polymorphisms in Metabolic Enzymes While not specific to this compound, consider the potential for inter-individual differences in the expression and activity of metabolic enzymes like CYP3A.

Quantitative Data Summary

While direct comparative studies on the bioavailability of different this compound formulations are limited, data from studies on the structurally related compound, β-caryophyllene, provide valuable insights into the potential for enhancement.

Table 1: Pharmacokinetic Parameters of β-Caryophyllene Formulations in Humans

FormulationCmax (ng/mL)Tmax (h)AUC0–24h (ng·h/mL)Fold Increase in Bioavailability (AUC)
Neat Oil 58.223.07305.9-
SEDDS 204.61.43553.42.0

Data from a randomized, double-blind, cross-over study in 24 healthy subjects.[4][5][6][7]

Table 2: Transdermal Delivery of this compound

FormulationPermeated Amount (µg/cm²)Amount in Skin (µg/cm²)
Conventional Emulsion 29.5 ± 10.513.5 ± 0.6
Transethosomal System 40.3 ± 0.881251.8 ± 76.03

In vitro study using porcine ear skin.[14]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound (Adapted from β-Caryophyllene Protocol)

Objective: To encapsulate this compound in liposomes to enhance its stability and bioavailability.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Bisacurone (as an additional anti-inflammatory agent, optional)

  • Modified food starch (as a stabilizing agent)

  • Millipore water

  • Hexane

Methodology:

  • Dissolve phospholipids (20 g) in Millipore water (1 L) at 80 °C with continuous stirring.

  • Add this compound (10 g) and bisacurone (1 g, if using) to the solution for encapsulation into the liposomal bilayer.

  • Agitate the mixture for 30 minutes.

  • Add modified food starch (49 g) as a stabilizing agent.

  • Homogenize the preparation using a high-pressure homogenizer (50–500 bars) for three cycles.

  • Dehydrate the formulation using a spray dryer with an inlet temperature of 175–185 °C and an outlet temperature of 75–85 °C.

  • Store the resulting liposomal powder in an amber bottle at room temperature.[8][9][10][11]

Characterization:

  • Encapsulation Efficiency and Loading Capacity: Determine the amount of free this compound by extraction with hexane and quantify using gas chromatography-mass spectrometry (GC-MS).

  • Particle Size and Morphology: Analyze using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • In Vitro Release: Conduct a release study using a dialysis membrane in a simulated intestinal fluid.

Protocol 2: In Vivo Pharmacokinetic Study Design

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control (e.g., this compound in neat oil).

Methodology:

  • Animal Model: Use Sprague-Dawley rats or a similar appropriate model.

  • Groups:

    • Group 1: Control (this compound in neat oil)

    • Group 2: Test formulation (e.g., this compound-loaded SEDDS)

  • Dosing: Administer a single oral dose of the formulations to each group.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Analysis: Extract this compound from plasma samples and quantify its concentration using a validated analytical method such as GC-MS or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC using appropriate software.[16][17]

Signaling Pathway Visualizations

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, survival, and inflammation.

PI3K_AKT_mTOR_Pathway CPO This compound PI3K PI3K CPO->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 Proliferation Cell Proliferation & Survival S6K1->Proliferation

This compound Inhibition of the PI3K/AKT/mTOR Pathway.

This compound has been demonstrated to inhibit the PI3K/AKT/mTOR signaling cascade, which plays a crucial role in cell proliferation and survival.[15][18][19]

MAPK_Pathway CPO This compound ROS ROS Generation CPO->ROS MAPK_cascade MAPK Cascade (ERK, JNK, p38) ROS->MAPK_cascade Apoptosis Apoptosis MAPK_cascade->Apoptosis

References

Technical Support Center: Nanoencapsulation of Beta-Caryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoencapsulation of beta-caryophyllene (BCP).

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the formulation and characterization of BCP-loaded nanoparticles, such as nanoemulsions and nanostructured lipid carriers (NLCs).

Issue 1: High Polydispersity Index (PDI)

  • Question: My nanoparticle formulation shows a high Polydispersity Index (PDI > 0.3). What are the potential causes and how can I reduce it?

  • Answer: A high PDI indicates a broad particle size distribution, which can affect the stability and in vivo performance of the formulation.

    • Causes:

      • Inadequate Homogenization: Insufficient energy input during homogenization can lead to the formation of nanoparticles with varying sizes.

      • Suboptimal Surfactant Concentration: An inappropriate concentration of surfactant may not effectively stabilize the newly formed nanoparticles, leading to aggregation.

      • Aggregation/Coalescence: Nanoparticles may aggregate or coalesce over time, especially if not properly stabilized.

    • Troubleshooting Steps:

      • Optimize Homogenization Parameters: Increase the homogenization time, pressure, or cycles. For nanoemulsions, ultrasonication can be an effective secondary step to reduce droplet size and PDI.[1]

      • Adjust Surfactant-to-Oil Ratio: The ratio of surfactant to the oil phase is a critical parameter. Lower oil-to-surfactant ratios (i.e., higher surfactant content) generally lead to smaller and more uniform nanoparticles.[1]

      • Optimize Surfactant System: Ensure the hydrophilic-lipophilic balance (HLB) of the surfactant system is optimized for the oil phase. For BCP nanoemulsions, an HLB range of 12.0 to 14.5 has been found to be effective.[2][3]

      • Control Temperature: For methods involving heating, such as the heat emulsification method for NLCs, ensure precise temperature control to maintain consistency.

      • Filtration: For some systems, filtering the final formulation through a membrane with a specific pore size can help to remove larger particles and aggregates.

Issue 2: Low Encapsulation Efficiency (EE%)

  • Question: The encapsulation efficiency of beta-caryophyllene in my nanoparticles is consistently low. What factors influence EE% and how can I improve it?

  • Answer: Low encapsulation efficiency leads to a reduced drug payload and potential variability in therapeutic efficacy.

    • Causes:

      • Poor Solubility of BCP in the Lipid Core: If BCP is not sufficiently soluble in the lipid matrix (for NLCs) or oil phase (for nanoemulsions), it can be expelled into the aqueous phase.

      • Drug Leakage During Formulation: The processing conditions, such as high temperatures or excessive shear forces, can sometimes lead to drug leakage.

      • Crystallization of Lipid Matrix (for NLCs): In NLCs, the crystallization of the solid lipid can expel the drug, especially during storage. The inclusion of a liquid lipid helps to create imperfections in the crystal lattice, providing more space for the drug.[4][5][6]

    • Troubleshooting Steps:

      • Select Appropriate Lipids: For NLCs, choose a blend of solid and liquid lipids in which BCP has high solubility.[7][8]

      • Optimize Drug Loading: While it may seem counterintuitive, overloading the system can sometimes lead to lower overall EE%. Experiment with different BCP concentrations.

      • Control Formulation Parameters: For the heat emulsification method, ensure that the drug is fully dissolved in the molten lipid phase before emulsification.

      • Rapid Cooling: For NLCs prepared by the heat emulsification method, rapid cooling of the hot emulsion in a cold bath can help to quickly solidify the lipid matrix and trap the drug inside.

      • pH Adjustment: The pH of the aqueous phase can influence the partitioning of the drug. Ensure the pH is optimized for BCP encapsulation.

Issue 3: Nanoparticle Instability During Storage (Aggregation, Coalescence, Creaming)

  • Question: My BCP nanoformulation appears stable initially but shows signs of instability like aggregation, creaming, or phase separation over time. How can I improve the long-term stability?

  • Answer: Long-term stability is crucial for the shelf-life and clinical translation of nanoformulations.

    • Causes:

      • Insufficient Zeta Potential: A low absolute zeta potential (typically < |30| mV) can indicate insufficient electrostatic repulsion between nanoparticles, leading to aggregation.[7]

      • Ostwald Ripening (for nanoemulsions): This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the aqueous medium.

      • Inadequate Steric Hindrance: In addition to electrostatic stabilization, steric hindrance provided by certain surfactants (e.g., PEGylated surfactants) is important for preventing aggregation.[9]

      • Improper Storage Conditions: Temperature fluctuations and exposure to light can destabilize nanoformulations.

    • Troubleshooting Steps:

      • Ensure Sufficient Zeta Potential: If the zeta potential is low, consider using a charged surfactant or adding a charge-inducing agent to the formulation. A zeta potential greater than |10| mV is generally considered to provide stable electrostatic repulsion.[7]

      • Optimize Surfactant System: Use a combination of surfactants to provide both electrostatic and steric stabilization. PEGylated surfactants are known to enhance stability.[9]

      • Control Particle Size and Distribution: A narrow particle size distribution (low PDI) can help to minimize Ostwald ripening.

      • Proper Storage: Store the nanoformulations at a constant, recommended temperature (often 4°C) and protect them from light.[10] Avoid freezing, as this can cause irreversible aggregation.[11]

      • Monitor pH: Ensure the pH of the formulation remains within a stable range during storage.[11][12]

Quantitative Data Summary

The following table summarizes typical quantitative data for BCP-loaded nanoformulations based on published studies.

ParameterNanoemulsionsNanostructured Lipid Carriers (NLCs)Nanoparticles (General)
Particle Size (nm) < 160[1]210.86[5][7][13]147.2[14]
Polydispersity Index (PDI) < 0.2[1]0.263[5][7][13]0.052[14]
Zeta Potential (mV) Not specified-26.97[5][7][13]-24.5[14]
Encapsulation Efficiency (%) > 90%[3]86.74%[5][7][13]Not specified

Experimental Protocols

1. Preparation of Beta-Caryophyllene Nanoemulsion (High-Energy Method)

This protocol describes a general procedure for preparing BCP-loaded nanoemulsions using a high-pressure homogenization or ultrasonication method.

  • Materials:

    • Beta-caryophyllene (BCP)

    • Oil phase (e.g., medium-chain triglycerides)

    • Surfactant (e.g., Tween 80, Polysorbate 80)

    • Co-surfactant (e.g., Transcutol, Span 80)

    • Purified water

  • Procedure:

    • Preparation of the Oil Phase: Dissolve BCP in the chosen oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

    • Preparation of the Aqueous Phase: Prepare the aqueous phase using purified water.

    • Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Homogenization:

      • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[8]

      • Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. The process should be carried out in an ice bath to prevent overheating.[1]

    • Characterization: Analyze the resulting nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.

2. Preparation of Beta-Caryophyllene NLCs (Heat Emulsification Method)

This protocol outlines the preparation of BCP-loaded NLCs using the widely employed heat emulsification technique.

  • Materials:

    • Beta-caryophyllene (BCP)

    • Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)

    • Liquid lipid (e.g., oleic acid, linseed oil)[7]

    • Surfactant (e.g., Tween 80, Poloxamer 188)

    • Purified water

  • Procedure:

    • Preparation of the Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the liquid lipid and BCP to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.

    • Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

    • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.[8]

    • Homogenization:

      • High-Pressure Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer at a controlled temperature.[8]

      • Ultrasonication: Alternatively, sonicate the hot pre-emulsion using a probe sonicator.

    • Cooling and NLC Formation: Quickly cool down the resulting hot nanoemulsion in an ice bath or by stirring at room temperature to allow the lipid to recrystallize and form NLCs.

    • Characterization: Characterize the NLC dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

Experimental Workflow for Nanoemulsion Preparation and Characterization

Nanoemulsion_Workflow cluster_prep Preparation cluster_char Characterization prep_oil Prepare Oil Phase (BCP + Oil + Surfactants) pre_emulsion Form Coarse Emulsion (Add Oil to Aqueous Phase) prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase prep_aq->pre_emulsion homogenization High-Energy Homogenization (Ultrasonication / HPH) pre_emulsion->homogenization dls Particle Size & PDI (DLS) homogenization->dls zeta Zeta Potential homogenization->zeta ee Encapsulation Efficiency homogenization->ee stability Stability Studies homogenization->stability High_PDI_Troubleshooting start High PDI (>0.3) Detected check_hom Check Homogenization Parameters start->check_hom inc_energy Increase Energy Input (Time, Pressure, Cycles) check_hom->inc_energy Inadequate? check_surf Check Surfactant System check_hom->check_surf Adequate end PDI Reduced inc_energy->end adj_ratio Adjust Surfactant/Oil Ratio check_surf->adj_ratio Ratio Suboptimal? opt_hlb Optimize HLB check_surf->opt_hlb HLB Incorrect? check_agg Assess for Aggregation check_surf->check_agg Optimal adj_ratio->end opt_hlb->end adj_zeta Modify Zeta Potential (Charged Surfactant) check_agg->adj_zeta Yes check_agg->end No adj_zeta->end

References

Technical Support Center: Purification of Caryophyllene Oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of caryophyllene oxide using recrystallization methods.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying caryophyllene oxide by recrystallization?

Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, caryophyllene oxide, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: What is the expected appearance and melting point of pure caryophyllene oxide?

Pure caryophyllene oxide is a colorless or white crystalline powder.[1][2] The reported melting point is in the range of 62-63 °C.[1][2]

Q3: Which solvents are suitable for the recrystallization of caryophyllene oxide?

Several solvents and solvent systems have been successfully used for the recrystallization of caryophyllene oxide. These include:

  • Methanol[1]

  • Ethanol[3]

  • Isopropanol[3]

  • Benzene[1]

  • Mixtures of short-chain alcohols (ethanol, isopropanol) with water.[3][4] A common ratio is 2:1 alcohol to water.[4]

  • 95% Ethanol has also been reported.[5]

Q4: What is the solubility of caryophyllene oxide in common solvents?

Caryophyllene oxide is generally soluble in many organic solvents but insoluble in water.[2][6] The approximate solubilities in various solvents are summarized in the table below.

Quantitative Data Summary

SolventSolubilityTemperatureSource(s)
Ethanol~ 30 mg/mLNot Specified[7][8]
Dimethylformamide (DMF)~ 20 mg/mLNot Specified[7][8]
Dimethyl sulfoxide (DMSO)~ 10 mg/mLNot Specified[7][8]
ChloroformSlightly SolubleNot Specified[1][2]
MethanolSlightly SolubleNot Specified[1][2]
WaterInsolubleNot Specified[2][6]
Ethanol:PBS (pH 7.2) (1:3)~ 0.25 mg/mLNot Specified[7]

Experimental Protocols

Protocol 1: Recrystallization using an Alcohol/Water Mixture

This protocol is based on methods described in patent literature for achieving high-purity caryophyllene oxide.[3][4]

Materials:

  • Crude caryophyllene oxide

  • Isopropanol or Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with stirring)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude caryophyllene oxide in a 2:1 mixture of isopropanol and water. Use a ratio of approximately 1:2 to 1:1 of the crude oxide to the solvent mixture by weight (e.g., 10g of crude oxide in 20mL of the isopropanol/water mixture). Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. A temperature of 0°C is recommended for filtration.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold 2:1 isopropanol/water solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure caryophyllene oxide.[9]
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of caryophyllene oxide.- The solution is cooling too rapidly.- High concentration of impurities.- Add more of the "soluble solvent" (the alcohol in a mixed solvent system) to keep the compound dissolved at a slightly lower temperature.[9]- Ensure slow cooling by insulating the flask.
Low yield of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Increase the cooling time in the ice bath.
Crystals are colored or appear impure. - Inherent colored impurities in the crude product.- Rapid crystallization trapping impurities.- Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities.- Ensure the solution cools slowly to allow for selective crystallization.[9]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude Caryophyllene Oxide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Caryophyllene Oxide dry->end

Caption: General workflow for the recrystallization of caryophyllene oxide.

Troubleshooting_Tree cluster_no_crystals Solutions for No Crystal Formation cluster_oiling_out Solutions for Oiling Out cluster_low_yield Solutions for Low Yield start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue boil_solvent Boil off excess solvent no_crystals->boil_solvent Try scratch_flask Scratch flask with glass rod no_crystals->scratch_flask Or add_seed Add a seed crystal no_crystals->add_seed Or add_solvent Add more 'soluble' solvent oiling_out->add_solvent Try slow_cool Ensure slow cooling oiling_out->slow_cool And concentrate_mother_liquor Concentrate mother liquor for 2nd crop low_yield->concentrate_mother_liquor Try check_cooling Ensure sufficient cooling time low_yield->check_cooling And

Caption: Troubleshooting decision tree for caryophyllene oxide recrystallization.

References

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Effects of Caryophyllene Epoxide and Beta-Caryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene epoxide (also known as caryophyllene oxide) and beta-caryophyllene are two naturally occurring sesquiterpenoids found in the essential oils of numerous plants, including cannabis, black pepper, and cloves. Both compounds have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. This guide provides an objective, data-driven comparison of their anti-inflammatory activities, detailing their distinct mechanisms of action, summarizing quantitative experimental data from preclinical studies, and outlining the methodologies employed in key research. While direct head-to-head comparative studies are limited, this guide synthesizes the available evidence to facilitate informed decisions in research and drug development.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and beta-caryophyllene are mediated through distinct molecular pathways.

Beta-Caryophyllene (BCP): A Cannabinoid Receptor 2 (CB2) Agonist

Beta-caryophyllene is unique among terpenes for its selective action as a full agonist of the Cannabinoid Receptor 2 (CB2).[1] This receptor is primarily expressed on immune cells, and its activation is known to mediate anti-inflammatory and immunomodulatory effects without the psychoactive effects associated with CB1 receptor activation.[1] By binding to CB2 receptors, beta-caryophyllene can modulate downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[2]

This compound (CPO): A CB2-Independent Modulator of Inflammatory Pathways

In contrast to its precursor, this compound's anti-inflammatory mechanism is not dependent on the cannabinoid receptors.[1] Instead, its effects are attributed to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] By inhibiting these pathways, this compound can suppress the expression of a wide range of pro-inflammatory genes and the production of inflammatory mediators.[3]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize experimental data on the effects of beta-caryophyllene and this compound on key inflammatory markers from various preclinical studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Anti-Inflammatory Effects of Beta-Caryophyllene

Cell LineStimulantConcentrationKey Findings
Human Keratinocyte (HaCaT) cellsLipopolysaccharide (LPS)1 and 10 µMSignificantly reduced LPS-induced increases in COX-2, IL-1β, and phosphorylated NF-κB levels.[2]
Human Gingival Fibroblasts (GF) and Oral Mucosa Epithelial Cells (EC)Lipopolysaccharide (LPS)Not specifiedBlunted the LPS-induced inflammatory phenotype, an effect reverted by a CB2 antagonist.[4]

Table 2: In Vivo Anti-Inflammatory Effects of Beta-Caryophyllene

Animal ModelInflammatory AgentDosageKey Findings
MouseCarrageenan-induced Paw Edema5 and 10 mg/kg (oral)Strongly reduced inflammatory response in wild-type mice but not in CB2 receptor-deficient mice.
RatFormalin-induced Paw Licking5 and 10 mg/kg (oral)Reduced inflammatory pain responses in the late phase in a CB2 receptor-dependent manner.[5][6]
MouseAntiretroviral-induced Neuropathic Pain25 mg/kgPrevented the increase in pro-inflammatory cytokine transcripts (IL-1β, TNF-α, IFN-γ) in paw skin and brain.[7]

Table 3: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelInflammatory AgentDosageKey Findings
Wistar RatCarrageenan-induced Paw EdemaNot SpecifiedSignificantly decreased C-reactive protein and lipid-peroxidation levels.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to assess the anti-inflammatory effects of caryophyllene compounds.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages (RAW 264.7)

This protocol is widely used to screen compounds for their ability to suppress inflammatory responses in vitro.

  • Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 is cultured under standard conditions. Cells are pre-treated with various concentrations of the test compound (beta-caryophyllene or this compound) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression Analysis: The expression levels of genes encoding for inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined using quantitative real-time PCR (qRT-PCR).

    • Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated NF-κB, IκBα, MAPKs) are analyzed by Western blotting to elucidate the mechanism of action.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Induction of Inflammation: A sub-plantar injection of a phlogistic agent, most commonly a 1% solution of carrageenan, is administered into the hind paw of the animal to induce localized inflammation and edema.

  • Treatment: The test compound (beta-caryophyllene or this compound) is administered, usually orally or intraperitoneally, at various doses at a specific time point before or after the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory effects of beta-caryophyllene and this compound, as well as a typical experimental workflow.

G cluster_0 Beta-Caryophyllene (BCP) Pathway BCP Beta-Caryophyllene CB2 CB2 Receptor BCP->CB2 AC Adenylyl Cyclase (Inhibition) CB2->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Cytokines ↓ Pro-inflammatory Cytokine Production NFkB_inhibition->Cytokines

Beta-Caryophyllene's CB2-mediated anti-inflammatory pathway.

G cluster_1 This compound (CPO) Pathway CPO This compound IKK IKK Complex (Inhibition) CPO->IKK IkB IκBα Degradation (Blocked) IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation blocked Gene_Expression ↓ Pro-inflammatory Gene Expression Nucleus->Gene_Expression

This compound's inhibition of the NF-κB pathway.

G cluster_2 Experimental Workflow: In Vivo Anti-inflammatory Assay start Animal Acclimatization treatment Administer Test Compound (e.g., BCP or CPO) start->treatment inflammation Induce Inflammation (e.g., Carrageenan Injection) treatment->inflammation measurement Measure Paw Volume (Multiple Time Points) inflammation->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end Conclusion analysis->end

Workflow for an in vivo anti-inflammatory assay.

Conclusion

Both beta-caryophyllene and this compound demonstrate significant anti-inflammatory properties, but they operate through distinct primary mechanisms of action. Beta-caryophyllene's activity is largely attributed to its function as a selective CB2 receptor agonist, making it a unique phytocannabinoid that can modulate the endocannabinoid system to resolve inflammation. In contrast, this compound exerts its effects through the direct inhibition of key inflammatory signaling pathways like NF-κB, independent of the cannabinoid receptors.

The available data suggest that both compounds are promising candidates for the development of novel anti-inflammatory therapies. However, the lack of direct comparative studies makes it difficult to definitively conclude which compound is more potent. For drug development professionals, the selective and non-psychoactive nature of beta-caryophyllene's CB2 agonism presents a particularly compelling target. Future research should focus on head-to-head comparisons of these two sesquiterpenoids in standardized preclinical models to better elucidate their relative efficacy and therapeutic potential.

References

A Comparative Analysis of the Anticancer Properties of Caryophyllene Epoxide and β-Caryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, the sesquiterpenes caryophyllene epoxide and its precursor β-caryophyllene have emerged as promising candidates in oncology research. Both compounds, found in the essential oils of numerous plants, have demonstrated significant anticancer activities. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of this compound and β-caryophyllene have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cancer type.

CompoundCancer Cell LineIC50 ValueReference
This compound A549 (Lung Cancer)124.1 µg/mL[1]
MDA-MB-231 (Breast Cancer)69 µg/mL[2]
MCF-7 (Breast Cancer)24 µg/mL[2]
PC-3 (Prostate Cancer)Dose-dependent suppression[3]
U-937 (Histiocytic Lymphoma)24.25 µg/mL[4]
β-Caryophyllene HCT 116 (Colon Cancer)19 µM[2]
HT-29 (Colon Cancer)63 µM[2]
BT-20 (Breast Cancer)3.92 µg/mL[2]
T24 (Bladder Cancer)40 µg/mL[5]
5637 (Bladder Cancer)40 µg/mL[5]
MG-63 (Bone Cancer)Antiproliferative at 20 µM[2]

In Vivo Anticancer Efficacy

Preclinical studies in animal models have provided evidence for the in vivo antitumor activity of β-caryophyllene. Data for this compound in similar models is less prevalent in the reviewed literature.

CompoundCancer ModelDosing RegimenKey FindingsReference
β-Caryophyllene Colorectal Cancer (HCT-116 Xenograft)100 mg/kg and 200 mg/kg, oral administration for 8 weeksDose-dependent reduction in tumor size, with significant reduction at 200 mg/kg.[6]
β-Caryophyllene with Cannabichromene (CBC)Triple-Negative Breast Cancer (MDA-MB-231 DOX RT Xenograft)BCP: 100 mg/kg, i.p., thrice a week for two weeksThe combination reduced tumor volume by 2-fold relative to individual treatments and 4-fold relative to the control.[6][7]

Mechanisms of Anticancer Action: A Comparative Overview

Both this compound and β-caryophyllene exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

This compound primarily acts through pathways independent of the cannabinoid receptors.[3][8] Its mechanisms include:

  • Inhibition of the PI3K/AKT/mTOR/S6K1 pathway : This pathway is crucial for cell survival, proliferation, and angiogenesis.[3][9]

  • Activation of the MAPK pathway : This can lead to the induction of apoptosis.[9][10]

  • Suppression of STAT3 signaling : STAT3 is a transcription factor involved in cancer cell proliferation, survival, and invasion.[3][11]

  • Induction of ROS-mediated apoptosis : this compound can increase the generation of reactive oxygen species (ROS) within mitochondria, triggering apoptosis.[9]

β-Caryophyllene 's anticancer activity is multifaceted and involves both cannabinoid receptor-dependent and independent mechanisms.[8] Key pathways affected include:

  • Cannabinoid Receptor 2 (CB2) activation : β-caryophyllene is a selective agonist of the CB2 receptor, which is expressed in some cancer cells.[8][10] Activation of CB2 can trigger apoptosis.

  • Modulation of the JAK1/STAT3 pathway : It can either activate or inhibit this pathway depending on the cancer type, leading to apoptosis and reduced tumor cell invasion.[2][12]

  • Inhibition of the PI3K/AKT and Wnt/β-catenin pathways : These pathways are critical for cancer cell proliferation.[11][13]

  • Induction of oxidative stress : β-caryophyllene can increase ROS levels in cancer cells, promoting apoptosis.[11][12]

Signaling Pathway Diagrams

Caryophyllene_Epoxide_Signaling CPO This compound PI3K_AKT_mTOR PI3K/AKT/mTOR/S6K1 Pathway CPO->PI3K_AKT_mTOR Inhibits MAPK MAPK Pathway CPO->MAPK Activates STAT3 STAT3 Pathway CPO->STAT3 Inhibits ROS Mitochondrial ROS Generation CPO->ROS Induces Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Induces STAT3->Proliferation Promotes ROS->Apoptosis Induces

Caption: Signaling pathways modulated by this compound.

Beta_Caryophyllene_Signaling BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 Activates JAK_STAT JAK1/STAT3 Pathway BCP->JAK_STAT Modulates PI3K_AKT PI3K/AKT Pathway BCP->PI3K_AKT Inhibits ROS Oxidative Stress (ROS) BCP->ROS Induces Apoptosis Apoptosis CB2->Apoptosis Induces JAK_STAT->Apoptosis Induces Proliferation Cell Proliferation JAK_STAT->Proliferation Inhibits PI3K_AKT->Proliferation Promotes ROS->Apoptosis Induces

Caption: Signaling pathways modulated by β-Caryophyllene.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and β-caryophyllene.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or β-caryophyllene for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, proteins of the PI3K/AKT and MAPK pathways), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.[6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[6]

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound or β-caryophyllene via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[6]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.[6]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with Caryophyllene Compounds Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Xenograft Xenograft Model Development Animal_Treatment Compound Administration Xenograft->Animal_Treatment Tumor_Monitoring Tumor Growth Monitoring Animal_Treatment->Tumor_Monitoring Endpoint Endpoint Analysis Tumor_Monitoring->Endpoint Endpoint->Data_Analysis

Caption: General workflow for anticancer drug evaluation.

Conclusion

Both this compound and β-caryophyllene demonstrate considerable anticancer activity through multiple mechanisms. This compound appears to exert its effects primarily through the modulation of key survival and apoptotic pathways like PI3K/AKT and MAPK, independent of cannabinoid receptors. In contrast, β-caryophyllene's action is more complex, involving both CB2 receptor activation and modulation of other critical signaling cascades.

The choice between these two compounds for further research and development may depend on the specific cancer type and the desired therapeutic strategy. For instance, β-caryophyllene's interaction with the endocannabinoid system presents a unique avenue for targeted therapies in cancers where CB2 receptors are overexpressed. On the other hand, this compound's potent and direct impact on fundamental cancer signaling pathways makes it a strong candidate for broader applications. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior compound for specific oncological applications.

References

Alpha-Humulene vs. Caryophyllene Epoxide: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alpha-humulene and caryophyllene epoxide, two sesquiterpenes with significant therapeutic promise. Drawing from experimental data, we delve into their respective anti-inflammatory, anticancer, and analgesic properties, offering a side-by-side analysis to inform future research and drug development endeavors.

Chemical Structures at a Glance

Alpha-humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene, while this compound is a bicyclic sesquiterpenoid and an oxidized form of β-caryophyllene.[1] This structural difference plays a key role in their distinct biological activities.

Comparative Biological Activities

Our analysis focuses on three key areas of therapeutic interest: anti-inflammatory, anticancer, and analgesic effects. The following sections summarize the available quantitative data, providing a direct comparison of the efficacy of alpha-humulene and this compound.

Anti-inflammatory Activity

Both alpha-humulene and this compound have demonstrated notable anti-inflammatory properties. In the widely used carrageenan-induced paw edema model, both compounds have been shown to reduce inflammation, although their efficacy can vary depending on the specific experimental conditions.

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference
Alpha-Humulene Murine50 mg/kgOralDose-dependent reduction[2]
This compound Rat100 mg/kgNot Specified32.5%[3]
Anticancer Activity

The anticancer potential of both alpha-humulene and this compound has been explored across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data indicates that both compounds exhibit activity against a range of cancer types.

CompoundCancer Cell LineIC50 (µM)Reference
Alpha-Humulene HT-29 (Colon Adenocarcinoma)5.2 x 10⁻⁵ mol/L[2]
J5 (Hepatocellular Carcinoma)1.8 x 10⁻⁴ mol/L[2]
A549 (Lung Carcinoma)1.3 x 10⁻⁴ mol/L[2]
HCT-116 (Colorectal Carcinoma)3.1 x 10⁻⁴ mol/L[2]
MCF-7 (Breast Adenocarcinoma)4.2 x 10⁻⁴ mol/L[2]
This compound HeLa (Cervical Adenocarcinoma)Not specified in µM[4]
HepG2 (Hepatocellular Carcinoma)Not specified in µM[4]
AGS (Gastric Adenocarcinoma)Not specified in µM[4]

It is noteworthy that a non-cytotoxic concentration of β-caryophyllene, the precursor to this compound, has been shown to significantly increase the anticancer activity of alpha-humulene on MCF-7 cells.[5]

Analgesic Activity

The pain-relieving properties of alpha-humulene and this compound have been evaluated using various animal models, including the hot plate test and the acetic acid-induced writhing test.

CompoundAnalgesic TestAnimal ModelDoseObservationsReference
Alpha-Humulene Not SpecifiedMice50 - 200 mg/kg (Intraperitoneal)Notable antinociceptive effects[2]
This compound Hot Plate Test & Acetic Acid-Induced Writhing TestRodentNot SpecifiedAlleviated pain sensation[4]
This compound Formalin TestMice10, 30, 100, and 300 mg/kgDose-dependent reduction in nociceptive behavior in phase II[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of alpha-humulene and this compound are underpinned by their modulation of specific intracellular signaling pathways.

Alpha-humulene has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key regulator of the inflammatory response, and its inhibition by alpha-humulene leads to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB Degradation of IκB Humulene α-Humulene Humulene->IKK_Complex Inhibits DNA DNA NF_kB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Figure 1: Inhibition of the NF-κB signaling pathway by alpha-humulene.

This compound, on the other hand, has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway and activate the Mitogen-Activated Protein Kinase (MAPK) pathway in cancer cells. The PI3K/Akt/mTOR pathway is crucial for cell proliferation and survival, and its inhibition by this compound contributes to its anticancer effects.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Epoxide Caryophyllene Epoxide Epoxide->PI3K Inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

To facilitate the replication and extension of the findings presented, this section outlines the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds (alpha-humulene or this compound)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

Figure 3: Workflow for the MTT cell viability assay.
Carrageenan-Induced Paw Edema

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% carrageenan solution in saline

  • Plethysmometer

  • Test compounds (alpha-humulene or this compound)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., indomethacin)

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral gavage).

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[8]

Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature

  • Test compounds (alpha-humulene or this compound)

  • Vehicle control

  • Positive control (e.g., morphine)

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals.

  • At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping.

  • A cut-off time is typically set to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model used to assess peripheral analgesic activity.

Materials:

  • Mice

  • 0.6% acetic acid solution

  • Test compounds (alpha-humulene or this compound)

  • Vehicle control

  • Positive control (e.g., acetylsalicylic acid)

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice.

  • After a specific time, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately after the injection, place the mouse in an observation chamber.

  • Count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes).

  • A reduction in the number of writhes compared to the control group indicates an analgesic effect.

References

Synergistic effects of caryophyllene epoxide with chemotherapeutic drugs

Author: BenchChem Technical Support Team. Date: December 2025

Exploring the enhanced anti-cancer effects of caryophyllene epoxide in combination with conventional chemotherapeutic drugs.

For Immediate Release

Researchers and drug development professionals are increasingly investigating the therapeutic potential of natural compounds to enhance the efficacy of existing cancer treatments. One such compound, this compound, a sesquiterpene found in the essential oils of various plants, has demonstrated significant promise in preclinical studies as a synergistic agent when combined with traditional chemotherapeutic drugs. This guide provides a comparative analysis of the synergistic effects of this compound, supported by experimental data and detailed methodologies, to inform further research and development in this area.

Synergistic Effects on Cancer Cell Viability

This compound has been shown to enhance the cytotoxic effects of chemotherapeutic drugs such as doxorubicin and paclitaxel across various cancer cell lines. This synergistic activity allows for potentially lower effective doses of the chemotherapeutic agent, which could lead to a reduction in treatment-related side effects. The synergy is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where a CI value less than 1 indicates a synergistic effect.[1][2]

Cancer Cell LineChemotherapeutic DrugThis compound ConcentrationCombination Index (CI)Fold-Enhancement of CytotoxicityReference
Caco-2 (Colon)DoxorubicinIC10 & IC20Synergistic~2-3 fold[3][4]
CCRF/CEM (Leukemia)DoxorubicinIC10 (50 µM) & IC20 (100 µM)Synergistic~4-6 fold[4]
MDA-MB-231 (Breast)DoxorubicinNot specifiedStrongly SynergisticNot specified[5][6]
KBM-5 (Myeloid Leukemia)DoxorubicinNot specifiedPotentiating effectNot specified[7]
U266 (Multiple Myeloma)DoxorubicinNot specifiedPotentiating effectNot specified[7]
DU145 (Prostate)DoxorubicinNot specifiedPotentiating effectNot specified[7]
MCF-7 (Breast)Paclitaxel10 µg/mL (as β-caryophyllene)Potentiating effect-[7][8]
DLD-1 (Colon)Paclitaxel10 µg/mL (as β-caryophyllene)Potentiating effect~10-fold[7][8]

Mechanisms of Synergistic Action

The enhanced anti-cancer effect of this compound in combination with chemotherapeutic drugs is attributed to several mechanisms:

  • Increased Intracellular Drug Accumulation: this compound can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are responsible for pumping drugs out of cancer cells and are a major cause of multidrug resistance.[3][9] By blocking these pumps, this compound increases the intracellular concentration of the chemotherapeutic agent, thereby enhancing its efficacy.[7][10]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[7][11] When combined with chemotherapeutic drugs, it can potentiate the apoptotic signaling pathways. This includes the upregulation of pro-apoptotic proteins like Bax and caspases (-3, -7, -9) and the downregulation of anti-apoptotic proteins like Bcl-2.[11][12][13]

  • Modulation of Signaling Pathways: The synergistic effects are also linked to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and STAT3 pathways.[7][14]

Experimental Protocols

To facilitate the replication and advancement of research in this field, detailed protocols for key experiments are provided below.

Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

This protocol outlines the steps to determine the cytotoxic effects of this compound and a chemotherapeutic drug, both individually and in combination, and to quantify their synergistic interaction.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and incubate overnight to allow for attachment.[15]

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic drug in complete culture medium.

  • Treatment: Treat the cells with the individual agents and with combinations at various concentration ratios for a specified period (e.g., 48 or 72 hours).[16][17] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1][2][18] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Apoptosis Assessment (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol describes the detection and quantification of apoptotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.[19][20]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[19]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.[20][21] The different cell populations are identified as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Analysis of Apoptotic Proteins (Western Blotting)

This protocol details the detection of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer on ice.[22] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using an imaging system.[22]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control.[22] An increase in cleaved forms of caspases and PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.[23]

Visualizing the Synergy

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.

experimental_workflow cluster_phase1 Phase 1: Single Agent Dose-Response cluster_phase2 Phase 2: Combination Treatment cluster_phase3 Phase 3: Data Analysis p1_1 Seed Cancer Cells in 96-well plates p1_2 Treat with Serial Dilutions of this compound p1_1->p1_2 p1_3 Treat with Serial Dilutions of Chemotherapeutic Drug p1_1->p1_3 p1_4 Incubate (e.g., 48-72h) p1_2->p1_4 p1_3->p1_4 p1_5 Perform MTT Assay p1_4->p1_5 p1_6 Determine IC50 for Each Agent p1_5->p1_6 p2_2 Treat with a Matrix of Agent Concentrations p1_6->p2_2 Inform Concentration Selection p2_1 Seed Cancer Cells in 96-well plates p2_1->p2_2 p2_3 Incubate (e.g., 48-72h) p2_2->p2_3 p2_4 Perform MTT Assay p2_3->p2_4 p3_1 Calculate % Inhibition p2_4->p3_1 p3_2 Analyze with CompuSyn (Chou-Talalay Method) p3_1->p3_2 p3_3 Generate Combination Index (CI) Values p3_2->p3_3 p3_4 Assess Synergy (CI < 1) p3_3->p3_4

Caption: Workflow for in vitro drug synergy assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus drug Chemotherapeutic Drug dna_damage DNA Damage drug->dna_damage Induces cryo Caryophyllene Epoxide abc ABC Transporter (e.g., P-gp) cryo->abc Inhibits pi3k PI3K/AKT/mTOR Pathway cryo->pi3k Inhibits stat3 STAT3 Pathway cryo->stat3 Inhibits bcl2 Bcl-2 (Anti-apoptotic) cryo->bcl2 Downregulates bax Bax (Pro-apoptotic) cryo->bax Upregulates abc->drug Efflux proliferation Cell Proliferation & Survival pi3k->proliferation Promotes stat3->proliferation Promotes bcl2->bax casp9 Caspase-9 bax->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates dna_damage->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: Proposed signaling pathways for synergistic action.

logical_relationship start Combination Treatment: This compound + Chemotherapeutic Drug mech1 Increased Intracellular Drug Concentration (ABC Transporter Inhibition) start->mech1 mech2 Modulation of Signaling Pathways (e.g., PI3K/AKT, STAT3) start->mech2 mech3 Induction of Apoptosis (↑Bax/Bcl-2 ratio, ↑Caspases) start->mech3 effect1 Enhanced DNA Damage & Cell Cycle Arrest mech1->effect1 effect2 Decreased Cell Proliferation & Survival mech2->effect2 effect3 Increased Programmed Cell Death mech3->effect3 outcome Synergistic Enhancement of Cancer Cell Death effect1->outcome effect2->outcome effect3->outcome

Caption: Logical flow of synergistic anti-cancer effects.

Conclusion

The available data strongly suggest that this compound can act as a potent chemosensitizing agent, enhancing the therapeutic efficacy of conventional anticancer drugs. Its ability to counteract multidrug resistance and promote apoptosis through multiple signaling pathways makes it a compelling candidate for further investigation in combination cancer therapy. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon, ultimately paving the way for more effective and less toxic cancer treatment strategies.

References

A Comparative Analysis of Caryophyllene Epoxide and Other Sesquiterpenes in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of caryophyllene epoxide and other notable sesquiterpenes, including β-caryophyllene, α-humulene, germacrene D, and farnesene. The information is supported by experimental data from various in vitro assays, with a focus on cytotoxic, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data from various biological assays, allowing for a direct comparison of the potency of this compound and other sesquiterpenes. IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are presented to indicate efficacy.

Table 1: Comparative Cytotoxicity of Sesquiterpenes against Human Cancer Cell Lines (IC50 in µM)

SesquiterpeneMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HeLa (Cervical)PC-3 (Prostate)
This compound 24 µM/mL[1]3.95 µM[1]124.1 µg/mL (~563 µM)[2]13.55 µM[1]Not Specified[1]
β-Caryophyllene >10 µg/mL (~49 µM)[3]63.73 µg/mL (~312 µM)[4]---
α-Humulene ~32 µg/mL (~157 µM)[5]17.1 µg/mL (~84 µM)[6]---
Germacrene D ---Significant potential against HL-60 (leukemia)[7]-
Farnesene -----

Note: Conversion from µg/mL to µM is dependent on the molecular weight of the specific compound.

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenes

SesquiterpeneAssayModelIC50 / Effective Concentration
This compound Inhibition of superoxide anion generationHuman neutrophilsIC50 = 11.22 µM[8]
Inhibition of elastase releaseHuman neutrophilsIC50 = 23.53 µM[8]
Inhibition of LOX, COX-1, and COX-2In vitroIC50 = 1.67, 12.77, 13.43 µg/mL[9]
β-Caryophyllene Carrageenan-induced paw edemaWistar rats0.025 - 0.1 ml/kg (in vivo)
LPS-induced inflammationHuman PBMCs5 and 10 mg/kg (in vivo, reduces TNF and IL-1β)
α-Humulene Carrageenan-induced paw edemaMice-
LPS-induced inflammationTHP-1 cells60% inhibition of IL-6 at 100 µM[10]
Farnesene Inhibition of Ca2+ influxHuman neutrophilsIC50 = 1.2 µM (fMLF-induced)[11]

Table 3: Comparative Antimicrobial Activity of Sesquiterpenes (MIC)

SesquiterpeneStaphylococcus aureusEscherichia coliCandida albicans
This compound ---
β-Caryophyllene 3 µM[12]>14 µM[12]-
Germacrene D 0.16 - 0.31 mg/mL[13]0.31 - 0.63 mg/mL[13]-
Farnesene ---

Mandatory Visualization

The following diagrams illustrate a key experimental workflow and a critical signaling pathway modulated by this compound.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h for cell adherence A->B D Treat cells with sesquiterpene dilutions B->D C Prepare serial dilutions of sesquiterpenes E Incubate for 24-72h D->E F Add MTT solution to each well E->F G Incubate for 1.5-4h to allow formazan formation F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at ~570 nm H->I J Calculate cell viability (%) I->J K Determine IC50 values J->K PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits S6K1 S6K1 mTOR->S6K1 activates Proliferation Cell Proliferation & Survival S6K1->Proliferation C_epoxide This compound C_epoxide->PI3K inhibits

References

Unveiling the Potential of Caryophyllene Epoxide: A Comparative In Silico Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in silico molecular docking performance of caryophyllene epoxide against various protein targets implicated in cancer, inflammation, and diabetes. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document serves as a valuable resource for researchers exploring the therapeutic potential of this natural compound.

Comparative Docking Performance of this compound

The efficacy of a potential drug molecule is often initially assessed by its binding affinity to a specific protein target. Molecular docking simulations provide a computational method to predict this binding affinity, typically represented by a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The following tables summarize the comparative docking performance of this compound against various targets alongside other known inhibitors or related compounds.

Anticancer Targets

This compound has been investigated for its potential anticancer properties by targeting various proteins involved in tumor growth, proliferation, and survival.

Target ProteinPDB IDThis compound Binding Energy (kcal/mol)Alternative CompoundAlternative Compound Binding Energy (kcal/mol)Reference
Breast Cancer Protein3ERTR-7.848Vincristine sulfate (Standard Drug)-4.896[1]
VEGFR-24ASD-7.2Axitinib (Standard Drug)-8.57[2]
HMG-CoA Reductase1DQ8-7.85--[2]
Bcl-22W3L-6.9--[2]
Mcl-12W3M-6.5--[2]
Anti-inflammatory and Other Targets

The anti-inflammatory and other therapeutic potentials of this compound have also been explored through molecular docking.

Target ProteinPDB IDThis compound Binding Energy (kcal/mol)Alternative CompoundAlternative Compound Binding Energy (kcal/mol)Reference
Xanthine Oxidase3NVY-7.8Allopurinol (Standard Drug)-7.2[3]
α-Glucosidase2QMJNot specifiedAcarbose (Standard Drug)Not specified[4]
α-Amylase1DVENot specifiedAcarbose (Standard Drug)Not specified[4]
Acetylcholinesterase (AChE)1EVE-8.02--
Butyrylcholinesterase (BuChE)1P0I-6.64--

Experimental Protocols for Molecular Docking

To ensure the reproducibility and transparency of the presented data, this section details the typical methodologies employed for in silico molecular docking studies of this compound using two common software suites: AutoDock and Schrödinger.

General Workflow for In Silico Molecular Docking

A generalized workflow for performing molecular docking studies is outlined below. This process involves the preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and subsequent analysis.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Data Bank (PDB) ProteinPrep Protein Preparation (Add Hydrogens, Remove Water, etc.) PDB->ProteinPrep LigandDB Ligand Database (e.g., PubChem) LigandPrep Ligand Preparation (Energy Minimization, Torsion Angle Definition) LigandDB->LigandPrep GridGen Grid Box Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Analysis & Scoring (Binding Energy, RMSD) Docking->PoseAnalysis InteractionAnalysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) PoseAnalysis->InteractionAnalysis Result Identification of Best Docked Conformation InteractionAnalysis->Result

A typical workflow for in silico molecular docking studies.

Protocol for AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.

1. Ligand Preparation:

  • The 3D structure of this compound and other ligands are typically obtained from databases like PubChem in SDF format.

  • These structures are then converted to the PDBQT format using AutoDockTools (ADT). This process involves adding Gasteiger charges and merging non-polar hydrogens.

2. Protein Preparation:

  • The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Using ADT, water molecules and any co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein structure, which is then saved in PDBQT format.

3. Grid Box Generation:

  • A grid box is defined around the active site of the protein to specify the search space for the ligand. The center and dimensions of the grid are set to encompass the entire binding pocket.

4. Docking Simulation:

  • The docking simulation is performed using the AutoDock Vina executable. A configuration file specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness value of 8 or higher is commonly used for greater accuracy.

5. Analysis of Results:

  • The output from Vina includes the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for multiple binding poses. The pose with the lowest binding energy is typically considered the most favorable.

Protocol for Schrödinger Suite (Glide)

The Schrödinger Suite offers a comprehensive set of tools for drug discovery, with Glide being its powerful molecular docking program.

1. Protein Preparation:

  • The protein structure is imported into the Maestro interface. The "Protein Preparation Wizard" is used to preprocess the structure, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen bond network. Water molecules beyond a certain distance from the active site are typically removed.

2. Ligand Preparation:

  • Ligand structures are prepared using "LigPrep." This tool generates low-energy 3D conformations of the ligands, considering different ionization states, tautomers, and stereoisomers.

3. Receptor Grid Generation:

  • A receptor grid is generated around the active site, which is usually defined by the co-crystallized ligand or by selecting specific residues. The van der Waals radii of the protein atoms can be scaled to allow for some flexibility during docking.

4. Ligand Docking:

  • Docking is performed using Glide. Different precision modes are available, such as Standard Precision (SP) and Extra Precision (XP). XP docking is more computationally intensive but generally provides more accurate results and is often used to refine the results from an initial SP screen.[5][6]

5. Analysis of Results:

  • The results are analyzed based on the GlideScore, which is a proprietary scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Signaling Pathways Targeted by this compound

The therapeutic effects of this compound are attributed to its interaction with key proteins in various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes

The PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and immunity. Its aberrant activation is linked to various inflammatory diseases and cancers.

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene

The NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell growth, survival, and differentiation. Its constitutive activation is observed in many cancers.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

The STAT3 signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][8]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis Leads to PI3K->Angiogenesis Leads to

The VEGFR-2 signaling pathway in angiogenesis.

TGF-β Signaling Pathway

The TGF-β pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Its role in cancer is complex, acting as both a tumor suppressor and promoter depending on the context.

G TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits and Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_complex SMAD Complex SMAD23->SMAD_complex Binds to SMAD4 SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Gene

The TGF-β/SMAD signaling pathway.

GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a multifaceted kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibition is being explored as a therapeutic strategy for various diseases.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for Degradation (when active) Nucleus Nucleus bCatenin->Nucleus Translocates to (when stable) Gene Gene Transcription (Cell Proliferation) Nucleus->Gene

The Wnt/β-catenin signaling pathway involving GSK-3β.

Carbohydrate Digestion Pathway (α-Amylase and α-Glucosidase)

In the context of diabetes, inhibiting α-amylase and α-glucosidase can delay carbohydrate digestion and reduce post-meal blood glucose spikes.[9][10][11][12]

G Starch Starch aAmylase α-Amylase Starch->aAmylase Digested by Oligosaccharides Oligosaccharides aAmylase->Oligosaccharides aGlucosidase α-Glucosidase Oligosaccharides->aGlucosidase Digested by Glucose Glucose aGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption

The role of α-amylase and α-glucosidase in carbohydrate digestion.

This guide provides a snapshot of the current in silico research on this compound. The presented data and methodologies aim to facilitate further investigation into its therapeutic potential. Researchers are encouraged to consult the cited literature for more in-depth information.

References

A Comparative Toxicological Profile: β-Caryophyllene vs. Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of β-caryophyllene and its oxidized form, caryophyllene epoxide. The information presented is collated from various experimental studies to assist in the evaluation of these compounds for potential therapeutic applications.

Executive Summary

β-Caryophyllene, a natural bicyclic sesquiterpene found in the essential oils of numerous plants, and its epoxide derivative, this compound, exhibit distinct toxicological profiles. While both are generally considered to have low toxicity, there are notable differences in their cytotoxic and subchronic effects. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to provide a clear comparative overview.

Data Presentation

Table 1: Acute and Subchronic Toxicity
CompoundTest SpeciesRoute of AdministrationLD₅₀ (mg/kg)90-Day NOAEL (mg/kg/day)Reference
β-CaryophylleneRatOral> 5000222[1][2]
This compoundRatOral> 5000109[1][2]

Note: LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose at which there are no statistically significant increases in the frequency or severity of adverse effects.

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
CompoundCancer Cell LineCell TypeExposure TimeIC₅₀Reference
β-CaryophylleneT24Human Bladder Cancer48h40 µg/mL[3]
5637Human Bladder Cancer48h40 µg/mL[3]
HepG2Human Liver Cancer-193.60 ± 3.20 µM[4]
SMMC-7721Human Liver Cancer-334.50 ± 2.96 µM[4]
This compoundPC-3Human Prostate Cancer24h~50 µM[5]
MCF-7Human Breast Cancer24h~50 µM[5]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Genotoxicity Profile
CompoundAssayTest SystemMetabolic ActivationResultReference
β-CaryophylleneAmes TestS. typhimuriumWith and withoutNegative[6]
Micronucleus AssayHuman LymphocytesWithoutNegative[6]
In vivo Micronucleus AssayMouseN/ANegative[7]
This compoundAmes TestS. typhimurium, E. coliWith and withoutNegative[8]
In vitro Micronucleus AssayHuman LymphocytesWith and withoutNegative[8]

Experimental Protocols

90-Day Subchronic Oral Toxicity Study in Rats

This study was conducted in compliance with Good Laboratory Practice (GLP) standards.

  • Test Animals: Sprague-Dawley rats.

  • Groups: Control group and multiple dose groups for each compound.

  • Administration: The test compounds were administered daily via the diet for 90 consecutive days.

  • Dosage for β-Caryophyllene: Dietary concentrations for males were 3500, 7000, and 21,000 ppm, and for females were 3500, 14,000, and 56,000 ppm.[1][2]

  • Dosage for this compound: Dietary concentrations were 1750, 10,500, and 21,000 ppm for both sexes.[1][2]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed hematological and clinical chemistry analyses at the end of the study.

  • Pathology: Gross necropsy and histopathological examination of tissues from all animals.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the absence of treatment-related adverse effects.[1][2]

Experimental Workflow for 90-Day Toxicity Study

G cluster_0 Animal Acclimation & Grouping cluster_1 Dosing Period (90 Days) cluster_2 Data Collection & Analysis cluster_3 Terminal Procedures Acclimation Acclimation Randomization Randomization Acclimation->Randomization Daily_Dosing Daily Dietary Administration Randomization->Daily_Dosing Weekly_Monitoring Body Weight & Food Consumption Daily_Dosing->Weekly_Monitoring Clinical_Observations Clinical_Observations Weekly_Monitoring->Clinical_Observations Hematology Hematology Clinical_Observations->Hematology Clinical_Chemistry Clinical_Chemistry Hematology->Clinical_Chemistry Necropsy Necropsy Clinical_Chemistry->Necropsy Histopathology Histopathology Necropsy->Histopathology NOAEL_Determination NOAEL_Determination Histopathology->NOAEL_Determination Determine NOAEL

Caption: Workflow for the 90-day repeated-dose oral toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (β-caryophyllene or this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

  • Cell Culture: Human lymphocytes or other suitable cell lines are cultured.

  • Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation.

  • Cytochalasin B: This substance is added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: Binucleated cells are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[8]

Signaling Pathways in Cytotoxicity

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[5][6]

PI3K/AKT/mTOR and MAPK Signaling Pathways

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway Caryophyllene_Epoxide Caryophyllene_Epoxide PI3K PI3K Caryophyllene_Epoxide->PI3K Inhibits ROS ROS Generation Caryophyllene_Epoxide->ROS Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival S6K1 S6K1 mTOR->S6K1 S6K1->Proliferation_Survival Cell Proliferation & Survival JNK_p38 JNK_p38 ROS->JNK_p38 JNK/p38 Apoptosis_MAPK Apoptosis_MAPK JNK_p38->Apoptosis_MAPK Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR pathway and induces ROS-mediated MAPK activation, leading to apoptosis.

β-Caryophyllene-Induced Apoptosis

β-Caryophyllene has also been demonstrated to induce apoptosis in cancer cells by modulating several signaling pathways, including the STAT-3/mTOR/AKT and NF-κB pathways.[3][4]

STAT-3/mTOR/AKT and NF-κB Signaling Pathways

G cluster_stat3 STAT-3/mTOR/AKT Pathway cluster_nfkb NF-κB Pathway Beta_Caryophyllene Beta_Caryophyllene STAT3 STAT3 Beta_Caryophyllene->STAT3 Inhibits PI3K_AKT_NFKB PI3K/AKT Beta_Caryophyllene->PI3K_AKT_NFKB Inhibits Apoptosis_STAT3 Apoptosis_STAT3 Apoptosis_NFKB Apoptosis_NFKB mTOR_AKT mTOR_AKT STAT3->mTOR_AKT mTOR/AKT Cell_Proliferation Cell_Proliferation mTOR_AKT->Cell_Proliferation Cell Proliferation mTOR_AKT->Apoptosis_STAT3 Apoptosis NFkB NFkB PI3K_AKT_NFKB->NFkB NF-κB Cell_Survival_Metastasis Cell_Survival_Metastasis NFkB->Cell_Survival_Metastasis Cell Survival & Metastasis NFkB->Apoptosis_NFKB Apoptosis

Caption: β-Caryophyllene inhibits STAT-3/mTOR/AKT and NF-κB signaling, promoting apoptosis in cancer cells.

Conclusion

Both β-caryophyllene and this compound demonstrate a low order of acute toxicity. In a 90-day subchronic study in rats, β-caryophyllene had a higher NOAEL than its epoxide, suggesting a slightly better safety profile in this context.[1][2] Both compounds exhibit cytotoxic activity against various cancer cell lines, with their efficacy being cell-line dependent. Importantly, both β-caryophyllene and this compound have been found to be non-genotoxic in standard assays, including the Ames test and micronucleus assay.[6][7][8] The cytotoxic effects of both compounds appear to be mediated through the induction of apoptosis via modulation of key cellular signaling pathways. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential as therapeutic agents.

References

Caryophyllene Epoxide: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of caryophyllene epoxide against standard anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The following sections present a comprehensive overview of their mechanisms of action, comparative quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support research and development efforts.

Mechanisms of Anti-Inflammatory Action

This compound, NSAIDs, and corticosteroids mitigate inflammation through distinct molecular mechanisms, targeting different components of the inflammatory cascade.

This compound: This bicyclic sesquiterpenoid exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and activation of the cannabinoid receptor 2 (CB2).[1] By inhibiting the degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] Its agonist activity at the CB2 receptor, which is predominantly expressed on immune cells, also contributes to its anti-inflammatory and immunomodulatory effects.[1]

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The principal mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the inducible COX-2 isoform, which is upregulated during inflammation.[3]

Corticosteroids: These steroidal drugs have a broad anti-inflammatory action mediated by the glucocorticoid receptor (GR).[5][6][7] Upon binding, the activated GR translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and, more significantly, represses the expression of multiple inflammatory genes.[7][8] This transrepression is achieved by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[5][7]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize experimental data comparing the efficacy of this compound and its related compound, β-caryophyllene, with standard anti-inflammatory drugs. Direct comparative studies are limited, and thus, data from studies with similar methodologies are presented to provide a relative understanding of potency.

Table 1: In Vitro Anti-Inflammatory Effects

CompoundAssayCell LineStimulantKey FindingsIC50 / Effective ConcentrationReference
β-Caryophyllene TNF-α, PGE-2, and IL-6 reductionRAW 264.7 macrophagesLPSReduced levels of pro-inflammatory mediators10 µM[1]
β-Caryophyllene IL-1β, IL-6, and TNF-α releaseRAW 264.7 macrophagesLPSCounteracted LPS-induced cytokine release5 µM[1]
Caryophyllene Oxide NF-κB ActivationVarious tumor cellsTNF-αBlocked inducible and constitutive NF-κB activationNot specified[2]
Celecoxib COX-2 InhibitionA549 cells-Highly selective COX-2 inhibitor40 nM[9]
Dexamethasone TNF-α ProductionHuman whole bloodLPSDose-dependent inhibition of TNF-α release< 0.03 µM[10]
Indomethacin COX-2 InhibitionHuman dermal fibroblastsPMAPotent COX-2 inhibitorNot specified[11]

Table 2: In Vivo Anti-Inflammatory Effects (Carrageenan-Induced Paw Edema Model)

CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaReference
β-Caryophyllene Oxide Wistar ratsNot specifiedNot specifiedSignificant anti-inflammatory activity comparable to Indomethacin[12][13]
β-Caryophyllene Mice10 mg/kgNot specifiedSignificant reduction in paw volume[14][15]
Indomethacin Rats0.66-2 mg/kgNot specifiedSignificant inhibition of paw edema[16]
Indomethacin Mice10 mg/kgi.p.31.67 ± 4.40%[17]
Dexamethasone RatsNot specifiedDrinking waterSignificantly subdued inflammation and edema[18]
Diclofenac Sodium RatsNot specifiedNot specifiedSignificant reduction in fluorescence intensity (indicating reduced inflammation)[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate anti-inflammatory efficacy.

In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages and ELISA

This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

1. Cell Culture and Seeding:

  • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., dexamethasone) for 1-2 hours.

  • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Control groups include unstimulated cells and cells stimulated with LPS in the absence of the test compound.[19]

3. Supernatant Collection:

  • After a 16-24 hour incubation period, the culture plates are centrifuged, and the cell-free supernatants are collected for cytokine analysis.[20][21]

4. Cytokine Quantification by ELISA:

  • A sandwich ELISA is performed using a commercial kit specific for the cytokine of interest (e.g., TNF-α, IL-6).[21][22]

  • Protocol Steps:

    • ELISA plates pre-coated with a capture antibody are washed.

    • Standards and collected supernatants are added to the wells and incubated.

    • After washing, a biotin-conjugated detection antibody is added and incubated.

    • Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A final wash is performed, and a substrate solution (e.g., TMB) is added to induce a color change.

    • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

    • Cytokine concentrations in the samples are determined by comparison to a standard curve.[21][22]

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

1. Animal Acclimatization and Grouping:

  • Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Animals are randomly divided into control (vehicle), positive control (e.g., indomethacin, dexamethasone), and test groups (different doses of this compound).

2. Drug Administration:

  • The test compound or standard drug is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.

3. Induction of Edema:

  • A sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each animal.

4. Measurement of Paw Volume:

  • The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of edema for each treated group is calculated relative to the control group, allowing for a quantitative assessment of anti-inflammatory activity.

Signaling Pathways and Experimental Workflow Diagrams

Visual representations of the complex biological processes and experimental procedures are provided below using Graphviz (DOT language).

G cluster_0 This compound Signaling Pathway CE This compound CB2 CB2 Receptor CE->CB2 activates IKK IKK CE->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes activates

Caption: this compound's dual anti-inflammatory mechanism.

G cluster_1 NSAID Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins NSAIDs NSAIDs NSAIDs->COX1_COX2 inhibit

Caption: NSAIDs inhibit prostaglandin synthesis via COX enzymes.

G cluster_2 Corticosteroid Signaling Pathway Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_active Activated GR Complex GR->GR_active binds Nucleus Nucleus GR_active->Nucleus translocates NFkB_AP1 NF-κB / AP-1 Nucleus->NFkB_AP1 inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription Nucleus->Anti_Inflammatory_Genes activates Inflammatory_Genes Inflammatory Gene Transcription NFkB_AP1->Inflammatory_Genes activates

Caption: Corticosteroids' genomic anti-inflammatory mechanism.

G cluster_3 Experimental Workflow for Anti-inflammatory Drug Screening start Start: Compound Library in_vitro In Vitro Screening (e.g., LPS-induced cytokine release in macrophages) start->in_vitro in_vitro_data Quantitative Data (IC50, % inhibition) in_vitro->in_vitro_data in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) in_vitro_data->in_vivo Promising Candidates in_vivo_data Efficacy Data (% edema inhibition) in_vivo->in_vivo_data lead_optimization Lead Optimization in_vivo_data->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: A general workflow for anti-inflammatory drug discovery.

References

A Comparative Guide to the Specificity of Caryophyllene Epoxide's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of caryophyllene epoxide, with a focus on its specificity of action compared to its well-studied precursor, β-caryophyllene. The information is supported by experimental data and detailed methodologies to aid in research and development.

Introduction

This compound, also known as β-caryophyllene oxide, is an oxygenated bicyclic sesquiterpene found in the essential oils of numerous plants, including lemon balm, cloves, black pepper, and Cannabis sativa. It is formed through the oxidation of its precursor, β-caryophyllene. While both compounds exhibit a range of promising pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties, their mechanisms of action and molecular targets differ significantly.[1][2] Understanding this specificity is critical for the development of targeted therapeutic agents. This guide will compare and contrast the biological activities of these two related compounds.

Comparison of Molecular Targets and Specificity

The most striking difference between β-caryophyllene and this compound lies in their interaction with the endocannabinoid system. β-caryophyllene is a well-established selective agonist for the cannabinoid receptor type 2 (CB2), with no significant binding activity to the psychoactive CB1 receptor.[3][4] This specificity makes it a non-psychoactive phytocannabinoid with therapeutic potential for inflammation and pain.[2]

In stark contrast, this compound does not bind to either CB1 or CB2 receptors.[1][2] Its biological effects are therefore mediated through different signaling pathways, independent of the endocannabinoid system. This fundamental divergence in molecular targets leads to distinct downstream cellular responses.

Table 1: Comparison of Primary Molecular Targets and Signaling Pathways

Featureβ-CaryophylleneThis compound
Primary Target Cannabinoid Receptor 2 (CB2)[2][3]CB1/CB2 Independent[1][2]
Binding Affinity (Ki for hCB2) ~155 nM[3][4]No significant binding[1]
Key Signaling Pathways Modulated - Inhibition of Adenylate Cyclase[3]- Weak activation of MAPK (Erk1/2, p38)[3]- Upregulation of PPARγ[4]- Inhibition of PI3K/Akt/mTOR[1][5]- Activation of MAPK[1][6]- Inhibition of STAT3[2][7]
Primary Biological Outcome CB2-mediated anti-inflammatory and analgesic effects[2][4]Induction of apoptosis, antiproliferative and cytotoxic effects[1][5]
Anticancer Activity: A Comparative Analysis

Both compounds have demonstrated significant anticancer properties across a variety of cancer cell lines. However, the mechanisms through which they induce cytotoxicity differ, reflecting their distinct signaling pathway interactions. This compound often exhibits potent antiproliferative effects by directly inducing apoptosis and inhibiting key cell survival pathways like PI3K/Akt/mTOR.[1][5][8] β-caryophyllene's anticancer effects are often linked to its CB2 receptor activation and subsequent modulation of the tumor microenvironment.[9]

Table 2: Comparative Cytotoxic Activity (IC50 Values) of this compound and β-Caryophyllene in Various Cancer Cell Lines

Cancer Cell LineCompoundIC50 ValueReference
Lung Cancer (A549) This compound124.1 µg/mL[8]
Breast Cancer (MCF-7) This compound24 µg/mL[10]
Breast Cancer (MDA-MB-231) This compound69 µg/mL[10]
Prostate Cancer (PC-3) This compoundNot specified (dose-dependent suppression)[1]
Colon Cancer (HCT-116) β-CaryophylleneNot specified (strong growth inhibition)[1]
Oral Cancer β-Caryophyllene40 µg/mL[10]
Histiocytic Lymphoma (U-937) This compound24.25 µg/mL[6]

Note: IC50 values can vary based on experimental conditions, such as incubation time and specific assay used.

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct signaling cascades initiated by β-caryophyllene and this compound.

BCP_Pathway BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 Binds AC Adenylate Cyclase CB2->AC Inhibits MAPK MAPK (Erk1/2, p38) CB2->MAPK Weakly Activates cAMP ↓ cAMP AntiInflammatory Anti-inflammatory Effects cAMP->AntiInflammatory MAPK->AntiInflammatory

Caption: Signaling pathway of β-caryophyllene via the CB2 receptor.

CPO_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway CPO This compound PI3K PI3K CPO->PI3K Inhibits ROS ↑ ROS CPO->ROS Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPKs Apoptosis Apoptosis MAPK->Apoptosis ROS->MAPK

Caption: Anticancer signaling pathways of this compound.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are methodologies for key assays used to determine the specificity and efficacy of these compounds.

Radioligand Receptor Binding Assay (for CB2 Specificity)

This assay determines the binding affinity of a compound to a specific receptor.

  • Objective: To quantify the binding affinity of β-caryophyllene and this compound to the human CB2 receptor.

  • Materials: Membranes from cells expressing hCB2 receptors, [³H]CP-55,940 (a high-affinity radioligand for CB receptors), test compounds (β-caryophyllene, this compound), binding buffer, glass fiber filters, scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the hCB2 receptor membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound.[3]

    • Incubate the mixture for a defined period (e.g., 90 minutes) at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity constant (Ki) is then determined using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.

MTT Assay (for Cytotoxicity and Antiproliferative Effects)

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

  • Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

  • Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Protocol:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

    • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.[11]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed adhere Incubate overnight to allow adherence seed->adhere treat Add serial dilutions of test compound adhere->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate to allow formazan formation add_mtt->formazan dissolve Dissolve formazan in DMSO formazan->dissolve read Read absorbance at ~570 nm dissolve->read calculate Calculate % viability vs. control read->calculate end Determine IC50 value calculate->end

Caption: Standard experimental workflow for determining cytotoxicity using an MTT assay.

Conclusion

The biological activities of this compound are distinct from those of its precursor, β-caryophyllene, primarily due to a fundamental difference in molecular targets. β-Caryophyllene exhibits high specificity as a selective agonist of the CB2 receptor, mediating its anti-inflammatory and analgesic effects through the endocannabinoid system without psychoactivity.[2][3] In contrast, this compound does not engage cannabinoid receptors.[1] Its specificity lies in the modulation of other critical intracellular signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.[5] This makes this compound a compound of significant interest for anticancer research, where its mechanism is independent of cannabinoid receptor interaction. For researchers and drug developers, recognizing this divergence in specificity is paramount for designing targeted therapeutic strategies.

References

A Comparative Guide to Analytical Methods for Caryophyllene Epoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of caryophyllene epoxide is crucial for various applications, including phytochemical analysis, drug metabolism studies, and quality control of essential oils and pharmaceutical preparations. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The performance of each method is supported by a summary of validation parameters from published studies, and detailed experimental protocols are provided to aid in method selection and implementation.

At a Glance: Method Comparison

The choice of analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound, offering high separation efficiency.[1] In contrast, liquid chromatography is advantageous for less volatile or thermally labile compounds and can be readily coupled with various detectors.[1]

FeatureGC-MSHPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance-based detection.Separation based on polarity, with highly specific mass-to-charge ratio detection.
Sample Volatility Requires volatile and thermally stable analytes.Suitable for a wider range of polarities and volatilities.Suitable for a wide range of polarities and volatilities.
Derivatization Generally not required for this compound.Not required.Not required.
Strengths High resolution, extensive spectral libraries for identification.Cost-effective, robust, and widely available.High sensitivity, high selectivity, and suitable for complex matrices.
Challenges Potential for thermal degradation of some analytes.Lower sensitivity and selectivity compared to MS methods.Matrix effects can influence ionization and quantification.

Quantitative Performance Comparison

The following table summarizes the validation parameters for GC-MS, HPLC-UV, and a representative LC-MS/MS method for the quantification of this compound and related terpenes, compiled from various studies. This data facilitates a direct comparison of the analytical performance of each technique.

ParameterGC-MSHPLC-UVLC-MS/MS (Representative)
Linearity (r²) >0.99>0.999>0.99
Limit of Detection (LOD) 0.025 - 2.5 µg/mL1.976 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.10 - 10 µg/mL5.989 µg/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 87.35 - 116.61%97 - 103%85 - 115%
Precision (%RSD) < 15%< 2%< 15%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using GC-MS, HPLC-UV, and LC-MS/MS.

GC-MS Experimental Protocol

This protocol is based on established methods for the analysis of terpenes in essential oils and plant extracts.

1. Sample Preparation (Liquid Extraction):

  • Weigh approximately 100-200 mg of homogenized plant material or an appropriate amount of essential oil into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane or ethyl acetate) and an internal standard (e.g., n-tridecane).

  • Vortex or sonicate the sample for a set period to ensure efficient extraction.

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 93, 133).[2]

HPLC-UV Experimental Protocol

This protocol is adapted from a validated method for the simultaneous determination of several phytochemicals, including this compound.[3]

1. Sample Preparation:

  • Accurately weigh the sample (e.g., plant extract or essential oil).

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound does not have a strong chromophore, so a low wavelength, such as 210 nm, is typically used.[4]

  • Injection Volume: 10 µL.

LC-MS/MS Experimental Protocol

This protocol is a representative method for the quantification of epoxides in biological matrices and can be adapted for this compound.

1. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: A C18 reversed-phase column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule of this compound [M+H]⁺, and product ions would be determined by infusion experiments.

Workflow and Method Comparison Diagrams

To visually represent the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Samples Prepare Validation Samples Set_Criteria->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Results Compare with Criteria Assess_Parameters->Compare_Results Document_Results Document Results Compare_Results->Document_Results

A typical workflow for analytical method validation.

Cross_Validation_Workflow Start Start Cross-Validation Method_A Analytical Method A (e.g., GC-MS) Start->Method_A Method_B Analytical Method B (e.g., HPLC-UV) Start->Method_B Same_Samples Analyze Same Set of Samples (Spiked QCs and Incurred Samples) Method_A->Same_Samples Method_B->Same_Samples Data_A Generate Data Set A Same_Samples->Data_A Data_B Generate Data Set B Same_Samples->Data_B Statistical_Comparison Statistical Comparison of Data Sets (e.g., Bland-Altman plot, regression analysis) Data_A->Statistical_Comparison Data_B->Statistical_Comparison Acceptance_Criteria Meet Pre-defined Acceptance Criteria? Statistical_Comparison->Acceptance_Criteria Comparable Methods are Comparable Acceptance_Criteria->Comparable Yes Investigate Investigate Discrepancies Acceptance_Criteria->Investigate No

References

A Comparative Guide to Inter-laboratory Quantification of Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of caryophyllene epoxide, a sesquiterpenoid of interest in various fields, including pharmacology and toxicology. The accurate determination of this compound concentrations is crucial for research, development, and quality control. This document summarizes the performance characteristics of common analytical techniques, provides detailed experimental protocols, and visualizes key workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Comparative Performance of Quantification Methods

Table 1: Performance Characteristics of GC Methods for this compound Quantification

ParameterGC-FID[1]GC/Q-ToF-MS[2]GC (unspecified detector)[3]
Linearity RangeNot explicitly statedR² = 0.99485.08 - 201.6 µg/mL
Correlation Coefficient (R²)Not explicitly stated0.9948>0.999
Limit of Detection (LOD)Not explicitly stated3 ng/mL1.28 µg/mL
Limit of Quantitation (LOQ)Not explicitly stated10 ng/mL3.89 µg/mL
Precision (%RSD)Not explicitly stated< 10% (Intra- and Inter-day)1.34 - 2.69% (Repeatability and Inter-tester)
Accuracy (% Recovery)Not explicitly statedWithin 20% acceptance range101.6 - 102.2%

Table 2: Performance Characteristics of HPLC Methods for this compound Quantification

ParameterRP-HPLC-PDA[4]
Linearity RangeNot explicitly stated
Correlation Coefficient (R²)Not explicitly stated
Limit of Detection (LOD)2.5 µg/mL
Limit of Quantitation (LOQ)Not explicitly stated
Precision (%RSD)0.696 - 2.418% (Intra-day), 0.768 - 2.592% (Inter-day)
Accuracy (% Recovery)Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are summaries of key experimental protocols from the cited studies.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Sample Preparation: Stock solutions of copaiba resin and essential oil (10 mg/mL) were prepared in ethyl acetate. Dilutions were made as necessary to fall within the calibration range.[1]

  • Instrumentation: Gas chromatograph coupled with a flame ionization detector.[1]

  • Chromatographic Conditions: The specific column, temperature program, and gas flow rates would be detailed in the full study but are standard for terpene analysis.[1]

  • Quantitation: Performed based on standard calibration curves of individual compounds.[1]

Headspace Solid-Phase Microextraction Gas Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HS-SPME-GC/Q-ToF-MS)
  • Sample Preparation: 2 mL of HPLC grade water, 200 µL of saturated sodium chloride solution, and 500 µL of the biological sample (human liver microsomes or S9 fractions) were added to a 20 mL headspace vial.[2]

  • Instrumentation: GC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer with a headspace solid-phase microextraction autosampler.[2]

  • Chromatographic Conditions:

    • Column: Agilent J&W HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Oven Program: Initial temperature of 70°C held for 1 min, ramped to 155°C at 2°C/min, then ramped to 250°C at 10°C/min. A post-run time of 5 min at 280°C was used.[2]

    • Inlet: 280°C in splitless mode, with SPME fiber desorption for 1 min.[2]

Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA)
  • Instrumentation: A reversed-phase HPLC system with a photodiode array detector.[4]

  • Chromatographic Conditions:

    • Column: RP-18 (250 mm × 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient elution of acetonitrile and water with 0.05% trifluoroacetic acid.[4]

    • Flow Rate: 1 mL/min.[4]

    • Temperature: Ambient.[4]

  • Detection: The retention time for β-caryophyllene oxide was 20.10 min.[4]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and executing an inter-laboratory validation study.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Analytical Methods (e.g., GC-MS, HPLC) A->B C Develop Standardized Analytical Protocol B->C D Prepare and Characterize Reference Material C->D E Distribute Protocol and Reference Material to Participating Labs D->E F Labs Perform Analysis According to Protocol E->F G Data Collection and Reporting from Each Lab F->G H Statistical Analysis of Inter-laboratory Data (e.g., Precision, Accuracy) G->H I Identify Sources of Variability H->I J Final Report Generation I->J

Caption: Workflow for an Inter-laboratory Validation Study.

References

Caryophyllene Epoxide: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the comparative anticancer activity of caryophyllene epoxide.

This compound, a natural bicyclic sesquiterpene found in the essential oils of numerous plants, has emerged as a promising candidate in cancer research due to its demonstrated cytotoxic and anti-proliferative effects across a variety of cancer cell lines. This guide provides an objective comparison of its activity, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines, providing a quantitative comparison of its cytotoxic efficacy. For ease of comparison, all values have been converted to micromolar (µM), using a molecular weight of 220.35 g/mol for this compound.[1][2][3]

Cancer Cell LineCancer TypeIC50 (µM)Original Reported ValueReference
A549Lung Cancer563.2124.1 µg/mL (24h)[4]
Caco-2Colorectal Adenocarcinoma332.30 ± 3.97332.30 ± 3.97 µM
CCRF/CEMAcute Lymphoblastic Leukemia235.18 ± 5.18235.18 ± 5.18 µM
CEM/ADR5000Doxorubicin-resistant Leukemia297.98 ± 3.33297.98 ± 3.33 µM
PC-3Prostate Cancer103.722.86 µg/mL[5]
MCF-7Breast Cancer9-139-13 µmol/L[6]
HepG2Hepatocellular Carcinoma3.953.95 µM[7]
AGSGastric Adenocarcinoma12.612.6 µM[7]
HeLaCervical Adenocarcinoma13.5513.55 µM[7]
SNU-1Gastric Carcinoma16.7916.79 µM[7]
U-937Histiocytic Lymphoma110.024.25 ± 0.37 µg/mL (24h)[8]

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

PI3K/AKT/mTOR Pathway Inhibition

A significant mechanism of action for this compound is the suppression of the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancers. By inhibiting this pathway, this compound down-regulates the expression of downstream proteins involved in cell survival (e.g., Bcl-2, Bcl-xL) and cell proliferation (e.g., cyclin D1).

Induction of Apoptosis

This compound has been shown to induce apoptosis through multiple mechanisms. In A549 lung cancer cells, it upregulates the expression of p53 and p21, leading to cell cycle arrest.[4] It also increases the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3, -7, and -9, which are the executioners of apoptosis.[4]

G cluster_proliferation Proliferation Pathway cluster_apoptosis Apoptosis Pathway Caryophyllene_Epoxide This compound PI3K PI3K Caryophyllene_Epoxide->PI3K Inhibits p53 p53 Caryophyllene_Epoxide->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) Caryophyllene_Epoxide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Caryophyllene_Epoxide->Bax Upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p53->Bax Caspases Caspase Cascade (Caspase-3, -7, -9) Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

G Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 24h, 48h, 72h) Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice MTT_Assay MTT Assay (Cell Viability) Assay_Choice->MTT_Assay Viability Annexin_Assay Annexin V/PI Assay (Apoptosis) Assay_Choice->Annexin_Assay Apoptosis MTT_Steps 1. Add MTT 2. Incubate 3. Solubilize Formazan MTT_Assay->MTT_Steps Annexin_Steps 1. Harvest Cells 2. Stain with Annexin V/PI 3. Incubate Annexin_Assay->Annexin_Steps MTT_Readout Measure Absorbance (570 nm) MTT_Steps->MTT_Readout Annexin_Readout Flow Cytometry Analysis Annexin_Steps->Annexin_Readout Data_Analysis Data Analysis (IC50, Apoptosis Rate) MTT_Readout->Data_Analysis Annexin_Readout->Data_Analysis

Caption: Experimental workflow for assessing anticancer activity.

Conclusion

The compiled data indicates that this compound exhibits a broad spectrum of anticancer activity, with its potency varying across different cancer cell lines. Its ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, and to induce apoptosis underscores its potential as a therapeutic agent. Further in-depth studies, including in vivo models, are warranted to fully elucidate its clinical applicability. This guide serves as a foundational resource for researchers to design and interpret future investigations into the anticancer properties of this promising natural compound.

References

Safety Operating Guide

Proper Disposal Procedures for Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of caryophyllene epoxide is a critical aspect of laboratory safety and environmental responsibility. As a substance classified with specific environmental and health hazards, it requires handling as a hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following steps provide a direct, procedural guide for its proper disposal.

  • Waste Characterization and Classification :

    • The primary responsibility for waste classification lies with the chemical waste generator.[5]

    • This compound is toxic to aquatic life with long-lasting effects (H411) and is classified for transport as an "Environmentally hazardous substance, solid, n.o.s." (UN3077).[5][7]

    • Due to these classifications, it must be treated as a hazardous waste. Do not dispose of this compound down the drain or in regular solid waste.[5][6][7]

  • Waste Segregation and Collection :

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves, weighing paper), in a dedicated, compatible, and clearly labeled hazardous waste container.[2][5]

    • The container must be kept tightly closed except when adding waste.[5]

    • Store the waste container in a designated and secure satellite accumulation area or central hazardous waste storage area.

    • Avoid mixing with incompatible materials, such as strong oxidizing agents.[5]

  • Spill Management :

    • In the event of a spill, prevent the material from entering drains or waterways.[5][6][7]

    • Carefully sweep or shovel the solid material into a suitable container for disposal, avoiding the generation of dust.[2][5]

    • Eliminate all potential ignition sources in the immediate area.[2][6]

    • Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

  • Arranging for Final Disposal :

    • Disposal of the collected hazardous waste must be conducted through a licensed and certified hazardous waste disposal company.

    • Follow all institutional, local, regional, and national regulations for the transportation and disposal of chemical waste.[2][4][5]

    • Ensure all required waste disposal documentation is completed and maintained.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and safety assessment.

PropertyValueSource(s)
CAS Number 1139-30-6[1][2][5][7][8]
Molecular Formula C₁₅H₂₄O[1][5][8]
Molecular Weight 220.35 g/mol [1][5][8]
Appearance White to off-white crystalline powder/solid[5][8]
Melting Point 55 - 65 °C (131 - 149 °F)[5][8]
Flash Point > 93.3 °C (> 200 °F)[2]
Transport Classification UN3077, Environmentally hazardous substance, solid, n.o.s.[5]

Experimental Protocols

Disposal procedures are operational protocols derived from regulatory requirements and safety data, not typically from citable laboratory experiments. The methodology provided is a standard chemical waste handling protocol based on the known hazards of the substance as detailed in its Safety Data Sheet (SDS).[1][2][5][7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated char Characterize Waste Stream (Pure, Solution, or Contaminated) start->char consult Consult SDS and Local, Regional, & National Hazardous Waste Regulations char->consult decision Is Waste Classified as Hazardous? consult->decision package Package in a Labeled, Sealed, Compatible Container decision->package Yes (H411 Aquatic Toxicity) store Store in Designated Hazardous Waste Accumulation Area package->store pickup Arrange Pickup by Licensed Hazardous Waste Contractor store->pickup document Complete and Archive Waste Disposal Records pickup->document

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caryophyllene Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Caryophyllene epoxide, a common fragrance ingredient and potential therapeutic agent. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1]Protects against splashes. Standard eyeglasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2] A chemical-resistant lab coat or apron should be worn over personal clothing.[1][2] Closed-toe shoes are required.[2]Prevents skin contact and contamination of personal clothing.[1][2] Inspect gloves for tears or holes before use.[2]
Respiratory Protection A dust respirator or a respirator with an organic vapor cartridge is recommended, especially if there is a risk of dust formation or aerosolization.[1][2]Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[1][2]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as a laboratory fume hood, to keep airborne concentrations low.[1]

  • Confirm that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

2. Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent dust formation and avoid breathing any dust, vapors, or mists.[1]

  • Wash hands thoroughly after handling the compound.[1][4]

  • Keep the container tightly closed when not in use.[3]

  • Avoid sources of ignition as the compound can be combustible at high temperatures.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly sealed to prevent contamination and evaporation.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[6][7]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[3][6] Remove contaminated clothing and wash it before reuse.[1][4] If irritation persists, seek medical attention.[3][6]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes.[4][8] Remove contact lenses if present and easy to do so.[4][8] Continue rinsing and seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting.[7] Seek immediate medical attention.[6]
Spill and Disposal Plan

1. Spill Cleanup:

  • In case of a spill, evacuate non-essential personnel from the area.[9]

  • Wear the appropriate PPE, including respiratory protection, before attempting cleanup.[2][9]

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1][4]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent like sand, earth, or vermiculite.[2][10]

  • Do not let the product enter drains.[1]

  • After the spill is cleaned up, decontaminate the area.[1]

2. Disposal:

  • Dispose of waste and residues in accordance with local, regional, and national hazardous waste regulations.[4][11]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3]

  • Empty containers may retain product residue and should be disposed of at an approved waste handling site.[11]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chemical Handle this compound prep_eng->handle_chemical storage Store Properly handle_chemical->storage spill Spill Occurs handle_chemical->spill exposure Personnel Exposure handle_chemical->exposure waste_collection Collect Waste handle_chemical->waste_collection spill_cleanup Conduct Spill Cleanup spill->spill_cleanup first_aid Administer First Aid exposure->first_aid spill_cleanup->waste_collection dispose Dispose per Regulations waste_collection->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caryophyllene epoxide
Reactant of Route 2
Caryophyllene epoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.